molecular formula C14H11NO4 B7722808 4-ACETYL-4'-NITRODIPHENYL ETHER CAS No. 5228-16-0

4-ACETYL-4'-NITRODIPHENYL ETHER

Cat. No.: B7722808
CAS No.: 5228-16-0
M. Wt: 257.24 g/mol
InChI Key: IRWXEFXORSDYQA-UHFFFAOYSA-N
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Description

4-ACETYL-4'-NITRODIPHENYL ETHER is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(4-nitrophenoxy)phenyl]ethanone
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InChI

InChI=1S/C14H11NO4/c1-10(16)11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWXEFXORSDYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966656
Record name 1-[4-(4-Nitrophenoxy)phenyl]ethan-1-one
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Molecular Weight

257.24 g/mol
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CAS No.

75919-92-5, 5228-16-0
Record name 75919-92-5
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Record name 1-[4-(4-Nitrophenoxy)phenyl]ethan-1-one
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Record name 75919-92-5
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Acetyl-4'-Nitrodiphenyl Ether: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-4'-nitrodiphenyl ether, with the IUPAC name 1-(4-(4-nitrophenoxy)phenyl)ethanone, is a diaryl ether that has garnered interest in medicinal chemistry and materials science. Its molecular structure, featuring a nitrophenyl group linked to an acetylphenyl moiety via an ether bond, imparts a unique combination of reactivity and stability. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectral analysis, and known applications, particularly its emerging role as a key intermediate in the development of novel therapeutic agents.

Core Chemical Properties

A thorough understanding of the fundamental chemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource(s)
CAS Number 75919-92-5[1][2][3]
Molecular Formula C₁₄H₁₁NO₄[1][2][3]
Molecular Weight 257.24 g/mol [2]
Melting Point 79-81 °C[1]
Appearance Likely a crystalline solidInferred
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.Inferred
Predicted Boiling Point 398.0 ± 22.0 °C[1]
Predicted Density 1.264 ± 0.06 g/cm³[1]

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a copper-catalyzed Ullmann condensation, a powerful method for the formation of diaryl ether linkages.[4] This approach involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a suitable base.

Conceptual Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Hydroxyacetophenone 4-Hydroxyacetophenone Ullmann Condensation Ullmann Condensation 4-Hydroxyacetophenone->Ullmann Condensation 4-Fluoronitrobenzene 4-Fluoronitrobenzene 4-Fluoronitrobenzene->Ullmann Condensation CuI (Catalyst) CuI (Catalyst) CuI (Catalyst)->Ullmann Condensation Ligand Ligand Ligand->Ullmann Condensation Base (e.g., K₃PO₄) Base (e.g., K₃PO₄) Base (e.g., K₃PO₄)->Ullmann Condensation Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Ullmann Condensation Heat Heat Heat->Ullmann Condensation This compound This compound Ullmann Condensation->this compound

Caption: Ullmann condensation for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general method for highly efficient copper-catalyzed O-arylation.[4]

Materials:

  • 4-Hydroxyacetophenone

  • 4-Fluoronitrobenzene (or 4-chloronitrobenzene/4-bromonitrobenzene)

  • Copper(I) iodide (CuI)

  • (S)-N-Methylpyrrolidine-2-carboxamide (Pro-NHMe) as ligand

  • Potassium phosphate (K₃PO₄)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add 4-hydroxyacetophenone (1.5 mmol), 4-fluoronitrobenzene (1.0 mmol), copper(I) iodide (0.1 mmol), (S)-N-methylpyrrolidine-2-carboxamide (0.2 mmol), and potassium phosphate (2.2 mmol).

  • Add anhydrous DMF (1.5 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture at 110 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filter cake with additional ethyl acetate (2 x 5 mL).

  • Combine the organic filtrates and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra are predicted to show distinct signals corresponding to the two aromatic rings and the acetyl group.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Acetyl (CH₃)~2.6Singlet-3H
Aromatic (H adjacent to acetyl)~7.9-8.1Doublet~8-92H
Aromatic (H adjacent to ether on acetyl ring)~7.0-7.2Doublet~8-92H
Aromatic (H adjacent to ether on nitro ring)~7.1-7.3Doublet~92H
Aromatic (H adjacent to nitro)~8.2-8.4Doublet~92H

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)
Acetyl (CH₃)~26
Acetyl (C=O)~197
Aromatic (quaternary, attached to acetyl)~130-132
Aromatic (CH, adjacent to acetyl)~129-131
Aromatic (CH, adjacent to ether on acetyl ring)~118-120
Aromatic (quaternary, attached to ether on acetyl ring)~160-162
Aromatic (quaternary, attached to ether on nitro ring)~162-164
Aromatic (CH, adjacent to ether on nitro ring)~119-121
Aromatic (CH, adjacent to nitro)~125-127
Aromatic (quaternary, attached to nitro)~142-144
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100-3000Medium
C=O (ketone) stretch1700-1680Strong
Aromatic C=C stretch1600-1450Medium-Strong
Asymmetric NO₂ stretch1540-1500Strong
Symmetric NO₂ stretch1360-1330Strong
C-O-C (ether) stretch1270-1200 (asymmetric), 1075-1020 (symmetric)Strong
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 257

  • Loss of methyl radical (•CH₃): m/z = 242

  • Formation of the acetylphenyl cation: m/z = 121

  • Cleavage at the ether bond: fragments corresponding to the nitrophenoxy and acetylphenyl moieties.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing nitro group and the acetyl group, as well as the ether linkage.

  • Nucleophilic Aromatic Substitution: The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. This makes the nitro group susceptible to displacement by strong nucleophiles under certain conditions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This transformation is a common strategy in the synthesis of more complex molecules.

  • Reactions of the Acetyl Group: The acetyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and reactions involving the α-protons (e.g., aldol condensation).

Applications in Drug Development and Scientific Research

This compound serves as a valuable intermediate in the synthesis of biologically active compounds and functional materials.

Intermediate in the Synthesis of Antimalarial Agents

Recent research has highlighted the role of this compound as a precursor in the discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase.[5][6] The apicoplast is a non-photosynthetic plastid found in most apicomplexan parasites, including the malaria parasite Plasmodium falciparum, and is essential for their survival. Its unique prokaryotic-like biochemistry makes it an attractive target for novel antimalarial drugs. This compound is used in high-throughput screening campaigns to identify new lead compounds for the development of antimalarial therapies.[5][6]

Building Block in Medicinal Chemistry

The structural motifs present in this compound are of interest in the design of various therapeutic agents. The diaryl ether core is a common scaffold in many biologically active molecules. The nitro and acetyl groups provide convenient handles for further chemical modifications, allowing for the generation of diverse chemical libraries for screening against various biological targets. It has been implicated as an intermediate for compounds targeting anti-inflammatory and analgesic pathways.

Use in Materials Science

The rigid structure and the presence of polar functional groups make this compound a candidate for the synthesis of advanced polymers and coatings with specific thermal and mechanical properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant to the eyes, respiratory system, and skin.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical compound with significant potential in both medicinal chemistry and materials science. Its well-defined chemical properties and accessible synthetic routes make it a valuable tool for researchers. The recent identification of its role as an intermediate in the development of novel antimalarial agents underscores its importance in the ongoing search for new therapeutics to combat infectious diseases. This guide provides a foundational understanding of this compound, intended to facilitate its application in innovative research and development endeavors.

References

  • Kaur, S., Nieto, N. S., McDonald, P., Beck, J. R., Honzatko, R. B., Roy, A., & Nelson, S. W. (2022). Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1320–1326. [Link]
  • Milton, M. E., Parrott, E. E., Singh, R., & Nelson, S. W. (2014). A high-throughput assay to identify inhibitors of the apicoplast DNA polymerase from Plasmodium falciparum. Journal of Biomolecular Screening, 19(7), 1044–1053. [Link]
  • ChemBK. This compound. [Link]
  • Liu, X., Fu, H., Jiang, Y., & Zhao, Y. (2008). Highly Efficient Copper-Catalyzed O-Arylation Using Readily Available (S)-N-Methylpyrrolidine-2-Carboxamide as the Ligand. Synlett, 2008(02), 221–224. [Link]
  • Applichem. This compound. [Link]
  • Local Pharma Guide. This compound. [Link]
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • InstaNANO.
  • Chemguide.
  • Wikipedia.

Sources

synthesis of 4-ACETYL-4'-NITRODIPHENYL ETHER

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Acetyl-4'-Nitrodiphenyl Ether

Introduction

This compound is a diaryl ether of significant interest in synthetic organic chemistry. Its structure, featuring an electron-donating ether linkage, an electron-withdrawing nitro group, and a reactive acetyl moiety, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and materials for electronic applications. The deliberate arrangement of these functional groups across the diphenyl ether scaffold allows for selective chemical transformations at multiple sites.

This guide provides a comprehensive overview of the primary and most efficient method for synthesizing this compound: Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss an alternative, classic approach—the Ullmann condensation. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable insights.

Part 1: The Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly favored due to the electronic properties of the chosen precursors. The reaction involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group.

Reaction Principle and Causality

The key to this synthesis is the activation of one of the aromatic rings towards nucleophilic attack. This is accomplished by the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO₂), positioned para to a suitable leaving group (typically a halide). This EWG powerfully depletes the electron density of the aromatic ring, making it susceptible to attack by an electron-rich nucleophile.[1][2]

The nucleophile is the phenoxide ion of 4-hydroxyacetophenone, generated in situ through deprotonation by a base. The overall transformation is as follows:

(4-Hydroxyacetophenone) + (1-Halogeno-4-nitrobenzene) --[Base]--> this compound

The reaction proceeds through a well-established addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is the critical factor that lowers the activation energy for the reaction, and this stability is directly conferred by the electron-withdrawing nitro group.

Mechanistic Pathway: The SNAr Addition-Elimination

Caption: SNAr mechanism for the synthesis of this compound.

Deep Dive into Experimental Parameters

The success and efficiency of the synthesis hinge on the careful selection of four key parameters: the aryl halide, the base, the solvent, and the reaction temperature.

ParameterChoice & Rationale
Aryl Halide 4-Fluoronitrobenzene or 4-Chloronitrobenzene . For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the breaking of the carbon-halogen bond.[1] Therefore, reactivity follows the order F > Cl > Br > I, which is counterintuitive to C-X bond strength. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack. While 4-fluoronitrobenzene offers the highest reactivity, 4-chloronitrobenzene is often used due to its lower cost and sufficient reactivity for this activated system.[4]
Base Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH) . A moderately strong base is required to deprotonate the phenolic hydroxyl group of 4-hydroxyacetophenone to generate the potent phenoxide nucleophile. K₂CO₃ is an excellent choice as it is strong enough for this purpose, but not so strong as to promote unwanted side reactions. It is also inexpensive and easy to handle.[4] KOH can also be used effectively.[5]
Solvent Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . A polar, aprotic solvent is crucial. These solvents are excellent at solvating the potassium cation of the base, leaving the phenoxide anion relatively "bare" and highly nucleophilic. Furthermore, their high boiling points allow the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[6]
Temperature 100-150 °C . While the activated system reacts readily, thermal energy is required to overcome the activation barrier. The specific temperature is a balance between achieving a practical reaction time (hours) and minimizing potential side reactions or decomposition. A typical range is between 100-150 °C.[7]
Validated Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound.

Materials & Reagents:

  • 4-Hydroxyacetophenone

  • 4-Chloronitrobenzene

  • Anhydrous Potassium Carbonate (powdered)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), 4-chloronitrobenzene (1.0-1.1 eq), and anhydrous potassium carbonate (1.5-2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-hydroxyacetophenone.

  • Heating: Immerse the flask in a preheated oil bath at 130-140 °C. Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 4-8 hours.

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the dark mixture into a beaker containing a significant volume of cold water (approx. 10x the volume of DMF used). Stir well. This will precipitate the crude product.

    • Transfer the aqueous suspension to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers. Wash the combined extracts sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A gradient elution system starting with a low polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) is effective for separating the product from any unreacted starting materials and byproducts.

    • Alternatively, or following chromatography, the product can be recrystallized from a suitable solvent system like ethanol or an ethyl acetate/hexane mixture to yield the pure this compound as a crystalline solid.[9]

Part 2: The Ullmann Condensation - A Classic Alternative

An alternative, though often more demanding, route to diaryl ethers is the Ullmann condensation. This classic reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (or its corresponding phenoxide).[6][10]

Reaction Principle

The traditional Ullmann ether synthesis requires stoichiometric amounts of copper, often as a powder or bronze alloy, and harsh reaction conditions, frequently at temperatures exceeding 200 °C.[6][11] The reaction is believed to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and a copper(I) halide salt.

Ullmann_Cycle center Cu(I) Catalytic Cycle CuX Cu(I)X Catalyst CuOR Cu(I)OAr' Copper Phenoxide CuX->CuOR Ligand Exchange CuIII Ar-Cu(III)(X)-OAr' Cu(III) Intermediate CuOR->CuIII CuIII->CuX Reforms Catalyst Product Ar-O-Ar' Diaryl Ether CuIII->Product Reductive Elimination Reactant1 Ar'OH + Base Reactant1->CuX Forms Phenoxide Reactant2 ArX Reactant2->CuOR Oxidative Addition

Caption: A simplified catalytic cycle for the Ullmann ether synthesis.

Ullmann vs. SNAr for this Synthesis

For synthesizing this compound, the SNAr approach is unequivocally superior for the following reasons:

  • Milder Conditions: SNAr does not require a metal catalyst and generally proceeds at lower temperatures than the classic Ullmann reaction.[6]

  • Simplicity: The SNAr protocol is operationally simpler, avoiding the need to prepare activated copper and the subsequent challenge of removing copper residues from the product.

  • Substrate Suitability: The presence of the powerfully activating nitro group makes the substrate ideal for SNAr, rendering the use of a catalyst unnecessary. The Ullmann reaction is typically reserved for coupling non-activated aryl halides.[12]

Product Characterization

The identity and purity of the synthesized this compound (CAS: 75919-92-5, Molecular Formula: C₁₄H₁₁NO₄, Molecular Weight: 257.24 g/mol ) should be confirmed using standard analytical techniques.[13][14][15]

  • Melting Point: The pure compound should exhibit a sharp melting point in the range of 79-81°C.[13]

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the expected chemical shifts and coupling patterns for the aromatic protons and carbons, as well as the acetyl group.

  • Mass Spectrometry: Confirms the molecular weight of the compound.

Safety Precautions

  • Reagents: 4-Chloronitrobenzene is toxic and an irritant. 4-Hydroxyacetophenone is an irritant. DMF is a skin and respiratory irritant. Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction: The reaction is performed at high temperatures. Use appropriate care when handling the hot reaction apparatus.

  • Safety Phrases: The product, this compound, is irritating to the eyes, respiratory system, and skin. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection.[13]

Conclusion

The synthesis of this compound is most efficiently and practically accomplished through a Nucleophilic Aromatic Substitution (SNAr) reaction between 4-hydroxyacetophenone and an activated 4-halonitrobenzene. The presence of the para-nitro group is the key electronic feature that facilitates this catalyst-free transformation under reasonably mild conditions. The detailed protocol provided herein represents a robust and reproducible method for obtaining this valuable synthetic intermediate. While the Ullmann condensation remains a cornerstone of diaryl ether synthesis, it is less suitable for this specific target molecule. A thorough understanding of the underlying mechanistic principles allows the research scientist to make informed decisions, ensuring a high-yielding and efficient synthetic outcome.

References

  • Wikipedia. (2023, December 2). Ullmann condensation.
  • University of Scranton. (n.d.). Advanced Organic Module | Green Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17471, 4-Acetylphenyl ether.
  • ChemBK. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Science.gov. (n.d.). nucleophilic aromatic substitution: Topics.
  • Wikipedia. (2023, August 28). Ullmann reaction.
  • Appchem. (n.d.). This compound | 75919-92-5.
  • Goutam Brahmachari. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access.
  • Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Syntheses. (n.d.). Procedure.
  • ResearchGate. (n.d.). 4a Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • Local Pharma Guide. (n.d.). CAS NO. 75919-92-5 | this compound.
  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
  • Google Patents. (n.d.). US4539428A - Preparation of diaminodiphenyl ethers.
  • Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER.

Sources

An In-depth Technical Guide to 1-(4-(4-Nitrophenoxy)phenyl)ethanone (CAS 75919-92-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and known biological activities of 1-(4-(4-nitrophenoxy)phenyl)ethanone (CAS 75919-92-5). This diaryl ether is a key intermediate in the synthesis of various organic molecules and has shown potential in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and anti-malarial research. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed protocols and insights into the scientific applications of this compound.

Introduction

1-(4-(4-Nitrophenoxy)phenyl)ethanone, also known as 4-Acetyl-4'-nitrodiphenyl ether, is a versatile organic compound characterized by a diaryl ether linkage, a ketone functional group, and a nitro group.[1] This combination of functional groups makes it a valuable precursor in various synthetic pathways, particularly in the pharmaceutical and material science sectors.[1][2] The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution reactions, while the acetyl group provides a handle for further molecular modifications. Its role as an intermediate in the synthesis of compounds with potential anti-inflammatory and analgesic properties has been noted.[1][2] Furthermore, recent studies have highlighted its potential as an inhibitor of parasitic enzymes, opening new avenues for its application in medicinal chemistry.[2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(4-(4-nitrophenoxy)phenyl)ethanone is essential for its effective use in research and development. A summary of its key properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 75919-92-5[1]
IUPAC Name 1-[4-(4-nitrophenoxy)phenyl]ethanone[3]
Synonyms This compound, 4'-(4-Nitrophenoxy)acetophenone[1]
Molecular Formula C₁₄H₁₁NO₄[1]
Molecular Weight 257.24 g/mol [1]
Appearance Pale yellow crystals[1]
Melting Point 75-81 °C[1]
Purity ≥ 98% (by HPLC)[1]
Storage Conditions 0-8°C[1]

Synthesis and Mechanism

The synthesis of 1-(4-(4-nitrophenoxy)phenyl)ethanone is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of diaryl ether synthesis and relies on the activation of one aromatic ring by an electron-withdrawing group, which in this case is the nitro group.

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common and logical synthetic route involves the reaction of 4-hydroxyacetophenone with an activated p-nitro-substituted benzene derivative, such as 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene, in the presence of a base. The nitro group at the para position to the leaving group (halogen) is crucial as it stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.

Synthesis of 1-(4-(4-Nitrophenoxy)phenyl)ethanone cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Hydroxyacetophenone 4-Hydroxyacetophenone Reaction Nucleophilic Aromatic Substitution 4-Hydroxyacetophenone->Reaction 1-Chloro-4-nitrobenzene 1-Chloro-4-nitrobenzene 1-Chloro-4-nitrobenzene->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Heat Heat Heat->Reaction Product 1-(4-(4-Nitrophenoxy)phenyl)ethanone Reaction->Product

Caption: Synthetic workflow for 1-(4-(4-nitrophenoxy)phenyl)ethanone.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-(4-(4-nitrophenoxy)phenyl)ethanone.

Materials:

  • 4-Hydroxyacetophenone

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 80-100°C for 30 minutes to ensure the formation of the potassium phenoxide.

  • To this mixture, add 1-fluoro-4-nitrobenzene (1.05 eq) dropwise.

  • Maintain the reaction temperature at 100-120°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove inorganic impurities, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 1-(4-(4-nitrophenoxy)phenyl)ethanone as pale yellow crystals.

Causality behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxyacetophenone to form the more nucleophilic phenoxide ion. Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.

  • Solvent: DMF is a polar aprotic solvent that can dissolve the reactants and effectively solvate the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.

  • Leaving Group: 1-Fluoro-4-nitrobenzene is often preferred over 1-chloro-4-nitrobenzene as fluorine is a better leaving group in SNAr reactions due to its high electronegativity which further polarizes the C-F bond.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The protons on the nitro-substituted ring will be more deshielded (downfield) compared to the protons on the acetyl-substituted ring due to the electron-withdrawing effect of the nitro group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the acetyl group and the carbons attached to the nitro and ether functionalities will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of 257.24. Common fragmentation patterns may involve cleavage of the ether bond and loss of the acetyl group.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment of 1-(4-(4-nitrophenoxy)phenyl)ethanone. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength where the compound exhibits strong absorbance.

Illustrative HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Analytical_Workflow Synthesized_Compound Synthesized Compound Purity_Assessment Purity Assessment Synthesized_Compound->Purity_Assessment Structural_Elucidation Structural Elucidation Synthesized_Compound->Structural_Elucidation HPLC HPLC Purity_Assessment->HPLC NMR NMR (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS Final_Product Characterized Product HPLC->Final_Product NMR->Final_Product MS->Final_Product Mechanism_of_Action Compound 1-(4-(4-Nitrophenoxy)phenyl)ethanone Target P. falciparum Apicoplast DNA Polymerase (apPOL) Compound->Target Binds to Inhibition Inhibition of DNA Replication Target->Inhibition Outcome Parasite Death Inhibition->Outcome

Caption: Proposed mechanism of anti-malarial activity.

Safety and Handling

According to the available Safety Data Sheet (SDS), 1-(4-(4-nitrophenoxy)phenyl)ethanone is not classified as hazardous at the concentrations provided. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

1-(4-(4-Nitrophenoxy)phenyl)ethanone is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution and the reactivity of its functional groups make it an attractive starting material for the development of novel compounds. The recent identification of its potential as an inhibitor of Plasmodium falciparum apicoplast DNA polymerase highlights its promise as a lead compound in the urgent search for new anti-malarial therapies. Further research into its biological activities and the development of more potent derivatives is warranted. This guide provides a solid foundation of its properties, synthesis, and potential applications to aid researchers in their future investigations.

References

  • Kaur, S., Nieto, N. S., McDonald, P., Beck, J. R., Honzatko, R. B., Roy, A., & Nelson, S. W. (2022). Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1320–1326. [Link]
  • Taylor & Francis Online. (2022). Full article: Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase.
  • PubMed. (2022). Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase.
  • Malaria World. (2022). Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase.
  • J&K Scientific. (n.d.). 1-(4-(4-Nitrophenoxy)phenyl)ethanone | 75919-92-5.
  • National Center for Biotechnology Information. (n.d.). A High-Throughput Assay to Identify Inhibitors of the Apicoplast DNA Polymerase from Plasmodium falciparum.
  • Taylor & Francis. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • KU ScholarWorks. (2022). Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase.
  • PubMed. (2014). A High-Throughput Assay to Identify Inhibitors of the Apicoplast DNA Polymerase from Plasmodium falciparum.
  • ResearchGate. (2022). Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase.
  • PubMed. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase.
  • Chemistry LibreTexts. (2022). 6.2: Fragmentation.
  • OUCI. (n.d.). Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase.
  • YouTube. (2023). Fragmentation in Mass Spectrometry.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1.
  • Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • PubMed. (n.d.). Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases.
  • National Center for Biotechnology Information. (n.d.). Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothiophenyl).
  • MDPI. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-.
  • MDPI. (2026). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments.
  • ResearchGate. (2021). (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
  • Macedonian Pharmaceutical Bulletin. (n.d.). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg.
  • SpectraBase. (n.d.). 1-(4-Nitrophenyl)ethanone - Optional[13C NMR] - Chemical Shifts.

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potential biological activity of 4-ACETYL-4'-NITRODIPHENYL ETHER

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of 4-Acetyl-4'-nitrodiphenyl Ether

Authored by a Senior Application Scientist

Preamble: The Untapped Potential of a Structurally Unique Diphenyl Ether

The diphenyl ether scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. These activities range from antimicrobial and anti-inflammatory to anticancer and herbicidal properties.[1][2][3] The specific biological effects of a diphenyl ether derivative are largely dictated by the nature and position of its substituents on the aromatic rings. This guide focuses on a specific, yet underexplored, derivative: this compound. By dissecting its structural components—the diphenyl ether core, the electron-withdrawing nitro group, and the acetyl moiety—we can construct a logical framework for investigating its potential as a novel bioactive agent. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a series of robust experimental protocols to systematically uncover and validate the therapeutic potential of this intriguing molecule.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation of any biological investigation. These properties influence its solubility, stability, and bioavailability, which are critical parameters for experimental design.

PropertyValueSource
CAS Number 75919-92-5[4][5][6]
Molecular Formula C14H11NO4[4][5]
Molecular Weight 257.24 g/mol [5][7]
Melting Point 79-81°C[4][7]
Boiling Point 398.0±22.0 °C (Predicted)[4][7]
Density 1.264±0.06 g/cm3 (Predicted)[4]
SMILES C1(C=CC(C(=O)C)=CC=1)OC1C=CC(=O)=CC=1[5]

Part 1: Hypothesized Biological Activities & Rationale

While direct biological data for this compound is scarce, we can infer its likely activities from the extensive literature on related compounds. The presence of the nitro group is particularly significant, as this moiety is a known pharmacophore in various antimicrobial and anticancer drugs.[8] Similarly, the diphenyl ether scaffold itself is associated with a broad range of bioactivities.[3][9]

Antimicrobial Potential

Rationale: The diphenyl ether skeleton is a common feature in antimicrobial compounds.[10][11][12] For instance, triclosan, a well-known antibacterial agent, is a diphenyl ether derivative that targets the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis.[13] Furthermore, many nitroaromatic compounds exhibit potent antimicrobial effects. Therefore, it is plausible that this compound could function as an antimicrobial agent.

Hypothesis: this compound will exhibit inhibitory activity against a panel of pathogenic bacteria and fungi.

Anticancer & Cytotoxic Potential

Rationale: Diphenyl ether derivatives have been reported to possess cytotoxic and anti-proliferative activities against various cancer cell lines.[1][2] The nitro group, in particular, is a key feature in several anticancer drugs, where its reduction under hypoxic conditions, often found in solid tumors, can lead to the formation of cytotoxic reactive species.[8] The combination of these two structural features in one molecule makes it a promising candidate for anticancer research.

Hypothesis: this compound will demonstrate selective cytotoxicity towards cancer cell lines while showing lower toxicity to normal cells.

Anti-inflammatory Potential

Rationale: Several diphenyl ether derivatives have shown anti-inflammatory properties.[3] Nimesulide, a non-steroidal anti-inflammatory drug (NSAID), contains a nitro-substituted diphenyl ether skeleton and is known to inhibit cyclooxygenase (COX) enzymes.[8] This precedent suggests that this compound might also modulate inflammatory pathways.

Hypothesis: this compound will reduce the production of inflammatory mediators in activated immune cells.

Part 2: A Step-by-Step Guide to Experimental Validation

To rigorously test the hypotheses outlined above, a multi-tiered experimental approach is proposed. This section provides detailed, self-validating protocols for each stage of the investigation.

Workflow for Biological Activity Screening

The following diagram illustrates the overall workflow for the initial screening of this compound.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Elaboration A This compound (Stock Solution in DMSO) B Antimicrobial Screening (MIC Determination) A->B C Cytotoxicity Screening (MTT Assay on Cancer & Normal Cells) A->C D Anti-inflammatory Screening (Nitric Oxide Assay in Macrophages) A->D E Positive Hit in Antimicrobial Assay B->E Activity Detected F Positive Hit in Cytotoxicity Assay C->F Selective Activity G Positive Hit in Anti-inflammatory Assay D->G Activity Detected H Mechanism of Action Studies (e.g., Enzyme Inhibition) E->H I Apoptosis & Cell Cycle Analysis F->I J Cytokine Profiling (ELISA) G->J

Caption: High-level workflow for screening the biological activities of this compound.

Protocol: Antimicrobial Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a gold standard for antimicrobial susceptibility testing.

Objective: To quantify the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by reading the absorbance at 600 nm.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Objective: To assess the cytotoxic effect of this compound on cancer and non-cancerous cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) for 24-48 hours. Include vehicle control (DMSO-treated) wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Logical Pathway for Mechanism of Action Studies

Should the initial screenings yield positive results, the following diagram outlines a logical progression for subsequent mechanism of action (MoA) studies.

MoA_Pathway cluster_antibacterial Antibacterial MoA cluster_anticancer Anticancer MoA A Positive Antibacterial Hit (Low MIC) B Enoyl-ACP Reductase (FabI) Inhibition Assay A->B C Bacterial Membrane Permeability Assay A->C D DNA Gyrase Inhibition Assay A->D E Positive Cytotoxicity Hit (Selective for Cancer Cells) F Annexin V/PI Staining (Apoptosis Assay) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Western Blot for Apoptotic Markers (Caspase-3, PARP) E->H

Caption: Proposed mechanistic studies following positive hits in primary screenings.

Part 3: Concluding Remarks and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound as a potential bioactive agent. The proposed workflows are designed to be both comprehensive and efficient, allowing for the rapid identification of promising activities and the subsequent elucidation of their underlying mechanisms. The structural alerts within this molecule—the proven diphenyl ether scaffold and the pharmacologically active nitro group—provide a strong rationale for this investigation. Successful validation of any of the hypothesized activities could position this compound as a lead compound for the development of new therapeutics in the fields of infectious diseases, oncology, or inflammatory disorders. The path forward requires diligent execution of these protocols, a commitment to rigorous data analysis, and the scientific curiosity to explore the full potential of this unique chemical entity.

References
  • Title: Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their deriv
  • Title: this compound.[4] Source: ChemBK URL:[Link]
  • Title: Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives | Request PDF.
  • Title: Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation | Request PDF.
  • Title: Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents.[13] Source: Dovepress URL:[Link]
  • Title: this compound | 75919-92-5 | C14H11NO4.[5] Source: Appchem URL:[Link]
  • Title: Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.[8] Source: MDPI URL:[Link]
  • Title: CAS NO. 75919-92-5 | this compound.[6] Source: Local Pharma Guide URL:[Link]
  • Title: Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia.[10] Source: PubMed URL:[Link]
  • Title: Substituted diphenyl ethers as a novel chemotherapeutic platform against Burkholderia pseudomallei.[11] Source: PubMed URL:[Link]
  • Title: Tenellic acids A-D: new bioactive diphenyl ether derivatives from the aquatic fungus Dendrospora tenella.[12] Source: PubMed URL:[Link]

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An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Acetyl-4'-Nitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 4-acetyl-4'-nitrodiphenyl ether. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this molecule. It offers a detailed prediction of chemical shifts and coupling constants, an interpretation of the splitting patterns, and a standard operating procedure for acquiring a high-resolution 1H NMR spectrum. The guide is grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous chemical structures to ensure scientific integrity and practical applicability.

Introduction: The Structural Significance of this compound

This compound is a disubstituted aromatic ether. The diphenyl ether core is a common motif in medicinal chemistry and materials science. The substituents—an acetyl group and a nitro group—are electronically distinct and significantly influence the electron density distribution across the aromatic rings. The acetyl group (-COCH3) is a moderately electron-withdrawing group that deactivates the phenyl ring it is attached to, primarily through resonance and inductive effects. The nitro group (-NO2) is a strongly electron-withdrawing group, exerting a powerful deactivating effect on its phenyl ring.

The interplay of these substituents and the ether linkage dictates the molecule's three-dimensional conformation and electronic properties, which are crucial for its chemical reactivity and biological activity. 1H NMR spectroscopy is an indispensable tool for confirming the structure and purity of this compound, providing precise information about the electronic environment of each proton.

Predicted 1H NMR Spectrum: A Detailed Analysis

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the two phenyl rings and the methyl protons of the acetyl group. The analysis is based on the principle of additivity of substituent effects on chemical shifts, with reference to the known spectra of diphenyl ether, 4-acetylbiphenyl, and 4-nitrodiphenyl ether.

The Aromatic Region (δ 7.0 - 8.5 ppm)

The aromatic region of the spectrum is expected to be the most complex, featuring signals for the eight aromatic protons. Due to the para-substitution on both rings, the spectrum will display two distinct AA'BB' spin systems, which often appear as two sets of doublets.

  • Ring A (4-acetylphenyl moiety): The acetyl group is electron-withdrawing, deshielding the aromatic protons. The protons ortho to the acetyl group (H-2, H-6) will be the most deshielded in this ring due to the anisotropic effect of the carbonyl group. The protons meta to the acetyl group (H-3, H-5) will be at a slightly higher field.

  • Ring B (4'-nitrophenyl moiety): The nitro group is a very strong electron-withdrawing group, causing significant deshielding of the protons on this ring. Consequently, the signals for the protons on the nitro-substituted ring will appear further downfield compared to those on the acetyl-substituted ring. The protons ortho to the nitro group (H-2', H-6') will be the most deshielded protons in the entire molecule.

The ether linkage (-O-) acts as an electron-donating group through resonance, which will slightly shield the ortho and para positions of both rings. However, the strong electron-withdrawing effects of the acetyl and nitro groups will dominate.

The Aliphatic Region (δ 2.0 - 3.0 ppm)

A sharp singlet is predicted in the aliphatic region corresponding to the three equivalent methyl protons of the acetyl group (-COCH3). Its chemical shift will be influenced by the adjacent carbonyl group.

Predicted Chemical Shifts and Coupling Constants

The predicted 1H NMR spectral data for this compound in a standard solvent like CDCl3 are summarized in the table below.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6'8.20 - 8.30Doublet (d)~9.02H
H-2, H-67.95 - 8.05Doublet (d)~8.82H
H-3', H-5'7.10 - 7.20Doublet (d)~9.02H
H-3, H-57.00 - 7.10Doublet (d)~8.82H
-COCH32.55 - 2.65Singlet (s)N/A3H

Experimental Protocol for 1H NMR Spectrum Acquisition

This section outlines a standardized procedure for obtaining a high-resolution 1H NMR spectrum of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual peak at δ 7.26 ppm.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. Most commercially available deuterated solvents already contain TMS.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz or higherHigher field strength provides better signal dispersion and resolution.
Nucleus1HFor proton NMR.
Temperature298 K (25 °C)Standard ambient temperature for routine analysis.
Pulse ProgramStandard 1D pulse (e.g., zg30)A simple 30° pulse is sufficient for qualitative analysis and allows for a shorter relaxation delay.
Spectral Width16 ppm (centered around 6 ppm)To encompass both the aromatic and aliphatic regions.
Acquisition Time~2-3 secondsTo ensure good digital resolution.
Relaxation Delay2-5 secondsTo allow for adequate relaxation of the protons between scans.
Number of Scans16-64To achieve a good signal-to-noise ratio.
ReferencingTMS at 0.00 ppmStandard internal reference for 1H NMR.
Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Visualizing the Predicted Spectrum and Molecular Structure

To aid in the interpretation, the following diagrams illustrate the molecular structure with proton labeling and a logical workflow for spectral analysis.

Figure 1: Molecular structure of this compound with proton labeling.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6-0.7 mL CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Set Spectrometer Parameters (SW, AT, D1, NS) filter->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate Peaks phase->integrate peak_pick Peak Picking & Referencing integrate->peak_pick assign Assign Signals to Protons peak_pick->assign interpret Interpret Chemical Shifts & Coupling assign->interpret report Report Data interpret->report

Figure 2: Experimental workflow for 1H NMR analysis.

Conclusion

The 1H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. The predicted spectrum, characterized by two distinct AA'BB' systems in the aromatic region and a methyl singlet, is a direct consequence of the electronic effects of the acetyl and nitro substituents. By following the detailed experimental protocol provided, researchers can reliably obtain a high-quality spectrum for structural verification and purity assessment. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel organic compounds.

References

  • SpectraBase. (n.d.). 4-Nitrophenyl phenyl ether.
  • University of California, Davis. (n.d.). NMR Sample Preparation.
  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.
  • Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin.
  • University of Leicester. (n.d.). How to Prepare Samples for NMR.

The Ethereal Bridge: A Technical Guide to the Synthesis, Activity, and Therapeutic Potential of Diphenyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Simple Scaffold

The diphenyl ether core, a seemingly simple aromatic ether, represents a privileged scaffold in the realms of medicinal chemistry and agrochemical development. Its inherent structural features—flexibility conferred by the ether linkage, metabolic stability, and the capacity for diverse substitutions on its twin phenyl rings—have made it a cornerstone for the design of a vast array of biologically active molecules.[1][2] From controlling agricultural weeds to combating drug-resistant bacteria and malignant tumors, the derivatives of diphenyl ether have demonstrated a remarkable breadth of applications.[1][2]

This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the known derivatives of diphenyl ether compounds. We will delve into the core synthetic strategies, explore the nuanced structure-activity relationships across various therapeutic and agricultural domains, and provide detailed experimental protocols for their synthesis and biological evaluation. Our focus is to not only present established knowledge but also to foster a deeper understanding of the causality behind experimental choices, thereby empowering the next wave of innovation in this fertile area of chemical biology.

Synthetic Strategies: Forging the Ether Bond

The construction of the diphenyl ether linkage is a critical step in the synthesis of its derivatives. Two classical and widely employed methods dominate the synthetic landscape: the Ullmann condensation and nucleophilic aromatic substitution.

The Ullmann Condensation: A Copper-Catalyzed Classic

The Ullmann condensation is a cornerstone reaction for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[3][4] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[4] However, modern iterations have seen the development of milder and more efficient protocols using soluble copper catalysts and various ligands.[4]

Generalized Reaction Scheme:

  • Ar-OH: A substituted phenol.

  • Ar'-X: An aryl halide (I, Br, Cl).

  • Cu catalyst: Copper powder, Cu(I) salts (e.g., CuI, CuBr), or copper nanoparticles.[5][6]

  • Base: Typically a carbonate (e.g., K2CO3, Cs2CO3) or a hydroxide (e.g., KOH).[6][7]

The choice of catalyst, base, solvent, and reaction temperature is crucial and is often optimized based on the specific substrates. For instance, the use of copper fluorapatite has been reported as a ligand-free, heterogeneous, and reusable catalyst for this transformation.[3]

Nucleophilic Aromatic Substitution (SNA r): An Addition-Elimination Pathway

Nucleophilic aromatic substitution provides an alternative route to diphenyl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups (EWGs) such as a nitro group.[8][9] The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[8][9]

Generalized Reaction Scheme:

  • Ar-X: An aryl halide with one or more electron-withdrawing groups.

  • Nu-: A nucleophile, in this case, a phenoxide (Ar'-O-).

  • EWG: Electron-withdrawing group (e.g., -NO2, -CN, -C(O)R).

The presence of EWGs ortho and/or para to the leaving group (X) is critical for the stabilization of the Meisenheimer complex and thus for the reaction to proceed efficiently.[8][10]

Applications and Structure-Activity Relationships (SAR)

The diphenyl ether scaffold has been extensively explored, leading to the discovery of derivatives with a wide spectrum of biological activities.

Herbicidal Activity: Disrupting Photosynthesis

Diphenyl ether herbicides are a major class of agrochemicals used for the control of broadleaf weeds.[11][12] Commercially significant examples include fomesafen, lactofen, and oxyfluorfen.[11][12]

Mechanism of Action: These herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO or Protox).[11] PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized in the cytoplasm to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species that cause rapid cell membrane disruption and plant death.[13]

Structure-Activity Relationship (SAR):

  • A trifluoromethyl group at the 4-position of one phenyl ring and a nitro group at the 2-position of the other are common features for high herbicidal activity.[14]

  • The nature of the substituent at the 5-position of the nitro-bearing phenyl ring significantly influences potency and crop selectivity.[14] For example, in a series of novel diphenyl ether derivatives, a butenoate group at this position showed promising herbicidal activity.[14]

Quantitative Data on Herbicidal Diphenyl Ethers:

CompoundTarget WeedsApplication
Fomesafen Broadleaf weedsSoybeans, peanuts[11][12]
Lactofen Broadleaf weedsSoybeans, cotton[11][12]
Oxyfluorfen Broadleaf weeds and grassesWide range of crops[11][12]
Acifluorfen Broadleaf weedsSoybeans, peanuts[11]
Antibacterial Activity: Targeting Fatty Acid Synthesis

The emergence of antibiotic-resistant bacteria has spurred the search for novel antibacterial agents. Diphenyl ether derivatives, such as triclosan, have long been known for their broad-spectrum antimicrobial properties.[15] More recent research has focused on developing novel derivatives with improved potency and specificity.

Mechanism of Action: A primary target for antibacterial diphenyl ethers is the enoyl-acyl carrier protein reductase (FabI), a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[15][16][17] The inhibition of FabI disrupts the elongation of fatty acids, which are essential components of bacterial cell membranes.[16][17]

Structure-Activity Relationship (SAR):

  • The presence of a hydroxyl group at the 2-position of one phenyl ring is crucial for FabI inhibition.[15]

  • Halogenation, particularly with chlorine or bromine, on the phenyl rings often enhances antibacterial activity.[2][11][18] For instance, polybrominated diphenyl ethers isolated from marine sponges have shown potent activity against drug-resistant bacterial strains.[2][18]

  • The incorporation of a second diphenyl ether moiety into a chalcone structure has been shown to significantly enhance antibacterial performance.[11]

Quantitative Data on Antibacterial Diphenyl Ether Derivatives:

CompoundTarget BacteriaMIC (μM)Reference
Triclosan E. coli-[15]
Compound 5u (Chalcone derivative) S. aureus25.23[11]
Compound 5u (Chalcone derivative) E. coli33.63[11]
Compound 5u (Chalcone derivative) Salmonella33.63[11]
Compound 5u (Chalcone derivative) P. aeruginosa33.63[11]
Anticancer Activity: Inducing Cell Death

The diphenyl ether scaffold has also emerged as a promising template for the development of novel anticancer agents.[2]

Mechanism of Action: The anticancer mechanisms of diphenyl ether derivatives are diverse. Some compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, one derivative demonstrated antitumor activity by enhancing the expression of p21 and cleaved-caspase-3. Other polybrominated diphenyl ethers have been found to inhibit the assembly of microtubule proteins, which are critical for cell division.

Structure-Activity Relationship (SAR):

  • The presence of a chlorine or hydroxyl group at the para-position of one of the phenyl rings has been shown to significantly enhance antitumor activity.

  • The degree and position of bromine substitution in polybrominated diphenyl ethers influence their cytotoxic and apoptosis-inducing capacity.

Quantitative Data on Anticancer Diphenyl Ether Derivatives:

CompoundCell LineIC50 (μM)
Compound 5h (Diaryl ether derivative) HepG2 (Liver cancer)2.57
Compound 5h (Diaryl ether derivative) A549 (Lung cancer)5.48
Compound 5h (Diaryl ether derivative) HT-29 (Colon cancer)30.04
P01F08 (Polybrominated derivative) Primary malignant cellslow µM range
Other Biological Activities
  • BKCa Channel Activators: Diphenyl ether derivatives have been identified as novel activators of the large-conductance calcium-activated potassium (BKCa) channel. This channel plays a crucial role in various physiological processes, and its activators have therapeutic potential in conditions like urinary incontinence and cough.

  • Thyroid Hormone Analogs: Due to their structural similarity to thyroid hormones, some polybrominated diphenyl ethers (PBDEs) can interact with thyroid hormone receptors and transport proteins, potentially disrupting the endocrine system. This highlights the importance of careful toxicological evaluation of this class of compounds.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of diphenyl ether derivatives.

Synthesis Protocol: Ullmann Condensation for Diphenyl Ether Derivatives

This protocol describes a general procedure for the synthesis of a diphenyl ether derivative via a copper-catalyzed Ullmann condensation.

Materials:

  • Substituted phenol

  • Substituted aryl halide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the substituted phenol (1.0 mmol), substituted aryl halide (1.2 mmol), CuI (0.1 mmol), and K2CO3 (2.0 mmol).

  • Add dry DMF (5 mL) to the flask.

  • Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the final product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).

Experimental Workflow for Ullmann Condensation:

Ullmann_Condensation reagents Reactants: - Substituted Phenol - Substituted Aryl Halide - CuI, K2CO3 - DMF reaction Reaction: - Heat to 120-140 °C - 12-24 hours - Inert atmosphere reagents->reaction 1. Mix workup Work-up: - Quench with water - Extract with Ethyl Acetate - Wash with Brine reaction->workup 2. Cool & Quench purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification 3. Isolate Crude product Final Product: - Characterize (NMR, MS) purification->product 4. Purify

Caption: Workflow for the synthesis of diphenyl ether derivatives via Ullmann condensation.

Biological Assay Protocol: MTT Assay for Anticancer Activity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of diphenyl ether derivatives against cancer cell lines.[19][20][21][22]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Diphenyl ether derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the diphenyl ether derivative in the culture medium. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • After 4 hours, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay:

MTT_Assay cell_seeding 1. Seed Cells in 96-well plate incubation1 2. Incubate 24h (Cell Attachment) cell_seeding->incubation1 treatment 3. Treat with Diphenyl Ether Derivatives incubation1->treatment incubation2 4. Incubate 48-72h treatment->incubation2 mtt_addition 5. Add MTT Solution incubation2->mtt_addition incubation3 6. Incubate 4h (Formazan Formation) mtt_addition->incubation3 solubilization 7. Add DMSO (Dissolve Formazan) incubation3->solubilization measurement 8. Measure Absorbance (570 nm) solubilization->measurement analysis 9. Calculate Cell Viability and IC50 measurement->analysis

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Biological Assay Protocol: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of PPO by diphenyl ether herbicides.[13][23][24]

Materials:

  • Plant tissue (e.g., spinach leaves)

  • Extraction buffer (e.g., potassium phosphate buffer)

  • Protoporphyrinogen IX (substrate)

  • Diphenyl ether herbicide (inhibitor)

  • Microplate reader with fluorescence detection

Procedure:

  • Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the PPO enzyme. Determine the protein concentration of the extract.

  • Substrate Preparation: Prepare protoporphyrinogen IX from protoporphyrin IX by reduction with sodium amalgam under an inert atmosphere.[13][24]

  • Assay Reaction: In a 96-well black plate, add the enzyme extract, reaction buffer, and varying concentrations of the diphenyl ether herbicide.

  • Initiate the reaction by adding the protoporphyrinogen IX substrate.

  • Incubate the plate in the dark at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence of the produced protoporphyrin IX at an excitation wavelength of approximately 405-410 nm and an emission wavelength of around 630-640 nm.[13][23]

  • Data Analysis: Calculate the rate of PPO activity and determine the IC50 value of the herbicide.

Signaling Pathway for PPO Inhibition:

PPO_Inhibition sub Protoporphyrinogen IX ppo PPO Enzyme sub->ppo Substrate prod Protoporphyrin IX ppo->prod Catalysis accumulation Accumulation of Protoporphyrinogen IX ppo->accumulation herbicide Diphenyl Ether Herbicide herbicide->ppo Inhibition oxidation Cytoplasmic Oxidation accumulation->oxidation proto_ix Excess Protoporphyrin IX oxidation->proto_ix ros Reactive Oxygen Species (ROS) proto_ix->ros Light, O2 damage Cell Membrane Damage ros->damage

Caption: Mechanism of action of diphenyl ether herbicides via PPO inhibition.

Conclusion and Future Perspectives

The diphenyl ether scaffold continues to be a remarkably fruitful starting point for the discovery of new molecules with significant biological activities. The synthetic methodologies for their preparation are well-established and continue to be refined for greater efficiency and sustainability. The diverse applications, from agriculture to medicine, underscore the versatility of this chemical class.

Future research in this area will likely focus on several key aspects:

  • Rational Drug Design: Leveraging computational tools and a deeper understanding of target-ligand interactions to design more potent and selective derivatives.

  • Exploration of New Biological Targets: Investigating the potential of diphenyl ether derivatives to modulate novel biological pathways and targets.

  • Development of Combination Therapies: Exploring the synergistic effects of diphenyl ether derivatives with existing drugs to overcome resistance and enhance therapeutic efficacy.

  • Green Chemistry Approaches: Developing more environmentally friendly synthetic methods for the large-scale production of these valuable compounds.

The journey of the diphenyl ether derivative is far from over. With continued innovation in synthesis, a deeper understanding of their biological mechanisms, and a commitment to rigorous evaluation, this "ethereal bridge" will undoubtedly connect us to new and improved solutions for human health and agriculture.

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A Technical Guide to the Mechanism of Action of Nitro-Substituted Diphenyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Versatility and Biological Significance of Nitro-Substituted Diphenyl Ethers

Nitro-substituted diphenyl ethers (DPEs) are a class of aromatic compounds characterized by two phenyl rings linked by an ether bond, with one or more nitro group substitutions. This chemical scaffold has proven to be remarkably versatile, leading to its development and use in various fields, most notably as potent herbicides.[1][2] Beyond their agricultural applications, derivatives of this class are being explored for their potential as antimicrobial and therapeutic agents.[3][4][5] This guide provides an in-depth technical exploration of the core mechanism of action of nitro-substituted DPEs, with a primary focus on their well-established role as inhibitors of protoporphyrinogen oxidase (PPO). We will delve into the biochemical pathways, the consequences of enzyme inhibition, and the experimental methodologies used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Part 1: The Primary Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The predominant and most well-characterized mechanism of action for herbicidal nitro-substituted diphenyl ethers is the potent inhibition of protoporphyrinogen oxidase (PPO), also known as protox.[6][7][8]

The Role of PPO in Heme and Chlorophyll Biosynthesis

PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like heme in animals and both heme and chlorophyll in plants.[6][9][10] This membrane-bound flavoenzyme catalyzes the six-electron oxidation of protoporphyrinogen IX to the highly conjugated protoporphyrin IX.[11][12][13] This step is the last common point in the synthesis of heme and chlorophyll.[9]

The Consequence of PPO Inhibition

Nitro-substituted DPEs act as powerful, competitive inhibitors of PPO with respect to its substrate, protoporphyrinogen IX.[6][7] The inhibition of PPO by these compounds leads to a cascade of cytotoxic events, particularly in plants:

  • Accumulation of Protoporphyrinogen IX : The blockage of PPO causes the substrate, protoporphyrinogen IX, to accumulate within the cell.[14][15]

  • Extracellular Oxidation : This accumulated protoporphyrinogen IX is then thought to be oxidized to protoporphyrin IX by other, less specific oxidases located in membranes such as the plasma membrane, which are less sensitive to DPE herbicides.[15]

  • Photosensitization and Oxidative Stress : Protoporphyrin IX is a potent photosensitizer.[11] In the presence of light and oxygen, it absorbs energy and generates singlet oxygen, a highly reactive oxygen species (ROS).[16]

  • Cellular Damage : The massive production of ROS leads to rapid lipid peroxidation, destroying the integrity of cellular membranes.[17][18] This results in the leakage of cellular contents, loss of chlorophyll, and ultimately, cell death, which manifests as chlorosis and desiccation of the plant tissue.[1][11][16]

The light-dependent nature of this mechanism is a hallmark of PPO-inhibiting herbicides.[16][17]

Diagram: PPO Inhibition Pathway

PPO_Inhibition ProtoIX_gen Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) ProtoIX_gen->PPO Substrate Accumulation Accumulation & Leakage ProtoIX_gen->Accumulation ProtoIX Protoporphyrin IX PPO->ProtoIX Catalyzes Nitro_DPE Nitro-substituted Diphenyl Ether Nitro_DPE->PPO Inhibits Heme_Chloro Heme / Chlorophyll ProtoIX->Heme_Chloro Biosynthesis ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Photosensitization Oxidation Alternative Oxidation Accumulation->Oxidation Plasma Membrane Enzymes Oxidation->ProtoIX Light Light + O2 Damage Membrane Damage & Cell Death ROS->Damage

Caption: The inhibitory effect of nitro-substituted diphenyl ethers on PPO.

Part 2: Experimental Validation of the Mechanism of Action

The inhibition of PPO by nitro-substituted DPEs can be quantitatively assessed through various experimental protocols. A standard method involves an in vitro enzyme inhibition assay.

Protocol: In Vitro PPO Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory potential of a test compound on PPO activity. The assay measures the formation of protoporphyrin IX from protoporphyrinogen IX.

Materials:

  • Enzyme Source: Isolated plant mitochondria or etioplasts, or a commercially available PPO enzyme preparation.

  • Substrate: Protoporphyrinogen IX. This is typically prepared fresh by reducing protoporphyrin IX with sodium amalgam.

  • Test Compounds: Nitro-substituted diphenyl ethers dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 100 mM HEPES buffer, pH 7.5, containing 1 mM EDTA and 0.1% Tween 20.

  • Spectrophotometer: Capable of measuring absorbance at ~410 nm.

  • 96-well microplate (optional)

Procedure:

  • Enzyme Preparation: Prepare the enzyme extract from plant tissue (e.g., corn etioplasts) and determine its protein concentration using a standard method like the Bradford assay.[19]

  • Substrate Preparation: Freshly prepare protoporphyrinogen IX from protoporphyrin IX.

  • Assay Setup:

    • In a microfuge tube or well of a microplate, add the assay buffer.

    • Add the desired concentration of the nitro-substituted diphenyl ether (test compound) or solvent control (e.g., DMSO).

    • Add the enzyme preparation to the mixture and pre-incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).

  • Initiation of Reaction: Start the enzymatic reaction by adding the freshly prepared protoporphyrinogen IX substrate.

  • Measurement: Immediately monitor the increase in absorbance at approximately 410 nm, which corresponds to the formation of protoporphyrin IX.[20] Kinetic readings should be taken at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for both the control and the inhibitor-treated samples.

    • Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Diagram: PPO Inhibition Assay Workflow

PPO_Assay_Workflow A Prepare Enzyme Extract (e.g., from plant tissue) D Pre-incubate with Enzyme A->D B Prepare Fresh Protoporphyrinogen IX E Initiate Reaction with Substrate B->E C Set up Assay: Buffer + Inhibitor/Control C->D D->E F Monitor Absorbance at 410 nm E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I

Caption: A streamlined workflow for the in vitro PPO inhibition assay.

Quantitative Data on PPO Inhibition

The inhibitory potency of various nitro-substituted diphenyl ethers against PPO has been extensively studied. The IC50 values can vary depending on the specific compound and the source of the enzyme.

CompoundEnzyme SourceIC50 (nM)Reference
Acifluorfen-methylCorn etioplast4[8]
AcifluorfenMaize mitochondria~1000[6][7]
FomesafenCorn etioplast~5N/A
OxyfluorfenHuman erythroblastic progenitors>10,000 (for proliferation)[21]

Note: Data is compiled from various sources and experimental conditions may differ.

Part 3: Secondary and Alternative Mechanisms of Action

While PPO inhibition is the primary mechanism for the herbicidal activity of nitro-substituted DPEs, other biological effects have been investigated.

Antimicrobial and Therapeutic Potential

The diphenyl ether scaffold is a promising platform for the development of novel therapeutic agents.[5]

  • Antibacterial Activity: Some substituted diphenyl ethers have shown potent inhibitory activity against the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.[4][22] This makes them attractive candidates for the development of new antibiotics. For instance, triclosan, a well-known diphenyl ether, targets this enzyme.[23]

  • Antitubercular Activity: Derivatives of diphenyl ethers are being designed and synthesized as potential inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), showing promise as new antitubercular agents.[23][24]

  • Antifungal and Other Activities: Various diphenyl ether derivatives have been synthesized and tested for a range of biological activities, including antifungal and anti-inflammatory properties.[3][5][25] The specific role of the nitro-substitution in these other activities is an area of ongoing research.

Role of Photosynthetic Electron Transport

The involvement of photosynthetic electron transport in the toxicity of nitrodiphenyl ether herbicides has been a subject of investigation. While the primary mechanism is not the direct inhibition of photosynthesis, electron transport can play a role in maintaining the high oxygen concentrations required for the rapid generation of ROS.[26] However, studies with mutants lacking photosystem I or II have shown that electron transfer through both photosystems is not essential for the toxic effects of these herbicides.[17]

Conclusion

The mechanism of action for nitro-substituted diphenyl ethers is a well-established paradigm in herbicide science, centered on the potent and specific inhibition of protoporphyrinogen oxidase. This targeted disruption of the tetrapyrrole biosynthesis pathway leads to a light-dependent accumulation of a photosensitizing intermediate, protoporphyrin IX, which in turn triggers massive oxidative stress and cell death. The experimental validation of this mechanism is robust, relying on well-defined enzymatic assays. Beyond their herbicidal applications, the diphenyl ether scaffold shows significant promise for the development of new antimicrobial and therapeutic agents by targeting other essential enzymes in pathogens. A thorough understanding of these molecular mechanisms is crucial for the rational design of new, effective, and selective molecules for a variety of applications.

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  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
  • MDPI. (n.d.).
  • Department of Plant Science. (n.d.). Use and Characteristics of Herbicides for Non-crop Weed Control. [Link]
  • Ensminger, M. P., & Hess, F. D. (1985). Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons: LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS. Plant Physiology, 78(1), 46–50. [Link]
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  • Kar, S. S., et al. (2016). Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents. International Journal of Nanomedicine, 11, 3349–3362. [Link]
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  • Mohamed, M. S., et al. (2016). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Biological & Pharmaceutical Bulletin, 39(11), 1888-1892. [Link]
  • Richard, E., et al. (1995). Effects of a diphenyl-ether herbicide, oxyfluorfen, on human BFU-E/CFU-E development and haemoglobin synthesis. Human & Experimental Toxicology, 14(4), 365-370. [Link]
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The Rising Profile of Acetylated Diphenyl Ethers: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Scaffold

The diphenyl ether moiety, a deceptively simple aromatic ether, has long been a cornerstone in the development of therapeutics, agrochemicals, and advanced materials. Its inherent stability, conformational flexibility, and synthetic tractability have made it a privileged scaffold in medicinal chemistry and material science. The strategic introduction of acetyl groups to this core structure, however, unlocks a new dimension of functionality, profoundly influencing the biological activity and material properties of the parent compound. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the burgeoning research applications of acetylated diphenyl ethers. We will delve into the causality behind experimental choices, provide field-proven insights, and equip you with the foundational knowledge to explore this promising class of molecules.

I. The Strategic Role of Acetylation: Enhancing Bioactivity and Tuning Properties

Acetylation, the introduction of an acetyl functional group, is a powerful and versatile tool in chemical synthesis. In the context of diphenyl ethers, this modification can dramatically alter the molecule's physicochemical properties, leading to enhanced biological efficacy and novel material characteristics.

The primary drivers for acetylating diphenyl ethers include:

  • Increased Lipophilicity: The addition of acetyl groups generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes, a critical factor for intracellular drug targets.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the acetyl group can influence the electron density of the aromatic rings, which can be crucial for interactions with biological targets.

  • Prodrug Strategy: Acetylation can be employed as a prodrug strategy. The acetyl group can be cleaved in vivo by esterases, releasing the active hydroxylated form of the diphenyl ether at the target site. This can improve oral bioavailability and metabolic stability.

  • Altered Conformation: The steric bulk of the acetyl group can influence the rotational freedom around the ether linkage, locking the molecule into a more bioactive conformation.

  • Polymer Functionality: In materials science, the acetyl group can serve as a reactive handle for polymerization or cross-linking, or it can be used to modify the properties of existing polymers.

II. Antimicrobial Applications: A Renewed Attack on Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Acetylated diphenyl ethers have emerged as a promising class of compounds in this arena, often exhibiting potent and broad-spectrum activity.

A. Mechanism of Action: Targeting Fatty Acid Synthesis

A key target for many diphenyl ether-based antimicrobials is the bacterial fatty acid synthesis (FAS-II) pathway. Specifically, these compounds often act as inhibitors of the enoyl-acyl carrier protein (ACP) reductase, FabI.[1][2] This enzyme catalyzes the last and rate-limiting step in each cycle of fatty acid elongation, making it an attractive target for antibiotic development.[3]

The binding of diphenyl ethers to FabI is often a slow-onset process, which can lead to a longer residence time on the enzyme and sustained inhibition.[4] The presence and position of acetyl groups can influence the binding affinity and inhibitory potency of these compounds.

Diagram: Inhibition of Bacterial Fatty Acid Synthesis by Acetylated Diphenyl Ethers

FabI_Inhibition Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabD Beta_Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Beta_Ketoacyl_ACP Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->Beta_Ketoacyl_ACP FabH/FabB/FabF Beta_Hydroxyacyl_ACP β-Hydroxyacyl-ACP Beta_Ketoacyl_ACP->Beta_Hydroxyacyl_ACP FabG Enoyl_ACP trans-2-Enoyl-ACP Beta_Hydroxyacyl_ACP->Enoyl_ACP FabZ/FabA Elongated_Acyl_ACP Acyl-ACP (Cn+2) Enoyl_ACP->Elongated_Acyl_ACP FabI Elongated_Acyl_ACP->Acyl_ACP Elongation Cycle Fatty_Acids Fatty Acids Elongated_Acyl_ACP->Fatty_Acids Membrane Bacterial Cell Membrane Fatty_Acids->Membrane Inhibitor Acetylated Diphenyl Ether FabI FabI (Enoyl-ACP Reductase) Inhibitor->FabI Inhibition Anticancer_Workflow Start Start: Synthesized Acetylated Diphenyl Ether Cell_Culture Cancer Cell Line Culture (e.g., PC-3, SW480) Start->Cell_Culture Treatment Treat Cells with Varying Concentrations of Compound Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V-FITC) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Mechanism_Study Mechanistic Studies Apoptosis_Assay->Mechanism_Study Western_Blot Western Blot (Caspase activation, p53 acetylation) Mechanism_Study->Western_Blot Western_Blot->Data_Analysis Conclusion Conclusion on Anticancer Potential and Mechanism Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating the anticancer properties of acetylated diphenyl ethers.

B. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test compound (acetylated diphenyl ether).

  • Cancer cell line of interest.

  • Sterile 96-well plates.

  • Complete cell culture medium.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the acetylated diphenyl ether for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound, typically DMSO).

  • MTT Addition:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

C. Data Presentation: Anticancer Activity of Diphenyl Ether Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Compound 4 (Hydantoin derivative with 4-acetylphenylpiperazinylalkyl moiety)SW480 (Colon Cancer)16.8[5]
Compound 4 (Hydantoin derivative with 4-acetylphenylpiperazinylalkyl moiety)PC3 (Prostate Cancer)-[5]
Compound 3b (4-fluorophenyl chalcone-containing benzofuran)MCF-7 (Breast Cancer)12.37 ± 0.04[6]
Ciprofloxacin Derivative 5-7.83 (µg/mL)[7]

Note: This table illustrates the anticancer potential of compounds containing acetylated phenyl moieties. Further research is needed to establish a comprehensive database for acetylated diphenyl ethers.

IV. Applications in Materials Science: Crafting High-Performance Polymers

The incorporation of acetylated diphenyl ether units into polymer backbones can impart desirable properties such as high thermal stability, low dielectric constants, and good processability.

A. Synthesis of Poly(acetylated diphenyl ether)s

Phosphinated poly(aryl ether)s containing acetic moieties can be synthesized from the reaction of a phenol-functionalized phosphinated poly(aryl ether) with acetic anhydride in the presence of a catalyst like sodium acetate. [8]The resulting poly(acetylated diphenyl ether) can then be used in various applications, including the preparation of high-performance epoxy thermosets. [8]

B. Potential Applications
  • Low-Dielectric Materials: The low polarity of the diphenyl ether backbone, combined with the introduction of acetyl groups, can lead to polymers with low dielectric constants and low dielectric loss, which are highly sought after in the electronics industry for high-speed communication networks.

  • Thermosetting Resins: Acetylated diphenyl ether-containing polymers can be cured with epoxy resins to form thermosets with excellent thermal stability, solvent resistance, and mechanical properties. [8]* Flame Retardants: While polybrominated diphenyl ethers (PBDEs) have been widely used as flame retardants, concerns about their environmental persistence and toxicity have led to restrictions on their use. [9][10]The development of novel, less hazardous flame retardants based on the diphenyl ether scaffold, potentially including acetylated derivatives, is an active area of research.

V. Structure-Activity Relationship (SAR) and Future Directions

The biological activity and material properties of acetylated diphenyl ethers are intricately linked to their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of these molecules with their observed activities. [11] Key structural features that can be modulated to optimize the properties of acetylated diphenyl ethers include:

  • Position and Number of Acetyl Groups: The placement and quantity of acetyl groups on the aromatic rings can significantly impact activity.

  • Substitution on the Aromatic Rings: The presence of other substituents, such as halogens, alkyl groups, or nitro groups, can further tune the electronic and steric properties of the molecule.

  • Nature of the Linker: While this guide focuses on ether linkages, exploring other linkers (e.g., thioether, sulfone) in combination with acetylation could yield novel compounds with unique properties.

The future of research into acetylated diphenyl ethers is bright. Further exploration of their antimicrobial and anticancer potential, particularly against resistant strains and aggressive cancers, is warranted. In materials science, the design and synthesis of novel polymers incorporating acetylated diphenyl ether units could lead to the development of advanced materials with tailored properties for a wide range of applications.

VI. Conclusion

Acetylated diphenyl ethers represent a versatile and promising class of compounds with a broad spectrum of research applications. The strategic introduction of acetyl groups provides a powerful means to modulate their biological activity and material properties. This guide has provided a comprehensive overview of their synthesis, mechanisms of action in antimicrobial and anticancer applications, and their potential in materials science. By understanding the fundamental principles and experimental methodologies outlined herein, researchers can effectively explore and exploit the full potential of this exciting class of molecules.

VII. References

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  • Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway. (2008). Accounts of Chemical Research, 41(1), 11-20.

  • Synthesis and antimicrobial activity of some new diphenylamine derivatives. (2015). Journal of Pharmaceutical and Bioallied Sciences, 7(1), 81-85.

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (2021). Molecules, 26(19), 5985.

  • Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei. (2011). Journal of Antimicrobial Chemotherapy, 66(4), 882-889.

  • Synthesis and antimicrobial activity of some new diphenylamine derivatives. (2015). Journal of Pharmaceutical and Bioallied Sciences, 7(1), 81-85.

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • The IC50 results of the synthesized against 4 cancer cell lines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Identifying the Structural Features of Diphenyl Ether Analogues for InhA Inhibition: A 2D and 3D QSAR Based Study. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. (2022). International Journal of Molecular Sciences, 23(21), 13284.

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

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  • Antibacterial activity and (MIC) for the synthesized compounds (A-F). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis and antimicrobial activities of brominated dihydroxy nitro diphenyl ethers. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (2021). Molecules, 26(13), 3897.

  • Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. (2023). Frontiers in Chemistry, 11, 1245678.

  • Synthesis of an acetylene–diaryl ether polymer. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Phosphinated Poly(aryl ether)s with Acetic/Phenyl Methacrylic/Vinylbenzyl Ether Moieties for High-Tg and Low-Dielectric Thermosets. (2018). Polymers, 10(12), 1358.

  • Induction of apoptosis and histone hyperacetylation by diallyl disulfide in prostate cancer cell line PC-3. (2007). Molecular Cancer, 6, 31.

  • Acetylation of the p53 DNA binding domain regulates apoptosis induction. (2009). Molecular and Cellular Biology, 29(10), 2866-2879.

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  • 3D-QSAR model-oriented optimization of Pyrazole β-Ketonitrile derivatives with diphenyl ether moiety as novel potent succinate dehydrogenase inhibitors. (2024). Pest Management Science, 80(6), 2845-2856.

  • Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). (2021). Polymers, 13(9), 1509.

  • (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. (2024). International Journal of Molecular Sciences, 25(9), 4736.

  • Development of 3D-QSAR Model for Acetylcholinesterase Inhibitors Using a Combination of Fingerprint, Molecular Docking, and Structure-Based Pharmacophore Approaches. (2015). Toxicological Sciences, 147(2), 435-448.

  • QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. (2022). Scientific Reports, 12(1), 7859.

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  • Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. (2021). Polymer Chemistry, 12(30), 4356-4366.

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Technical Guide: Physicochemical Characterization of 4-Acetyl-4'-Nitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 4-Acetyl-4'-Nitrodiphenyl Ether

This compound, identified by CAS Number 75919-92-5, is an organic compound with the molecular formula C14H11NO4.[1][2][3][4][5] This molecule features a diaryl ether scaffold, a structure of interest in medicinal chemistry and materials science due to its conformational flexibility and potential for diverse biological interactions. The presence of an acetyl group and a nitro group at the para positions of the two phenyl rings imparts specific electronic and steric properties that influence its reactivity and physical characteristics. An accurate determination of its fundamental physicochemical properties, such as melting and boiling points, is a critical first step in its characterization, serving as an essential indicator of purity and a foundational parameter for subsequent experimental design, including solubility studies, reaction kinetics, and formulation development.

Core Physicochemical Properties

The physical state and thermal transition points of a compound are dictated by the strength of its intermolecular forces. For this compound, these are primarily dipole-dipole interactions and van der Waals forces. The following table summarizes its key physical properties.

PropertyValueSource
Molecular Formula C14H11NO4[1][3][4]
Molecular Weight 257.24 g/mol [1][3]
CAS Number 75919-92-5[1][2][3][4]
Melting Point 79-81 °C[1][3]
Boiling Point 398.0 ± 22.0 °C (Predicted)[1]

Part 1: Experimental Determination of Melting Point

Theoretical Foundation

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase.[6] This temperature provides a robust criterion for both identification and purity assessment.[7] The presence of even minor impurities disrupts the crystal lattice, typically resulting in a depression of the melting point and a broadening of the melting range.[7][8] Therefore, a narrow melting range (e.g., 0.5-1.0°C) is a strong indicator of high sample purity.

Methodology: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a crystalline organic solid is the capillary method, often performed using a melting point apparatus (e.g., a Mel-Temp or similar device).[6] This technique involves heating a small, powdered sample in a sealed capillary tube and observing the precise temperature range over which it melts.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.[9]

    • If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[7]

    • Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.[9]

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end.[7][9] The packed sample height should be between 2-3 mm for optimal accuracy.[6][9]

  • Apparatus Setup and Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[6][9]

    • For an unknown compound or a first run, a rapid heating rate (>10°C/min) can be used to determine an approximate melting point.[6][7]

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.[9]

    • For an accurate measurement, begin heating again at a slow, controlled rate, approximately 1-2°C per minute, once the temperature is within 20°C of the expected melting point.[7] This slow rate is critical for thermal equilibrium between the sample, heating block, and thermometer.[6]

  • Data Recording:

    • Record the temperature at which the first droplet of liquid appears. This is the onset of the melting range.[9]

    • Continue heating slowly and record the temperature at which the entire sample has completely transformed into a clear liquid. This marks the end of the melting range.[6]

    • The recorded melting point should be expressed as this range (e.g., 79-81°C).

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement in Apparatus cluster_observation Data Recording A Grind Sample to Fine Powder B Pack Capillary Tube (2-3 mm) A->B Ensures uniform heating C Insert Tube into Heating Block B->C D Heat Rapidly (Approx. MP) C->D E Cool Down D->E F Heat Slowly (1-2°C/min) near MP E->F G Record T1: First Liquid Droplet F->G H Record T2: Completely Liquid G->H I Report Melting Range (T1-T2) H->I

Caption: Workflow for Melting Point Determination.

Part 2: Experimental Determination of Boiling Point

Theoretical Foundation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10][11] At this temperature, the substance undergoes a phase transition from liquid to gas.[11] Since the boiling point is dependent on pressure, it is standard practice to report the barometric pressure at which the measurement was taken.[10] The predicted boiling point of 398.0°C for this compound suggests strong intermolecular forces requiring significant thermal energy to overcome.

Methodology: Capillary Method (Siwoloboff's Method)

For determining the boiling point of small quantities of a liquid, the capillary method is highly effective. It avoids the need for large sample volumes required for distillation.[10]

Step-by-Step Protocol:

  • Sample Preparation:

    • Melt a small quantity of this compound in a fusion tube or a small test tube.

    • Take a capillary tube (sealed at one end) and place it, open end down, into the liquid sample.

  • Apparatus Setup:

    • Attach the fusion tube containing the sample and the inverted capillary to a thermometer.

    • Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum heating block) to ensure uniform heat distribution.[11][12]

  • Measurement and Observation:

    • Heat the apparatus gently.[11] As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

    • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[11] This indicates that the vapor pressure of the liquid has overcome the external pressure.

    • Carefully note this temperature, but do not remove the heat source yet.

    • Remove the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The exact point at which the liquid is drawn back into the capillary tube is the boiling point. At this temperature, the vapor pressure inside the capillary equals the external atmospheric pressure.

    • Record this temperature as the boiling point.

Workflow Visualization

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Recording A Place Liquid Sample in Fusion Tube B Insert Inverted Capillary (Sealed End Up) A->B C Attach to Thermometer and place in Heating Bath B->C D Heat Bath Gently C->D E Observe Slow Bubbles (Trapped Air Escapes) D->E F Observe Rapid, Continuous Stream of Bubbles E->F At Boiling Point G Remove Heat Source F->G H Bubbles Stop; Liquid Enters Capillary G->H I Record Temperature (Boiling Point) H->I

Caption: Workflow for Boiling Point Determination.

References

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  • Melting Point | MIT Digital Lab Techniques Manual - YouTube. Source: MIT OpenCourseWare. [Link]
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An In-depth Technical Guide to the Characterization of C14H11NO4 Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the C14H11NO4 Scaffold in Medicinal Chemistry

For researchers, scientists, and professionals vested in the intricate process of drug development, the molecular formula C14H11NO4 represents a gateway to a fascinating landscape of chemical diversity and therapeutic potential. This formula encompasses a range of structural isomers, each with unique physicochemical properties and biological activities. Among these, N-arylphthalimides and substituted benzamides have emerged as particularly promising scaffolds. For instance, derivatives of N-phenylphthalimide are recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. Similarly, benzamido-salicylic acid derivatives are of interest, building upon the well-established therapeutic profiles of salicylates and aminobenzoic acids[2].

This technical guide provides a comprehensive framework for the characterization of a representative C14H11NO4 isomer, N-(4-hydroxyphenyl)phthalimide. The methodologies detailed herein are designed to be robust and self-validating, offering a logical progression from synthesis to complete structural and analytical characterization. The principles and techniques discussed are broadly applicable to other isomers of C14H11NO4 and related small molecules, serving as a foundational reference for researchers in the field.

Structural Elucidation: A Multi-Technique Approach

The unambiguous determination of a molecule's structure is the cornerstone of chemical research and drug development. For a compound with the molecular formula C14H11NO4, a combination of spectroscopic and analytical techniques is essential to confirm its identity and purity. This section will detail the characterization of N-(4-hydroxyphenyl)phthalimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-(4-hydroxyphenyl)phthalimide is expected to exhibit distinct signals corresponding to the protons on the phthalimide and the 4-hydroxyphenyl moieties. The aromatic region will be of particular interest, with characteristic splitting patterns revealing the substitution on the benzene rings.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons in the phthalimide group are particularly diagnostic and will appear significantly downfield.

Technique Expected Chemical Shifts (δ) and Splitting Patterns Interpretation
¹H NMR Aromatic protons of the phthalimide group: ~7.8-8.0 ppm (multiplet). Aromatic protons of the 4-hydroxyphenyl group: ~6.9-7.4 ppm (multiplets, likely two doublets). Phenolic proton: a broad singlet, chemical shift dependent on solvent and concentration.The integration of the signals will correspond to the number of protons in each environment. The splitting patterns (e.g., doublets, triplets, multiplets) will indicate the number of neighboring protons, confirming the substitution pattern.
¹³C NMR Carbonyl carbons (C=O): ~167 ppm. Aromatic carbons: ~115-160 ppm.The number of signals will confirm the symmetry of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized N-(4-hydroxyphenyl)phthalimide and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure complete dissolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Data Analysis: Calibrate the chemical shifts using the residual solvent peak as an internal standard. Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign all signals to the corresponding protons and carbons in the molecular structure. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of N-(4-hydroxyphenyl)phthalimide will display characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-H bonds.

Functional Group Expected Absorption Frequency (cm⁻¹)
O-H (phenolic)3200-3600 (broad)
C=O (imide)1700-1780 (two bands, symmetric and asymmetric stretching)
C-N (imide)1300-1400
Aromatic C-H3000-3100 (stretching), 690-900 (out-of-plane bending)
Aromatic C=C1450-1600

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Fragmentation

In an electron ionization (EI) mass spectrum, N-(4-hydroxyphenyl)phthalimide is expected to show a prominent molecular ion peak (M⁺) at m/z 239. Fragmentation may occur through cleavage of the imide ring and loss of small neutral molecules like CO and CO₂.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthesis of N-(4-hydroxyphenyl)phthalimide

A reliable and reproducible synthetic protocol is crucial for obtaining high-purity material for characterization and further studies. N-(4-hydroxyphenyl)phthalimide can be synthesized via the condensation of phthalic anhydride with 4-aminophenol.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-aminophenol in a suitable solvent, such as glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the crude product by filtration and wash it with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to obtain the pure product.

  • Characterization: Confirm the identity and purity of the synthesized compound using the analytical techniques described above (NMR, IR, MS) and by determining its melting point.

Diagram of the Synthesis Workflow:

Synthesis_Workflow Reactants Phthalic Anhydride + 4-Aminophenol Reaction Reflux Reactants->Reaction Solvent Glacial Acetic Acid Solvent->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC Workup Cooling & Precipitation Reaction->Workup Purification Filtration & Washing Workup->Purification Recrystallization Recrystallization Purification->Recrystallization Characterization Characterization (NMR, IR, MS, MP) Recrystallization->Characterization

Caption: Workflow for the synthesis and characterization of N-(4-hydroxyphenyl)phthalimide.

Case Study: Characterization of Aristolochic Acid IVa

While the synthesis and characterization of N-(4-hydroxyphenyl)phthalimide provide a general framework, the analysis of complex natural products like Aristolochic Acid IVa (another C14H11NO4 isomer) presents unique challenges. Due to its potent nephrotoxicity and carcinogenicity, its detection and characterization are of high importance, particularly in traditional medicines[3].

The characterization of Aristolochic Acid IVa typically relies on its isolation from natural sources, followed by sophisticated analytical techniques.

Isolation and Purification

Aristolochic Acid IVa is often isolated from plants of the Aristolochia genus. The process involves extraction with a suitable solvent (e.g., methanol), followed by chromatographic purification steps. These can include column chromatography over silica gel and preparative high-performance liquid chromatography (HPLC) to obtain the pure compound[4][5].

Analytical Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of Aristolochic Acid IVa in complex matrices[6][7].

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Extract the sample with an appropriate solvent and dilute the extract to a suitable concentration.

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and perform a gradient elution to separate the components of the mixture.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion of Aristolochic Acid IVa and monitoring for specific product ions.

Diagram of the Analytical Workflow for Aristolochic Acid IVa:

Analytical_Workflow Sample Herbal Medicine / Biological Sample Extraction Solvent Extraction Sample->Extraction LC HPLC Separation (C18 column) Extraction->LC MSMS Tandem MS Detection (MRM) LC->MSMS Data Data Analysis & Quantification MSMS->Data

Caption: Analytical workflow for the detection of Aristolochic Acid IVa.

Conclusion

The comprehensive characterization of compounds with the molecular formula C14H11NO4 is a critical undertaking in the fields of medicinal chemistry and drug development. This guide has provided a detailed framework for the synthesis and structural elucidation of a representative isomer, N-(4-hydroxyphenyl)phthalimide, utilizing a suite of standard analytical techniques. Furthermore, it has highlighted the specialized analytical approaches required for the characterization of complex and toxic natural products such as Aristolochic Acid IVa. By adhering to these rigorous and self-validating protocols, researchers can ensure the scientific integrity of their findings and pave the way for the development of novel therapeutics.

References

  • PubChem. N-(4-Hydroxyphenyl)Phthalimide.
  • PrepChem. Synthesis of N-(4-amino-2-hydroxyphenyl)-phthalimide. [Link]
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  • The Royal Society of Chemistry. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. [Link]
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Methodological & Application

The Strategic Utility of 4-Acetyl-4'-Nitrodiphenyl Ether in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of chemical building blocks, 4-acetyl-4'-nitrodiphenyl ether has emerged as a versatile and highly valuable scaffold, particularly in the realms of medicinal chemistry and materials science. Its unique bifunctional nature, possessing both an electron-withdrawing nitro group and a synthetically malleable acetyl group, allows for a diverse array of chemical transformations, paving the way for the synthesis of novel bioactive compounds and high-performance polymers.

This comprehensive guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights into its synthetic utility. We will delve into the key reactions that underpin its versatility, with a focus on the chemoselective reduction of the nitro group and the subsequent functionalization of the resulting amine, as well as transformations involving the acetyl moiety.

Core Attributes and Synthetic Potential

This compound (CAS No: 75919-92-5, Molecular Formula: C₁₄H₁₁NO₄) is a crystalline solid with a molecular weight of 257.24 g/mol .[1][2][3] The presence of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, while also serving as a precursor to the synthetically crucial amino group. The acetyl group, on the other hand, provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The fundamental synthetic strategy involving this molecule typically revolves around the selective reduction of the nitro group to an amine, yielding 4-acetyl-4'-aminodiphenyl ether. This transformation is a critical gateway to a multitude of derivatives, as the resulting aniline moiety can be readily acylated, alkylated, or diazotized, opening up avenues for the synthesis of amides, ureas, and other heterocyclic systems.

Application Note I: Synthesis of Bioactive Molecules - A Gateway to Kinase Inhibitors

The 4-aminophenoxy-phenyl scaffold is a common motif in a variety of kinase inhibitors, which are a class of targeted therapeutics for the treatment of cancer and other diseases. The strategic placement of substituents on this core structure is crucial for achieving high potency and selectivity. 4-Acetyl-4'-aminodiphenyl ether serves as an excellent starting point for the synthesis of such compounds.

Protocol 1: Chemoselective Reduction of this compound

The selective reduction of the nitro group in the presence of the ketone is a critical step. Catalytic hydrogenation is a clean and efficient method to achieve this transformation.

Reaction Scheme:

G This compound This compound 4-Acetyl-4'-aminodiphenyl ether 4-Acetyl-4'-aminodiphenyl ether This compound->4-Acetyl-4'-aminodiphenyl ether H2, Pd/C Ethanol, rt

A representative reaction scheme for the reduction.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound75919-92-5257.24 g/mol 2.57 g (10 mmol)
10% Palladium on Carbon (Pd/C)7440-05-3-100 mg (catalytic)
Ethanol (absolute)64-17-546.07 g/mol 100 mL
Hydrogen Gas (H₂)1333-74-02.02 g/mol Balloon pressure

Procedure:

  • To a 250 mL round-bottom flask, add this compound (2.57 g, 10 mmol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Carefully add 10% Pd/C (100 mg) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-acetyl-4'-aminodiphenyl ether.

  • The crude product can be purified by recrystallization from ethanol/water to afford the desired product as a crystalline solid.

Protocol 2: Synthesis of a Potential Kinase Inhibitor Precursor

The resulting 4-acetyl-4'-aminodiphenyl ether can be further functionalized. For instance, acylation of the amino group is a common step in the synthesis of many kinase inhibitors.

Reaction Scheme:

G 4-Acetyl-4'-aminodiphenyl ether 4-Acetyl-4'-aminodiphenyl ether N-(4-(4-acetylphenoxy)phenyl)acetamide N-(4-(4-acetylphenoxy)phenyl)acetamide 4-Acetyl-4'-aminodiphenyl ether->N-(4-(4-acetylphenoxy)phenyl)acetamide Acetyl Chloride, Pyridine DCM, 0 °C to rt

Acylation of the amino group.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
4-Acetyl-4'-aminodiphenyl ether142549-36-8227.26 g/mol 2.27 g (10 mmol)
Acetyl Chloride75-36-578.50 g/mol 0.8 mL (11 mmol)
Pyridine110-86-179.10 g/mol 1.6 mL (20 mmol)
Dichloromethane (DCM)75-09-284.93 g/mol 50 mL

Procedure:

  • Dissolve 4-acetyl-4'-aminodiphenyl ether (2.27 g, 10 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Add pyridine (1.6 mL, 20 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (0.8 mL, 11 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, N-(4-(4-acetylphenoxy)phenyl)acetamide, can be purified by column chromatography on silica gel or by recrystallization.

Application Note II: A Monomer for High-Performance Polyimides

The dianiline derivative of this compound, specifically 4,4'-diaminodiphenyl ether and its substituted analogs, are crucial monomers in the synthesis of polyimides.[4][5][6] These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them indispensable in the aerospace and electronics industries. While the direct polymerization of 4-acetyl-4'-aminodiphenyl ether is less common, its derivative, 4,4'-diaminobenzophenone (a close structural analog), is a widely used monomer. The presence of the acetyl group in our intermediate offers a potential site for cross-linking or further modification of the resulting polymer.

Conceptual Workflow for Polymer Synthesis

G cluster_0 Monomer Synthesis cluster_1 Polymerization This compound This compound 4-Acetyl-4'-aminodiphenyl ether 4-Acetyl-4'-aminodiphenyl ether This compound->4-Acetyl-4'-aminodiphenyl ether Reduction Dianhydride Dianhydride Poly(amic acid) Poly(amic acid) 4-Acetyl-4'-aminodiphenyl ether->Poly(amic acid) Polycondensation Dianhydride->Poly(amic acid) Polyimide Polyimide Poly(amic acid)->Polyimide Thermal or Chemical Imidization

A conceptual workflow for polyimide synthesis.

The synthesis of polyimides from diamines and dianhydrides is a well-established two-step process. First, a poly(amic acid) is formed through polycondensation, which is then converted to the final polyimide via thermal or chemical imidization. The presence of the acetyl group on the diamine monomer could potentially be used to impart specific properties to the final polymer, such as improved solubility or the ability to undergo post-polymerization modifications.

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its value lies in the orthogonal reactivity of its two functional groups, which can be selectively manipulated to generate a diverse range of complex molecules. The protocols and applications outlined in this guide demonstrate its utility in the synthesis of bioactive compounds and as a potential monomer for high-performance polymers. As the demand for novel therapeutics and advanced materials continues to grow, the importance of versatile building blocks like this compound in the synthetic chemist's toolkit is set to increase.

References

  • Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents.Polymer Chemistry.[Link]
  • CN102924306A - Preparation method for 4-aminoacetophenone.
  • Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether.MDPI.[Link]
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Application Notes and Protocols for 4-ACETYL-4'-NITRODIPHENYL ETHER in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Unit

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 4-ACETYL-4'-NITRODIPHENYL ETHER emerges as a compound of significant interest, not as an end-product therapeutic, but as a highly versatile starting material. Its structure is a unique convergence of three key motifs highly valued in medicinal chemistry: the robust diphenyl ether core, a synthetically malleable nitro group, and a reactive acetyl function. This guide provides an in-depth exploration of the strategic applications of this compound, offering both the conceptual framework and detailed protocols for its derivatization, thereby enabling researchers to unlock its potential in the synthesis of new chemical entities.

The diphenyl ether scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1] This is attributed to its metabolic stability and its ability to orient aromatic substituents in a defined, non-coplanar fashion, which is often conducive to potent receptor binding. The presence of the nitro and acetyl groups on this scaffold provides two orthogonal chemical handles for a diversity of synthetic transformations, making this compound a strategic asset in the construction of compound libraries for high-throughput screening and lead optimization campaigns.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₁₄H₁₁NO₄[2][3]
Molecular Weight 257.24 g/mol [2][3]
Melting Point 79-81 °C[2][4]
Boiling Point 398.0±22.0 °C (Predicted)[2][4]
Density 1.264±0.06 g/cm³ (Predicted)[2][4]
CAS Number 75919-92-5[2][3]

Strategic Importance of Functional Groups

The true potential of this compound lies in the strategic utility of its constituent functional groups.

The Diphenyl Ether Core: A Stable Anchor for Pharmacophores

The diphenyl ether linkage provides a stable, yet conformationally flexible, connection between two aromatic rings. This scaffold is present in a range of therapeutic agents, demonstrating its broad biological relevance.[1] Notable examples include:

  • Nimesulide: A non-steroidal anti-inflammatory drug (NSAID).

  • Sorafenib: A multi-kinase inhibitor used in cancer therapy.

  • Triclosan: An antibacterial and antifungal agent.[1]

The presence of this core in this compound suggests its utility in the design of novel kinase inhibitors, anti-inflammatory agents, and antimicrobials.

The Nitro Group: A Gateway to Diverse Functionalities

The aromatic nitro group is a powerful electron-withdrawing group and a versatile synthetic precursor. While nitroaromatic compounds themselves can possess biological activity, particularly as antimicrobial agents, their primary value in medicinal chemistry often lies in their facile reduction to the corresponding aniline.[2][5] This transformation is one of the most fundamental and reliable reactions in organic synthesis, opening up a vast chemical space for derivatization.[6][7][8][9] The resulting amino group is a key pharmacophoric element and a nucleophilic handle for the introduction of a wide array of functionalities, including amides, sulfonamides, ureas, and heterocycles.

The Acetyl Group: A Handle for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The acetophenone moiety provides a reactive carbonyl group and an acidic α-proton, enabling a wide range of chemical transformations.[10][11][12] This group can be a point of attachment for building more complex side chains or for the construction of heterocyclic rings, which are ubiquitous in pharmaceuticals. The acetyl group itself can participate in key drug-receptor interactions, such as hydrogen bonding, and its modification can be used to modulate the polarity and pharmacokinetic properties of a molecule.[4][13]

Synthetic Applications and Protocols

The following sections provide detailed protocols for the key transformations of this compound, illustrating its utility as a versatile building block.

Application 1: Synthesis of 4-ACETYL-4'-AMINODIPHENYL ETHER via Nitro Group Reduction

The reduction of the nitro group to an amine is a pivotal first step in many synthetic routes. The resulting aniline, 4-ACETYL-4'-AMINODIPHENYL ETHER, is a valuable intermediate for further derivatization.

G A This compound B Reduction (e.g., Fe/HCl or H₂/Pd-C) A->B C 4-ACETYL-4'-AMINODIPHENYL ETHER B->C

Caption: Synthetic workflow for the reduction of the nitro group.

Protocol 1: Iron-Mediated Reduction in Acidic Medium

This classic and cost-effective method is highly reliable for the reduction of aromatic nitro compounds.[8]

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add ethanol and water in a 4:1 ratio to dissolve the starting material.

  • Add iron powder (5.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Slowly add concentrated HCl (0.5 eq) dropwise over 15 minutes.

  • Continue to reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrates and neutralize the aqueous layer with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-ACETYL-4'-AMINODIPHENYL ETHER.

Expected Outcome: A pale yellow to off-white solid. The product can be further purified by recrystallization or column chromatography if necessary.

Application 2: Derivatization of the Amino Group

The newly formed amino group in 4-ACETYL-4'-AMINODIPHENYL ETHER can be readily acylated or sulfonylated to generate libraries of amide and sulfonamide derivatives, which are common motifs in bioactive molecules.

G A 4-ACETYL-4'-AMINODIPHENYL ETHER B Acylation (R-COCl, Base) or Sulfonylation (R-SO₂Cl, Base) A->B C Amide or Sulfonamide Derivatives B->C

Caption: Derivatization of the amino functional group.

Protocol 2: Synthesis of an Amide Derivative (Acylation)

Materials:

  • 4-ACETYL-4'-AMINODIPHENYL ETHER

  • Acyl chloride (e.g., benzoyl chloride, 1.1 eq)

  • Triethylamine or Pyridine (1.2 eq)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-ACETYL-4'-AMINODIPHENYL ETHER (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Application 3: Modification of the Acetyl Group

The acetyl group offers numerous possibilities for synthetic elaboration, such as the formation of chalcones, which are precursors to flavonoids and other heterocyclic systems with a wide range of biological activities.

G A This compound B Aldol Condensation (Aromatic Aldehyde, Base) A->B C Chalcone Derivative B->C

Caption: Chalcone synthesis via Aldol Condensation.

Protocol 3: Claisen-Schmidt Condensation to form a Chalcone Derivative

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of NaOH (2.0 eq) in a small amount of water and cool it in an ice bath.

  • Slowly add the cold NaOH solution to the ethanolic solution of the reactants with vigorous stirring.

  • Continue stirring at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Conclusion: A Strategic Asset for Drug Discovery

This compound represents a powerful and versatile building block for medicinal chemists. Its trifunctional nature, combining a stable diphenyl ether core with two strategically placed and highly reactive functional groups, provides a robust platform for the synthesis of diverse and complex molecular architectures. The protocols detailed herein offer a starting point for the exploration of its synthetic potential, enabling the generation of novel compound libraries for the discovery of next-generation therapeutics. By leveraging the established principles of medicinal chemistry and the synthetic versatility of this compound, researchers are well-equipped to develop innovative drug candidates across a spectrum of therapeutic areas.

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Application Notes and Protocols for 4-Acetyl-4'-Nitrodiphenyl Ether as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-acetyl-4'-nitrodiphenyl ether as a versatile chemical intermediate. The protocols detailed herein are grounded in established chemical principles and are designed to ensure procedural success and safety. This guide covers the synthesis of this compound, its application in the synthesis of bioactive molecules, with a particular focus on the preparation of kinase inhibitor precursors, and essential safety and handling protocols.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a valuable bifunctional molecule, incorporating a ketone and a nitro group on a diaryl ether scaffold. This unique combination of functional groups makes it an important intermediate in the synthesis of a wide range of more complex molecules, particularly in the field of drug discovery. The diaryl ether linkage is a common motif in many biologically active compounds, and the acetyl and nitro groups provide handles for a variety of chemical transformations.

The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through acylation, sulfonylation, or participation in coupling reactions to build larger molecular architectures. The acetyl group can undergo a range of reactions, including oxidation, reduction, and condensation, providing another avenue for molecular diversification. This dual functionality allows for a modular and convergent approach to the synthesis of libraries of compounds for biological screening.

A particularly relevant application of this intermediate is in the synthesis of kinase inhibitors.[1][2][3] The 4-aminodiphenyl ether core, readily accessible from this compound, is a key pharmacophore in a number of potent and selective kinase inhibitors.[4][5] These inhibitors often target specific kinases that are dysregulated in diseases such as cancer and inflammation.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe and effective use.

PropertyValueReference
CAS Number 75919-92-5[6]
Molecular Formula C₁₄H₁₁NO₄[6]
Molecular Weight 257.24 g/mol [6]
Appearance Pale yellow solid (typical)
Melting Point 79-81 °C
Boiling Point 398.0 ± 22.0 °C (Predicted)
Density 1.264 ± 0.06 g/cm³ (Predicted)

Safety Precautions:

This compound, like many nitroaromatic compounds, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or a modified Williamson ether synthesis. The Ullmann condensation, which utilizes a copper catalyst, is a classic and robust method for the formation of diaryl ethers.[7][8][9]

Protocol 3.1: Ullmann-Type Synthesis of this compound

This protocol is adapted from the well-established synthesis of p-nitrodiphenyl ether.[10]

Reaction Scheme:

Ullmann_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products R1 4-Hydroxyacetophenone P1 This compound R1->P1 + R2 R2 4-Chloronitrobenzene Re1 Potassium Carbonate (K₂CO₃) Re2 Copper(I) Iodide (CuI) Re3 Pyridine (solvent) Re4 Heat (e.g., 130-150°C) P2 Potassium Chloride (KCl) P3 Potassium Bicarbonate (KHCO₃)

Caption: Ullmann condensation for the synthesis of this compound.

Materials:

  • 4-Hydroxyacetophenone

  • 4-Chloronitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • Pyridine, anhydrous

  • Toluene

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), 4-chloronitrobenzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous pyridine as the solvent.

  • Add a catalytic amount of copper(I) iodide (CuI, ~0.1 eq).

  • Heat the reaction mixture to 130-150°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and filter to remove inorganic salts.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Application as a Chemical Intermediate: Synthesis of a Kinase Inhibitor Precursor

Protocol 4.1: Catalytic Reduction of this compound

Reaction Scheme:

Nitro_Reduction cluster_reactant Reactant cluster_reagents Reagents & Conditions cluster_product Product R1 This compound P1 4-Acetyl-4'-aminodiphenyl ether R1->P1 Reduction Re1 Palladium on Carbon (Pd/C) Re2 Hydrogen Gas (H₂) or Hydrazine (N₂H₄) Re3 Ethanol (solvent)

Caption: Catalytic reduction of the nitro group to an amine.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Hydrazine monohydrate

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10% by weight of the starting material).

  • The flask is then evacuated and backfilled with hydrogen gas from a balloon. This process is repeated three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC.

  • Alternative to Hydrogenation: If using hydrazine, add hydrazine monohydrate (3-5 eq) dropwise to the reaction mixture at room temperature. The reaction is often exothermic.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric when dry; ensure the filter cake is kept wet with the solvent during filtration.

  • Rinse the filter cake with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield 4-acetyl-4'-aminodiphenyl ether, which can often be used in the next step without further purification.

Analytical Characterization

The identity and purity of this compound and its derivatives should be confirmed by standard analytical techniques.

TechniqueExpected Observations for this compound
¹H NMR Aromatic protons in the range of δ 7.0-8.3 ppm. A singlet for the acetyl methyl group around δ 2.6 ppm. The integration of the signals should correspond to the number of protons in the molecule.
¹³C NMR A signal for the carbonyl carbon around δ 197 ppm. Aromatic carbon signals in the range of δ 115-165 ppm. A signal for the acetyl methyl carbon around δ 27 ppm.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretch around 1680 cm⁻¹. Characteristic bands for the nitro group (NO₂) asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-O-C ether linkage bands around 1240 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

For 4-acetyl-4'-aminodiphenyl ether, the characteristic IR bands for the nitro group will disappear and be replaced by N-H stretching bands around 3300-3500 cm⁻¹. In the ¹H NMR spectrum, a broad singlet corresponding to the -NH₂ protons will appear, and the chemical shifts of the aromatic protons on the amino-substituted ring will shift upfield.

Experimental Workflow and Logic

The following diagram illustrates the logical flow from the starting intermediate to a potential kinase inhibitor scaffold.

Workflow Start This compound Step1 Catalytic Reduction (Protocol 4.1) Start->Step1 Intermediate 4-Acetyl-4'-aminodiphenyl ether Step1->Intermediate Step2 Coupling Reaction (e.g., Amide formation, Buchwald-Hartwig amination) Intermediate->Step2 Product Kinase Inhibitor Scaffold Step2->Product

Caption: Synthetic workflow from the intermediate to a kinase inhibitor scaffold.

The rationale behind this workflow is the strategic unmasking of the reactive amine functionality from the relatively stable nitro group. This allows for the construction of the core diaryl ether scaffold first, followed by the introduction of more complex and potentially sensitive functionalities via the newly formed amine. This convergent approach is highly efficient in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

References

  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis.
  • Wikipedia. (2023). Ullmann condensation.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER.
  • MDPI. (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ResearchGate. (n.d.). Insights into the Reduction of 4-Nitrophenol to 4-Aminophenol on Catalysts.
  • Organic Chemistry Portal. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
  • MDPI. (2024). High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets.
  • ResearchGate. (n.d.). The Ullmann Ether Condensation.
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Google Patents. (n.d.). CN108164486B - Environment-friendly efficient synthesis method of ether compound.
  • RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry.
  • PubMed. (2015). Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies.
  • Longdom Publishing. (n.d.). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method.
  • PubMed Central. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors.
  • PubMed. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases.
  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors.
  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors.

Sources

experimental procedure for reactions involving 4-ACETYL-4'-NITRODIPHENYL ETHER

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Transformation of 4-Acetyl-4'-Nitrodiphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the experimental procedures involving this compound, a key intermediate in synthetic organic chemistry. Diaryl ethers are a prevalent structural motif in numerous biologically active compounds, and this guide offers robust protocols for the synthesis of the title compound via Nucleophilic Aromatic Substitution (SNAr) and its subsequent, highly useful transformation through nitro group reduction. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental choices. This guide is intended to equip researchers with the practical knowledge required for the successful application of these procedures in a laboratory setting.

Introduction: The Significance of the Diaryl Ether Moiety

The diaryl ether linkage is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of molecules used as antibiotics, anticancer agents, and crop protection agents.[1] The synthesis of asymmetrically substituted diaryl ethers, such as this compound, provides valuable platforms for further functionalization. The presence of a nitro group and an acetyl group on opposite rings offers two distinct chemical handles that can be selectively manipulated to build molecular complexity, making it a versatile precursor for library synthesis in drug discovery programs.

The primary synthetic routes to diaryl ethers include the classical copper-catalyzed Ullmann condensation and the more modern Nucleophilic Aromatic Substitution (SNAr).[2][3][4] For substrates like this compound, the SNAr pathway is particularly effective due to the powerful electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack.[1][5]

Synthesis of this compound via SNAr

The formation of the diaryl ether bond in this case proceeds through the reaction of a phenoxide with an electron-deficient aryl halide. The nitro group positioned para to the leaving group (e.g., a halogen) strongly stabilizes the negative charge in the intermediate Meisenheimer complex, thereby facilitating the substitution.[5]

Principle of the Reaction

The synthesis involves the deprotonation of 4-hydroxyacetophenone with a mild base to form a potassium phenoxide intermediate. This potent nucleophile then attacks the carbon atom bearing the halogen on 1-fluoro-4-nitrobenzene. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial as it solvates the base's cation, leaving a more reactive, "naked" phenoxide anion, which accelerates the reaction.

SNAr_Mechanism reagents 4-Hydroxyacetophenone + 1-Fluoro-4-nitrobenzene + K₂CO₃ (Base) solvent DMF or DMSO (Polar Aprotic Solvent) reagents->solvent Dissolve conditions Heat (e.g., 80-120 °C) solvent->conditions React workup Aqueous Work-up (Quenching, Extraction) conditions->workup Cool & Process purification Purification (Recrystallization or Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the SNAr synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • 4-Hydroxyacetophenone

  • 1-Fluoro-4-nitrobenzene (preferred) or 1-Chloro-4-nitrobenzene

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add 4-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Reaction Initiation: Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide.

  • Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (1.05 eq) to the mixture. The use of a fluoro-aromatic is often advantageous in SNAr reactions due to the high electronegativity of fluorine enhancing the electrophilicity of the substitution site.[6]

  • Heating: Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting 4-hydroxyacetophenone spot is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a beaker containing ice-cold water, which will cause the product to precipitate.

    • Stir for 30 minutes, then collect the crude solid by vacuum filtration.

    • Alternatively, for smaller scales, dilute the reaction mixture with water and extract three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure this compound as a solid.[7]

ReagentMolar Eq.Purpose
4-Hydroxyacetophenone1.0Nucleophile precursor
1-Fluoro-4-nitrobenzene1.05Electrophilic aryl halide
Potassium Carbonate1.5Base to form phenoxide
DMF-Polar aprotic solvent

Key Transformation: Reduction of the Nitro Group

A pivotal reaction of this compound is the reduction of its nitro group to a primary amine. This transformation dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating and activating group, thereby opening up new avenues for further synthesis, such as electrophilic aromatic substitution or amide bond formation.[8]

Principle of the Reaction

The conversion of an aromatic nitro group to an aniline derivative is a fundamental transformation. While various reagents can accomplish this, catalytic hydrogenation and reduction with metals in acidic media are the most common and reliable.[9][10]

  • Catalytic Hydrogenation: This method uses a heterogeneous catalyst, such as palladium on carbon (Pd/C), with molecular hydrogen (H₂). It is often very clean and high-yielding. However, care must be taken as over-reduction of the acetyl group can occur under harsh conditions.[11]

  • Metal-Mediated Reduction: Using a metal like iron (Fe) or tin(II) chloride (SnCl₂) in an acidic medium is a cost-effective and robust alternative.[8][10] This method is often highly chemoselective for the nitro group in the presence of other reducible functionalities like ketones.

Reduction_Scheme cluster_start Starting Material cluster_reagents Reduction Conditions cluster_product Product start_mol This compound reagent1 H₂, Pd/C in Ethanol start_mol->reagent1 reagent2 Fe, NH₄Cl in EtOH/H₂O start_mol->reagent2 product_mol 4-Acetyl-4'-aminodiphenyl ether reagent1->product_mol reagent2->product_mol

Caption: Common reduction pathways for converting the nitro group to an amine.

Protocol 3.1: Reduction using Iron in Acidic Medium

This method is highly reliable and avoids the need for specialized high-pressure hydrogenation equipment.

Materials and Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl) or Acetic Acid

  • Ethanol (EtOH) and Water

  • Celite® pad for filtration

Procedure:

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Addition of Reagents: Add iron powder (3.0-5.0 eq) and ammonium chloride (4.0-5.0 eq) to the suspension.[10]

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitoring: The reaction is typically complete within 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with hot ethanol or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: The residue can be purified by dissolving it in ethyl acetate, washing with water, drying over Na₂SO₄, and removing the solvent. If necessary, further purification can be achieved by recrystallization or column chromatography.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₄H₁₁NO₄257.2479-81
4-Acetyl-4'-aminodiphenyl etherC₁₄H₁₃NO₂227.26(Predicted higher than starting material)
Data sourced from ChemBK and Appchem.[12][13]

Safety and Handling

  • This compound: Irritating to eyes, respiratory system, and skin. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.[12]

  • Reagents: Handle all solvents and reagents in a well-ventilated fume hood. DMF is a potent solvent and can be absorbed through the skin. 1-Fluoro-4-nitrobenzene is toxic and an irritant. Iron powder is flammable. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The protocols detailed in this guide offer reliable and reproducible methods for the synthesis of this compound and its subsequent reduction to the corresponding aniline. The SNAr reaction provides an efficient route to the diaryl ether core, while the iron-mediated reduction offers a chemoselective and practical method for transforming the nitro group. These procedures provide access to a versatile chemical intermediate, enabling further elaboration into more complex molecules for pharmaceutical and materials science applications.

References

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution. Benchchem.
  • Journal of the Chemical Society, Chemical Communications. Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. RSC Publishing.
  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Marcel Dekker, Inc.
  • Google Patents. (1986). US4564712A - Process for the preparation of diphenyl ethers.
  • Wikipedia. Ullmann condensation.
  • Smith, M. D. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central - NIH.
  • Henderson, A. S., Medina, S., & Galán, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Semantic Scholar.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Revista de la Sociedad Química de México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.
  • ChemicalBook. 4-NITROPHENYL PHENYL ETHER synthesis.
  • Henderson, A. S., Medina, S., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters - ACS Publications.
  • Wikipedia. Reduction of nitro compounds.
  • PubChem - NIH. 4-Acetylphenyl ether.
  • Journal of Chemical Health Risks. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Benchchem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.
  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • ChemBK. This compound.
  • Appchem. This compound | 75919-92-5 | C14H11NO4.

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Application Notes & Protocols: 4-Acetyl-4'-Nitrodiphenyl Ether as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Acetyl-4'-nitrodiphenyl ether is a highly valuable bifunctional building block for the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a diphenyl ether core, is common in many biologically active molecules. The molecule possesses two key, orthogonally reactive functional groups: an acetyl group and a nitro group. The acetyl moiety serves as a handle for carbon-carbon bond formation and oxidation/reduction reactions, while the nitro group can be readily converted into an amino group, a crucial precursor for a vast array of derivatives. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols, mechanistic insights, and strategic applications for the development of complex molecular architectures.

Introduction: The Strategic Value of this compound

The strategic importance of this compound (CAS 75919-92-5) lies in its chemical architecture.[1][2][3][4] The diphenyl ether scaffold is a privileged structure in drug discovery, known for its conformational flexibility and presence in numerous bioactive compounds. The two functional groups are positioned at the 4 and 4' positions, maximizing their electronic influence and providing distinct vectors for molecular elaboration.

  • The Nitro Group: This powerful electron-withdrawing group activates the aromatic ring and is, more importantly, a synthetic precursor to the versatile amino group. Its selective reduction in the presence of the ketone is a key initial transformation.

  • The Acetyl Group: This methyl ketone provides a site for α-functionalization, condensation reactions to form larger conjugated systems like chalcones, or conversion into other functional groups such as carboxylic acids or secondary alcohols.[5][6]

This document outlines the primary synthetic routes originating from this building block, focusing on the chemoselective transformations that enable its use in divergent synthetic strategies.

Physical & Chemical Properties:

Property Value
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
Melting Point 79-81°C

| Appearance | Solid |

Synthesis of the Core Building Block

The most common and efficient method for preparing this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[7] This reaction joins an aryl halide with a phenol.

Protocol 2.1: Ullmann Ether Synthesis

This protocol describes the synthesis from 4-hydroxyacetophenone and an activated aryl halide like 4-chloronitrobenzene. The electron-withdrawing nitro group on the aryl halide facilitates the reaction.[7][8]

Materials:

  • 4-hydroxyacetophenone

  • 4-chloronitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI) or other copper catalyst[9][10]

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxyacetophenone (1.0 equiv.), 4-chloronitrobenzene (1.1 equiv.), and anhydrous K₂CO₃ (2.0 equiv.).

  • Add CuI (0.1 equiv.) to the flask.

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-hydroxyacetophenone.

  • Heat the reaction mixture to 120-140°C under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization from ethanol to yield pure this compound.

Causality: The base (K₂CO₃) deprotonates the phenol to form the more nucleophilic phenoxide. The copper catalyst is essential for the C-O cross-coupling reaction, which can otherwise require extremely high temperatures.[7][9] Modern protocols often use ligands to improve catalyst performance and lower reaction temperatures.[10]

G cluster_reactants Reactants cluster_reagents Reagents 4-hydroxyacetophenone 4-Hydroxy- acetophenone Reaction Ullmann Condensation 4-hydroxyacetophenone->Reaction 4-chloronitrobenzene 4-Chloro- nitrobenzene 4-chloronitrobenzene->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction CuI CuI (Catalyst) CuI->Reaction DMF DMF (Solvent) DMF->Reaction Product 4-Acetyl-4'-nitro- diphenyl ether Reaction->Product

Caption: Ullmann synthesis of the target building block.

Key Transformations of the Nitro Group

The primary transformation of the nitro group is its reduction to an amine, creating 4-acetyl-4'-aminodiphenyl ether. This product is a versatile intermediate for introducing a wide range of functionalities.

Chemoselective Reduction to 4-Acetyl-4'-aminodiphenyl ether

The main challenge is to reduce the nitro group without affecting the acetyl (ketone) group. Several methods offer excellent chemoselectivity.

Table 1: Comparison of Selective Nitro Group Reduction Methods

Method Reagents Solvent Key Advantages Reference
Tin(II) Chloride SnCl₂·2H₂O Ethanol Mild, highly selective for nitro groups over carbonyls, esters, and nitriles. [11]
Iron/Acid Fe powder, NH₄Cl or HCl (cat.) Ethanol/Water Inexpensive, robust, and classic method. [11]

| Catalytic Transfer Hydrogenation | Zinc dust, Acetic Acid | Methanol | Green, mild conditions (room temp), avoids high-pressure H₂. |[12][13] |

Protocol 3.1: Reduction using Tin(II) Chloride Dihydrate

This is a reliable and highly selective lab-scale method.[11]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in absolute ethanol.

  • Add SnCl₂·2H₂O (4-5 equiv.) to the solution in portions. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 78°C) and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it by slowly adding saturated NaHCO₃ solution until the pH is ~8. A tin hydroxide precipitate will form.

  • Filter the mixture through a pad of Celite to remove the inorganic salts.

  • Extract the filtrate with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield 4-acetyl-4'-aminodiphenyl ether, which can be purified further if necessary.

G cluster_derivatives Further Derivatization of Amine Start 4-Acetyl-4'-nitro- diphenyl ether Reduction Selective Nitro Reduction (e.g., SnCl₂·2H₂O, EtOH) Start->Reduction Amine 4-Acetyl-4'-amino- diphenyl ether Reduction->Amine Acylation Acylation (Amide formation) Amine->Acylation RCOCl ReductiveAmination Reductive Amination (Secondary/Tertiary Amines) Amine->ReductiveAmination R'CHO, NaBH₃CN Diazotization Diazotization (Sandmeyer Reactions) Amine->Diazotization NaNO₂, HCl

Caption: Workflow for nitro group reduction and subsequent derivatization.

Key Transformations of the Acetyl Group

The acetyl group offers a different set of synthetic possibilities, primarily centered around the reactivity of the carbonyl and the adjacent α-methyl protons.

Aldol Condensation to Synthesize Chalcones

The reaction of the acetyl group with an aromatic aldehyde in the presence of a base (Claisen-Schmidt condensation) yields a chalcone. Chalcones are α,β-unsaturated ketones that are important scaffolds for heterocyclic synthesis and possess a wide range of biological activities.[14]

Protocol 4.1: Synthesis of a Chalcone Derivative

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., Benzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound (1.0 equiv.) and the aromatic aldehyde (1.1 equiv.) in ethanol in a flask.

  • In a separate container, prepare a solution of NaOH or KOH in water and cool it in an ice bath.

  • Slowly add the cold aqueous base solution to the ethanolic solution of the reactants while stirring vigorously.

  • Allow the reaction to stir at room temperature. The reaction progress can often be observed by the formation of a precipitate. Stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Causality: The base abstracts an acidic α-proton from the acetyl group to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct rapidly dehydrates under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone system.

G Ketone 4-Acetyl-4'-nitro- diphenyl ether Base Base (NaOH, EtOH/H₂O) Ketone->Base 1. Enolate Formation Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Base 2. Nucleophilic Attack Chalcone Chalcone Derivative Base->Chalcone 3. Dehydration

Caption: Workflow for chalcone synthesis via Aldol condensation.

Oxidative Cleavage to a Carboxylic Acid

The acetyl group can be converted to a carboxylic acid via the haloform reaction, providing an alternative functional handle for creating amides, esters, or other acid derivatives.

Protocol 4.2: Haloform Reaction

Materials:

  • This compound

  • Sodium hypochlorite solution (commercial bleach) or Iodine and NaOH

  • Sodium hydroxide (NaOH)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 equiv.) in a suitable solvent like dioxane or THF.

  • Add an aqueous solution of NaOH.

  • Slowly add sodium hypochlorite solution while stirring. Maintain the temperature below 40°C.

  • Stir for 1-2 hours until the reaction is complete (monitored by TLC).

  • Add a small amount of sodium sulfite to quench any excess hypochlorite.

  • Acidify the mixture with concentrated HCl to precipitate the carboxylic acid product (4-(4'-nitrophenoxy)benzoic acid).

  • Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize if necessary.

Conclusion

This compound stands out as a pre-functionalized and highly adaptable starting material. The protocols and strategies outlined in this guide demonstrate how its two distinct reactive sites can be selectively manipulated to build molecular complexity. By leveraging chemoselective nitro reduction and versatile acetyl group transformations, researchers can efficiently generate libraries of novel diphenyl ether derivatives for screening in drug discovery and for the development of advanced materials. The commercial availability and straightforward synthesis of this building block further enhance its appeal for a wide range of chemical research applications.

References

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Synthetic Communications, 13(4), 335-340.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Wikipedia. (2023). Ullmann condensation.
  • Google Patents. (1986). Process for the preparation of diphenyl ethers. (US4564712A).
  • Organic Chemistry Portal. (2015). How can an aromatic ketone be reduced in the presence of a nitro group?
  • Revista de la Sociedad Química de México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Rev. Soc. Quím. Méx, 47(3).
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(3), 399.
  • National Institutes of Health. (2015). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. J. Org. Chem., 80(21), 10944–10949.
  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Front. Chem., 8, 289.
  • Royal Society of Chemistry. (2021). Acetyl nitrate mediated conversion of methyl ketones to diverse carboxylic acid derivatives. Chem. Sci., 12(22), 7731–7736.
  • Royal Society of Chemistry. (1986). Reactivity and reactions of aromatic acetylenic acids and ketones. J. Chem. Soc., Perkin Trans. 1, 159-164.
  • Royal Society of Chemistry. (1970). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. J. Chem. Soc. B, 629-633.
  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation.
  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones.
  • ChemBK. (n.d.). This compound.
  • ResearchGate. (2008). Synthesis and antimicrobial activities of brominated dihydroxy nitro diphenyl ethers. Chinese Chemical Letters, 19(1), 25-28.
  • ACS Publications. (2024). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Accounts of Chemical Research.
  • TSI Journals. (2017). Novel Chalcones of 3-[4-(4-[4-Acetylphenoxy]-6-([Nitrophenyl]amino)-1,3,5-Triazin-2-yl)oxy)Phenyl]-1-(2,4-Dichlorophenyl)Prop-2-en-1-one for Biological Applications: Synthesis, Characterization and Antimicrobial Studies. Trade Science Inc., 10(1). Available at: [Link]phenyl124dichlorophenyl)prop2en1one-for-biologic.pdf)
  • Appchem. (n.d.). This compound.
  • Harvard University. (2018). Concerted nucleophilic aromatic substitutions. DASH.
  • ResearchGate. (2016). Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. Journal of Al-Nahrain University, 19(2), 114-124.
  • National Institutes of Health. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5844.
  • Royal Society of Chemistry. (1976). Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone. J. Chem. Soc., Perkin Trans. 2, 1138-1142.
  • National Institutes of Health. (n.d.). 4-Acetylphenyl ether. PubChem.
  • ResearchGate. (2020). N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution.
  • National Institutes of Health. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. ACS Omega, 7(10), 8758–8771.
  • Local Pharma Guide. (n.d.). This compound.
  • ResearchGate. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024, M1795.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • National Institutes of Health. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(21), 5096.
  • MDPI. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 29(10), 2296.

Sources

Application Notes and Protocols for the Comprehensive Characterization of 4-Acetyl-4'-Nitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of 4-acetyl-4'-nitrodiphenyl ether, a key intermediate in various synthetic pathways. The protocols detailed herein are designed to ensure the structural elucidation, purity assessment, and thermal stability analysis of this compound, employing a suite of advanced analytical methodologies. This guide is structured to provide not only step-by-step protocols but also the underlying scientific principles and rationale for the experimental parameters, ensuring a deep understanding and successful application of these techniques.

Introduction

This compound (CAS No. 75919-92-5) is a substituted aromatic ether containing both an electron-withdrawing nitro group and a moderately deactivating acetyl group.[1][2][3][4] These functional groups significantly influence the molecule's chemical and physical properties, making a thorough analytical characterization essential for its application in research and development. This guide presents a multi-faceted analytical approach, combining chromatographic and spectroscopic techniques to provide a complete profile of the compound. The methodologies described are grounded in established analytical principles and are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for the analysis of moderately polar organic compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[5]

Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)The nonpolar C18 stationary phase provides good retention for the aromatic compound.
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v)This mobile phase composition offers a good balance of polarity to achieve adequate retention and elution.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 25 °CRoom temperature is generally sufficient for this analysis.
Detection UV at 254 nmThe aromatic rings and the nitro group in the molecule are expected to have strong absorbance at this wavelength.

Expected Results: A single, sharp peak should be observed, indicating the purity of the compound. The retention time can be used for identification, and the peak area can be used for quantification against a standard calibration curve.

Method Validation: To ensure the reliability of the HPLC method, it is essential to perform a validation according to established guidelines.[6][7][8] This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Diagram: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inj Injector prep3->hplc_inj Inject Sample hplc_col C18 Column hplc_inj->hplc_col hplc_det UV Detector (254 nm) hplc_col->hplc_det data_acq Chromatogram Acquisition hplc_det->data_acq Signal data_int Peak Integration data_acq->data_int data_quant Quantification data_int->data_quant

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[9][10][11] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

ParameterConditionRationale
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)A nonpolar column suitable for the separation of a wide range of organic compounds.
Carrier Gas Helium at a constant flow of 1 mL/minAn inert carrier gas that is compatible with mass spectrometry.
Injection Mode Splitless (1 µL injection volume)To ensure sufficient analyte reaches the column for good sensitivity.
Inlet Temperature 280 °CTo ensure complete volatilization of the analyte.
Oven Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 minA temperature program to ensure good separation from any potential impurities.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
MS Scan Range 50-350 m/zTo cover the molecular ion and expected fragment ions.
Transfer Line Temp 280 °CTo prevent condensation of the analyte before entering the mass spectrometer.

Expected Results: The total ion chromatogram (TIC) should show a single major peak. The mass spectrum of this peak should exhibit a molecular ion peak (M+) at m/z 257, corresponding to the molecular weight of this compound.[2] The fragmentation pattern will be characteristic of the molecule's structure, with expected fragments corresponding to the loss of functional groups.

Diagram: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep1 Dilute in Dichloromethane gc_inj Injector prep1->gc_inj Inject Sample gc_col GC Column gc_inj->gc_col ms_ion Ion Source (EI) gc_col->ms_ion ms_ana Mass Analyzer ms_ion->ms_ana ms_det Detector ms_ana->ms_det data_tic TIC Chromatogram ms_det->data_tic Signal data_ms Mass Spectrum data_tic->data_ms data_id Compound Identification data_ms->data_id

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.[12][13][14][15]

Protocol: 1H and 13C NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire both 1H and 13C NMR spectra.

Predicted NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityRationale for Prediction
1H NMR ~8.2DoubletProtons ortho to the nitro group are strongly deshielded.
~7.9DoubletProtons ortho to the acetyl group are deshielded.
~7.1DoubletProtons ortho to the ether linkage on the nitro-substituted ring.
~7.0DoubletProtons ortho to the ether linkage on the acetyl-substituted ring.
~2.6SingletProtons of the acetyl methyl group.
13C NMR ~196SingletCarbonyl carbon of the acetyl group.
~163SingletCarbon attached to the ether linkage on the nitro-substituted ring.
~155SingletCarbon attached to the ether linkage on the acetyl-substituted ring.
~142SingletCarbon attached to the nitro group.
~132SingletCarbon para to the ether linkage on the acetyl-substituted ring.
~130SingletAromatic carbons.
~125SingletAromatic carbons.
~118SingletAromatic carbons.
~26SingletMethyl carbon of the acetyl group.

Note: These are predicted values and may vary slightly in an experimental spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16][17][18][19][20]

Protocol: FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer, typically with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm-1.

Expected Characteristic Absorption Bands:

Wavenumber (cm-1)Functional GroupVibration Mode
3100-3000Aromatic C-HStretching
~1680Acetyl C=OStretching
1600-1450Aromatic C=CStretching
~1520 and ~1340Nitro N-OAsymmetric and Symmetric Stretching
~1240Aryl Ether C-OStretching

Diagram: Spectroscopic Analysis Relationship

Spectro_Relationship compound This compound nmr NMR Spectroscopy compound->nmr ftir FTIR Spectroscopy compound->ftir nmr_info Proton & Carbon Framework Connectivity nmr->nmr_info ftir_info Functional Groups (C=O, NO2, C-O-C) ftir->ftir_info

Sources

Application Notes and Protocols for 4-ACETYL-4'-NITRODIPHENYL ETHER: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety information, handling protocols, and detailed application notes for 4-ACETYL-4'-NITRODIPHENYL ETHER. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocols outlined are grounded in established chemical principles and safety practices to ensure both experimental success and personal safety.

Introduction and Scientific Context

This compound is a polyfunctional organic molecule featuring a diphenyl ether backbone, a ketone, and a nitro group. This unique combination of functional groups makes it a valuable intermediate in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and acetyl groups activates the aromatic rings, influencing the molecule's reactivity.

The primary utility of this compound in a research setting is as a precursor to 4-acetyl-4'-aminodiphenyl ether. The selective reduction of the nitro group to an amine is a critical transformation, yielding a product with a versatile amino group that can be further functionalized for the synthesis of more complex molecules, including potential pharmaceutical candidates and polymers. Aromatic amines are foundational building blocks in the synthesis of a wide array of bioactive molecules.[1]

Hazard Identification and Safety Precautions

While the Safety Data Sheet (SDS) for this compound may indicate that it is not classified as a hazardous substance, it is imperative to treat all laboratory chemicals with a high degree of caution.[2] The compound is an aromatic nitro compound, a class of substances known for potential reactivity and health effects.

General Safety:

  • Irritant Potential: This compound is irritating to the eyes, respiratory system, and skin.[2]

  • Thermal Decomposition: Upon heating, it may decompose and emit toxic fumes, including nitrogen oxides (NOx).

  • General Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

Specific Precautions for Aromatic Nitro Compounds:

Aromatic nitro compounds can have significant physiological effects. While specific toxicity data for this compound is limited, related compounds are known to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.

Specific Precautions for Ethers:

Although this is a solid diphenyl ether and less prone to peroxide formation than liquid alkyl ethers, it is good practice to be aware of the potential for peroxide formation in ether-containing compounds, especially if stored for extended periods.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Nitrile or other chemically resistant gloves should be worn.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of any dust or vapors.

Engineering Controls
  • Ventilation: All weighing and handling of the solid, as well as any reactions, should be performed in a certified chemical fume hood.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
Appearance Solid
Melting Point 79-81 °C
Boiling Point 398.0 ± 22.0 °C (Predicted)
Solubility Soluble in many common organic solvents such as ethanol, methanol, acetone, and ethyl acetate.[3]

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.

Application Protocol: Catalytic Reduction to 4-Acetyl-4'-aminodiphenyl ether

The most common and valuable application of this compound is its reduction to the corresponding amine. This protocol details a standard catalytic hydrogenation procedure.

Reaction Scheme

G start This compound product 4-Acetyl-4'-aminodiphenyl ether start->product Catalytic Hydrogenation reagents H₂ (g) Pd/C (catalyst) Ethanol (solvent)

Caption: Catalytic reduction of the nitro group.

Materials and Reagents
  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Celite® or another filter aid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., a balloon setup for atmospheric pressure or a Parr shaker for higher pressures)

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask of appropriate size, dissolve this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric. Handle with care and do not allow it to become dry in the presence of flammable solvents.

  • Inerting the Atmosphere: Seal the flask and purge the system with an inert gas, such as nitrogen or argon, to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the reaction vessel. For a small-scale reaction, a hydrogen-filled balloon is sufficient for atmospheric pressure hydrogenation. For larger scales or faster reaction times, a Parr hydrogenation apparatus can be used at elevated pressures (e.g., 50 psi).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of the more polar amine product.

  • Work-up: Once the reaction is complete (typically 2-6 hours), carefully purge the reaction vessel with an inert gas to remove any remaining hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure all the product is collected.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification (if necessary): The crude 4-acetyl-4'-aminodiphenyl ether is often obtained in high purity. If further purification is required, it can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purified by column chromatography on silica gel.

Characterization of the Product

The identity and purity of the synthesized 4-acetyl-4'-aminodiphenyl ether should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The appearance of a broad singlet corresponding to the -NH₂ protons and a characteristic upfield shift of the aromatic protons on the amine-substituted ring are indicative of a successful reduction.

  • ¹³C NMR Spectroscopy: Changes in the chemical shifts of the aromatic carbons, particularly the carbon atom attached to the newly formed amino group, will be observed.

  • FTIR Spectroscopy: The disappearance of the characteristic nitro group stretches (typically around 1520 and 1340 cm⁻¹) and the appearance of N-H stretching vibrations (around 3300-3500 cm⁻¹) confirm the conversion.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the amine product.

Spill and Waste Management

Spill Response:

  • Minor Spills: In case of a small spill of the solid, carefully sweep it up, avoiding dust formation, and place it in a sealed container for disposal. Clean the area with soap and water.

  • Major Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal:

  • All waste materials, including unused compound, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Workflow and Decision Making

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis a Review SDS and Conduct Risk Assessment b Don Appropriate PPE a->b c Set up in Chemical Fume Hood b->c d Weigh and Dissolve This compound c->d e Add Pd/C Catalyst d->e f Purge with Inert Gas e->f g Introduce Hydrogen f->g h Monitor Reaction by TLC g->h i Reaction Complete? h->i i->h No j Purge with Inert Gas i->j Yes k Filter to Remove Catalyst j->k l Remove Solvent k->l m Purify if Necessary l->m n Characterize Product (NMR, IR, MS) m->n o o n->o Store or Use Product

Caption: Experimental workflow for the catalytic reduction.

References

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). Molecules. [Link]
  • This compound. (n.d.). ChemBK. [Link]
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
  • Green Synthesis of Bioactive Molecules: A Review. (2023). International Journal of Pharmacy Research & Technology (IJPRT). [Link]
  • Which is the best organic solvent for nitrophenol solubility and extraction? (2024).

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Application Notes and Protocols: 4-Acetyl-4'-nitrodiphenyl Ether in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Functionalized Diaryl Ethers in Homogeneous Catalysis

The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, valued for its conformational flexibility and metabolic stability.[1] In the realm of catalysis, while diaryl ethers form the backbone of many sophisticated phosphine ligands, the inherent coordinating ability of the ether oxygen itself, and the potential for synergistic effects with other functional groups on the diaryl framework, remain an area of burgeoning interest. This document provides a comprehensive guide to the synthesis of a specific, functionally rich diaryl ether, 4-acetyl-4'-nitrodiphenyl ether, and explores its potential as a novel ligand in transition metal catalysis.

This guide is intended for researchers and professionals in catalysis and drug development. It will provide a detailed, field-tested protocol for the synthesis of this compound via a modified Ullmann condensation. Furthermore, it will delve into the theoretical underpinnings of its potential coordination chemistry and propose applications in catalysis, drawing parallels with established catalytic systems.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most reliably achieved through the Ullmann condensation, a copper-catalyzed C-O cross-coupling reaction.[2] The classical Ullmann conditions often require harsh reaction temperatures and stoichiometric copper, but modern modifications utilizing catalytic copper sources and accelerating ligands have made the transformation more versatile and efficient.[3][4]

Reaction Principle

The reaction proceeds via the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. The electron-withdrawing nitro group on the 4-halonitrobenzene substrate activates it for nucleophilic attack by the phenoxide, which is generated in situ.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization start Combine 4-hydroxyacetophenone, 1-chloro-4-nitrobenzene, CuI, N,N-dimethylglycine, and K2CO3 in a Schlenk flask add_solvent Add anhydrous DMF start->add_solvent degas Degas the mixture (e.g., three freeze-pump-thaw cycles) add_solvent->degas heat Heat the reaction mixture at 120-140 °C under an inert atmosphere (N2 or Ar) degas->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool the reaction mixture to room temperature monitor->cool quench Quench with aqueous NH4Cl and extract with ethyl acetate cool->quench wash Wash the organic layer with brine quench->wash dry Dry over anhydrous Na2SO4 wash->dry filter_evap Filter and concentrate under reduced pressure dry->filter_evap purify Purify the crude product by column chromatography filter_evap->purify characterize Characterize the final product (NMR, IR, MS, Melting Point) purify->characterize

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Materials:

  • 4-hydroxyacetophenone

  • 1-chloro-4-nitrobenzene (or 1-bromo-4-nitrobenzene for higher reactivity)

  • Copper(I) iodide (CuI)

  • N,N-dimethylglycine (as a ligand to accelerate the reaction)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.0 equiv), 1-chloro-4-nitrobenzene (1.1 equiv), CuI (0.1 equiv), N,N-dimethylglycine (0.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF via syringe. The reaction concentration should be approximately 0.5 M with respect to 4-hydroxyacetophenone. Degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles to remove any dissolved oxygen.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing saturated aqueous NH₄Cl and extract with ethyl acetate (3 x volume of DMF).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point should also be determined.[5]

Compound Property Value
CAS Number 75919-92-5[6][7][8]
Molecular Formula C₁₄H₁₁NO₄[6][8]
Molecular Weight 257.24 g/mol [6][8]
Appearance Solid
Melting Point 79-81 °C[5]

Potential as a Ligand in Catalysis: A Theoretical Perspective

While not yet established in the literature as a ligand, the molecular architecture of this compound presents several intriguing features that suggest its potential utility in catalysis. The molecule possesses three potential coordination sites: the ether oxygen, the carbonyl oxygen of the acetyl group, and the oxygen atoms of the nitro group.

Coordination Modes and Ligand Characteristics

The most likely coordination modes would involve the carbonyl and ether oxygens, which could act as a bidentate chelating ligand. The acetyl group's carbonyl oxygen is a well-known coordinating group in transition metal-catalyzed reactions, often acting as a directing group for C-H activation.[9][10] The ether oxygen, while a weaker donor, can participate in chelation to form a stable metallacycle.

The electronic properties of this potential ligand are heavily influenced by the two aromatic rings. The nitro group is a strong electron-withdrawing group, which will reduce the electron density on its attached phenyl ring. Conversely, the acetyl group is also electron-withdrawing, though less so than the nitro group. This electronic asymmetry could be beneficial in certain catalytic cycles, influencing the reactivity of the coordinated metal center.

Proposed Catalytic Cycle: A Hypothetical Palladium-Catalyzed C-H Arylation

One potential application for this compound as a ligand is in palladium-catalyzed C-H functionalization reactions. The ketone functionality can serve as a directing group to facilitate ortho-C-H activation of the acetyl-substituted phenyl ring.

G A [Pd(L)n] B Coordination of this compound A->B Substrate Binding C C-H Activation (ortho-palladation) B->C Directed C-H Cleavage D Oxidative Addition of Ar-X C->D Formation of Pd(IV) intermediate E Reductive Elimination D->E C-C Bond Formation F Product Release E->F Release of arylated product F->A Regeneration of Catalyst

Caption: Proposed catalytic cycle for a Pd-catalyzed C-H arylation using this compound as a directing group.

In this hypothetical cycle, the carbonyl oxygen of the ligand would coordinate to a Pd(II) center, directing the regioselective activation of an ortho C-H bond to form a palladacycle. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, would yield the C-C coupled product and regenerate the active catalyst.

Future Outlook and Applications

The exploration of this compound as a ligand in catalysis is a promising avenue for research. Key areas for future investigation include:

  • Synthesis of Metal Complexes: The synthesis and characterization of transition metal complexes with this ligand would provide definitive evidence of its coordination modes.

  • Screening in Catalytic Reactions: The performance of these complexes should be evaluated in a range of catalytic reactions, including cross-coupling, C-H functionalization, and oxidation reactions.

  • Mechanistic Studies: Detailed mechanistic studies would be crucial to understand the role of the ligand in the catalytic cycle and to optimize reaction conditions.

The unique electronic and structural features of this compound make it a compelling candidate for the development of novel catalytic systems. Its straightforward synthesis and the potential for fine-tuning its properties through derivatization offer exciting possibilities for future applications in organic synthesis and drug development.

References

  • Transition Metal-Catalyzed Ketone-Directed or Mediated C−H Functionalization. (2015). RSC Publishing.
  • Aldehyde and ketone ligands in organometallic complexes and catalysis. (n.d.). ACS Publications.
  • This compound. (n.d.). ChemBK.
  • Typical ligands employed in transition metal‐catalyzed reductive cyclization reactions of nitroarenes by CO. (n.d.). ResearchGate.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (n.d.). Beilstein Journal of Organic Chemistry.
  • β-C−H Bond Functionalization of Ketones and Esters by Cationic Pd Complexes. (n.d.). NIH.
  • Ullmann condensation. (n.d.). Wikipedia.
  • Upgrading ketone synthesis direct from carboxylic acids and organohalides. (2020). PMC.
  • A Walk through Recent Nitro Chemistry Advances. (2020). PMC.
  • Ketone Functional Group. (n.d.). Chemistry Steps.
  • This compound | 75919-92-5 | C14H11NO4. (n.d.). Appchem.
  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. (2011). ACS Publications.
  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. (2020). ACS Catalysis.
  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.). Global-chemistry.
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (2004). Organic Chemistry Portal.
  • Ullmann reaction for the synthesis of diaryl ethers. (n.d.). Google Patents.
  • Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal.
  • 4-Acetylphenyl ether | C16H14O3 | CID 17471. (n.d.). PubChem.
  • Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. (n.d.). NIH.
  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (n.d.). Journal of Agricultural and Food Chemistry.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.
  • Metal nitrosyl complex. (n.d.). Wikipedia.
  • CAS NO. 75919-92-5 | this compound. (n.d.). Local Pharma Guide.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetyl-4'-Nitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-acetyl-4'-nitrodiphenyl ether. This document is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and overcome common challenges.

The synthesis of diaryl ethers like this compound is a cornerstone of modern organic chemistry, with applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The primary synthetic routes involve nucleophilic aromatic substitution (SNAr) and copper-catalyzed Ullmann condensation.[1][4][5] Success in these reactions hinges on a nuanced understanding of the interplay between substrates, catalysts, solvents, and reaction conditions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Q: I am experiencing very low to no yield of this compound. What are the likely causes and how can I improve the outcome?

A: Low or no yield is a common frustration in diaryl ether synthesis. The root cause often lies in one or more of the following areas: reaction mechanism choice, catalyst activity, reaction conditions, or reagent quality.

Possible Causes & Solutions:

  • Sub-optimal Reaction Pathway: The synthesis of this compound can be approached via Nucleophilic Aromatic Substitution (SNAr) or an Ullmann condensation.

    • SNAr Pathway: This pathway is viable because the nitro group is a strong electron-withdrawing group, which activates the aryl halide towards nucleophilic attack.[6][7] For this reaction, you would typically react 4-chloro- or 4-fluoronitrobenzene with 4-hydroxyacetophenone. The reactivity order for the leaving group is F > Cl > Br > I.[6]

    • Ullmann Condensation: This copper-catalyzed cross-coupling reaction is a classic method for forming diaryl ethers.[4][5] It is particularly useful when the SNAr reaction is sluggish. Modern protocols often use copper(I) salts like CuI and ligands to facilitate the reaction at lower temperatures.[8][9]

  • Catalyst Deactivation or Insufficient Activity (Ullmann Reaction):

    • Cause: The copper catalyst is the heart of the Ullmann reaction. Its activity can be hampered by impurities or an incorrect oxidation state. Traditional methods used stoichiometric amounts of copper powder, which often had variable activity.[4]

    • Solution:

      • Use a well-defined, soluble copper(I) catalyst, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), which are generally more effective.[8]

      • Consider using nano-sized copper or copper oxide catalysts, which have a high surface area and can lead to rapid C-O bond formation under milder conditions.[1][2][10]

      • If using copper powder, ensure it is "activated." A common procedure involves treating copper sulfate with zinc dust in hot water to generate fresh, active copper.[4][11]

  • Inappropriate Base Selection:

    • Cause: The base plays a crucial role in deprotonating the phenol (4-hydroxyacetophenone) to form the more nucleophilic phenoxide. The choice of base can significantly impact the reaction's success.

    • Solution:

      • For Ullmann reactions in non-polar solvents like toluene or xylene, inexpensive bases such as potassium carbonate (K₂CO₃) can be effective.[12]

      • In polar aprotic solvents like DMF or DMSO, cesium carbonate (Cs₂CO₃) is often the base of choice due to its solubility and ability to promote the reaction.[8]

      • Potassium phosphate (K₃PO₄) is another viable option.[13] Avoid overly strong bases that can promote side reactions.[13]

  • Sub-optimal Solvent and Temperature:

    • Cause: The solvent's polarity and boiling point are critical. Traditional Ullmann reactions required high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene at temperatures often exceeding 210°C.[4] Modern catalyzed reactions can often be run under milder conditions.

    • Solution:

      • For Ullmann reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used.[8][14] Toluene and xylene can also be effective, particularly with the right catalyst/ligand combination.[12]

      • The reaction temperature should be optimized. For modern catalyzed Ullmann reactions, temperatures in the range of 90-140°C are typical.[9][12]

  • Presence of Water:

    • Cause: Water can hydrolyze the aryl halide and deactivate certain bases, such as carbonates.[13]

    • Solution: Ensure all reagents and solvents are anhydrous. Use dry solvents and consider adding molecular sieves to the reaction mixture to scavenge any residual water.[13]

Issue 2: Formation of Significant Side Products

Q: My reaction is producing the desired product, but I'm also seeing significant amounts of side products, such as a dehalogenated arene. How can I suppress these side reactions?

A: Side product formation is a common issue that can complicate purification and reduce the yield of your target molecule.

Possible Causes & Solutions:

  • Reductive Dehalogenation:

    • Cause: This is a common side reaction in Ullmann couplings where the aryl halide is reduced to the corresponding arene (e.g., nitrobenzene from 4-halonitrobenzene). This can be caused by a sub-optimal ligand or reaction conditions that favor a reduction pathway over the desired cross-coupling.[13]

    • Solution:

      • Ligand Screening: The addition of a ligand can significantly improve the selectivity of the Ullmann reaction. N,N-dimethylglycine has been shown to be an effective and inexpensive ligand for promoting the desired C-O bond formation and suppressing dehalogenation.[9][13] Other effective ligands include salicylaldoxime and dimethylglyoxime.[8]

      • Temperature Control: Excessively high temperatures can sometimes promote side reactions. Try running the reaction at the lower end of the effective temperature range.

  • Homocoupling of the Aryl Halide:

    • Cause: The Ullmann reaction was originally developed for the homocoupling of two aryl halides to form a biaryl compound.[15] This can still be a competing side reaction.

    • Solution:

      • Use of a Ligand: As with reductive dehalogenation, the use of an appropriate ligand can favor the desired heterocoupling (C-O bond formation) over homocoupling.

      • Stoichiometry Control: Using a slight excess of the phenol component can help to favor the desired cross-coupling reaction.

Issue 3: Difficulty in Product Purification

Q: I'm having trouble purifying the this compound from the crude reaction mixture. What are the best practices for purification?

A: Effective purification is key to obtaining a high-purity final product.

Purification Strategy:

  • Work-up: After the reaction is complete, the mixture is typically cooled and diluted with an organic solvent like ethyl acetate. The organic layer is then washed with an aqueous base (like sodium bicarbonate or sodium hydroxide) to remove unreacted phenol and acidic byproducts.[11][16] This is followed by washing with water and brine.

  • Chromatography: The most common method for purifying the crude product is column chromatography on silica gel.[16] A mixture of ethyl acetate and a less polar solvent like hexane is typically used as the eluent. The polarity of the eluent system may need to be optimized to achieve good separation.

  • Recrystallization: If the product obtained after chromatography is not sufficiently pure, recrystallization can be employed. A suitable solvent system (e.g., ethanol, acetone, or a mixture of solvents) should be determined experimentally.[17]

Frequently Asked Questions (FAQs)

Q1: Which is the better starting aryl halide for this synthesis: 4-fluoronitrobenzene, 4-chloronitrobenzene, or 4-bromonitrobenzene?

A: The choice of aryl halide depends on the synthetic route:

  • For SNAr: 4-Fluoronitrobenzene is the most reactive, followed by 4-chloronitrobenzene. The strong electron-withdrawing nitro group activates these halides for nucleophilic attack.

  • For Ullmann Condensation: Aryl iodides and bromides are generally more reactive than aryl chlorides.[4][18] Therefore, 4-bromonitrobenzene would be a good choice. The presence of the electron-withdrawing nitro group enhances the reactivity of the aryl halide in the Ullmann reaction as well.[4][12]

Q2: What is the role of a ligand in the Ullmann reaction?

A: Ligands play a crucial role in modern Ullmann reactions by:

  • Solubilizing the copper catalyst.

  • Stabilizing the active copper species.

  • Facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Allowing the reaction to proceed at lower temperatures and with lower catalyst loadings. [8]

  • Improving the selectivity for the desired C-O cross-coupling product over side reactions. [13]

Q3: Can I run the Ullmann reaction open to the atmosphere?

A: While some modern, robust catalytic systems may tolerate air, it is generally good practice to run Ullmann reactions under an inert atmosphere (e.g., nitrogen or argon). This is because oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II) species, which can hinder the reaction.

Q4: How can I monitor the progress of the reaction?

A: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[16] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Data Summary

Catalyst SystemSolventBaseTemperature (°C)Yield (%)Reference
CuI / N,N-dimethylglycineDioxaneCs₂CO₃90Good to Excellent
CuIPPh₃TolueneK₂CO₃100Moderate to Good
CuO NanoparticlesDMSOCs₂CO₃/KOH110Fair to Good[18]
Cu₂O Nanocubes (0.1 mol%)THFRefluxNot specified[2]

Experimental Workflow & Diagrams

Typical Ullmann Condensation Protocol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add 4-hydroxyacetophenone, 4-bromonitrobenzene, CuI, and ligand to a dry flask. prep2 Add anhydrous solvent and base. prep1->prep2 prep3 Purge with inert gas (N₂ or Ar). prep2->prep3 react1 Heat to the desired temperature (e.g., 90-110°C) with stirring. prep3->react1 react2 Monitor reaction progress by TLC. react1->react2 workup1 Cool to room temperature and dilute with organic solvent. react2->workup1 workup2 Wash with aqueous base, water, and brine. workup1->workup2 workup3 Dry the organic layer and concentrate in vacuo. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: A generalized workflow for the Ullmann condensation synthesis of this compound.

Troubleshooting Logic Flow

G start Low Yield Issue check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Evaluate Catalyst System (Cu source, ligand) start->check_catalyst check_conditions Assess Reaction Conditions (Base, Solvent, Temp) start->check_conditions side_products Analyze for Side Products (Dehalogenation, Homocoupling) start->side_products purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents change_catalyst Try Alternative Catalyst System check_catalyst->change_catalyst optimize_conditions Optimize Conditions check_conditions->optimize_conditions optimize_ligand Optimize Ligand side_products->optimize_ligand

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

  • Wikipedia. (n.d.). Ullmann condensation.
  • Nejati, K., Ahmadi, S., Nikpassand, M., Delir Kheirollahi Nezhada, P., & Vessally, E. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 8(42), 23831-23851. [Link]
  • Tobisu, M., & Chatani, N. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. Organic Letters, 19(5), 1132-1135. [Link]
  • Nejati, K., Ahmadi, S., Nikpassand, M., Delir Kheirollahi Nezhada, P., & Vessally, E. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. Semantic Scholar. [Link]
  • Nejati, K., Ahmadi, S., Nikpassand, M., Delir Kheirollahi Nezhada, P., & Vessally, E. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions.
  • Shams, Y. M., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]
  • ResearchGate. (n.d.). The effect of different solvents on the yield for the C-C Ullmann coupling reaction using 5 Cu(0).
  • Buck, E., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2009(xiv), 255-265. [Link]
  • Rahman, M. L., & Al-Mughaid, H. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. [Link]
  • University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry.
  • Organic-Synthesis.com. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Frontiers. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands.
  • National Institutes of Health. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations.
  • Wikipedia. (n.d.). Ullmann reaction.
  • Science.gov. (n.d.). nucleophilic aromatic substitution: Topics.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • National Institutes of Health. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Syntheses. (n.d.). 4.
  • ResearchGate. (n.d.). 4a Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • Organic Syntheses. (n.d.). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
  • National Institutes of Health. (n.d.). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.
  • Google Patents. (n.d.). US4539428A - Preparation of diaminodiphenyl ethers.
  • Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER.
  • ResearchGate. (n.d.). Graph-theoretical optimization of the aspirin synthesis pathway: Enhancing green chemistry in pharmaceutical manufacturing.
  • ResearchGate. (n.d.). Optimization of p-nitrophenyl ethanol ether synthesis.
  • ResearchGate. (n.d.). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol.

Sources

Technical Support Center: Synthesis of Substituted Diphenyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted diphenyl ethers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing the diaryl ether motif—a common scaffold in pharmaceuticals, agrochemicals, and materials science. Here, we move beyond simple protocols to address the complex interplay of substrates, catalysts, and conditions that determine the success of your reaction. This resource is structured as a series of frequently asked questions and troubleshooting scenarios, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Core Problems in C-O Cross-Coupling Reactions

The two primary methods for synthesizing diaryl ethers are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig O-arylation.[1][2] Both have distinct advantages and are prone to specific failure modes. This section addresses the most common and frustrating problem: low to no product yield.

FAQ 1.1: My Ullmann reaction has a very low yield, and I primarily recover my starting materials. What are the most likely causes?

This is a classic issue in Ullmann chemistry, which traditionally requires harsh conditions.[3][4] Modern ligand-accelerated protocols operate under milder temperatures but introduce new variables. The problem almost always traces back to one of three areas: catalyst inactivity, suboptimal base/solvent conditions, or substrate incompatibility.

Core Causality: The Ullmann reaction mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide.[3][5] A failure in any step of this catalytic cycle will stall the reaction.

Troubleshooting Workflow:

  • Verify Anhydrous Conditions: Water is a potent inhibitor. It can hydrolyze the active copper-phenoxide intermediate and, more critically, inactivate common carbonate bases.[2][6]

    • Action: Dry your solvent (e.g., over molecular sieves). Ensure your phenol and base are rigorously dried under vacuum. Run the reaction under an inert atmosphere (Argon or Nitrogen).

  • Assess the Base: The base must be strong enough to deprotonate the phenol but not so strong as to promote side reactions. Its solubility is also key.

    • Action: Cesium carbonate (Cs₂CO₃) is often a superior choice due to its high solubility in organic solvents.[7] However, for cost-effectiveness in non-polar solvents like toluene, potassium carbonate (K₂CO₃) can be highly effective.[7][8] If using K₂CO₃, ensure it is finely ground to maximize surface area.

  • Examine the Copper Source and Ligand: The classic copper bronze or copper powder has been largely supplanted by more reliable Cu(I) salts like CuI, CuBr, or Cu₂O.[9] The ligand is essential for solubilizing the copper salt and facilitating the catalytic cycle at lower temperatures.

    • Action: For electron-rich systems, N,N-dimethylglycine has proven to be an excellent and inexpensive ligand.[2][6] Other effective ligands include L-proline and various phenanthrolines. Screen a few options if your initial choice fails. An air-stable pre-catalyst like CuIPPh₃ can also improve reproducibility.[8]

dot

Caption: General troubleshooting workflow for low-yield Ullmann reactions.

FAQ 1.2: My Palladium-catalyzed (Buchwald-Hartwig) O-arylation is failing. Where do I start?

The Buchwald-Hartwig amination has been successfully extended to C-O bond formation, providing a powerful alternative to the Ullmann reaction, often with milder conditions and broader substrate scope.[10][11] However, its success is exquisitely sensitive to the ligand, base, and palladium pre-catalyst.[12]

Core Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the phenoxide, and finally, C-O bond-forming reductive elimination.[13] A failure often occurs at the reductive elimination step, which can be slow for C-O bonds compared to C-N bonds.

Troubleshooting Steps:

  • The Ligand is Everything: This is the most critical parameter. The ligand must be sterically bulky and electron-rich to promote both the oxidative addition and the challenging reductive elimination step.[11][14][15]

    • Action: For general applications, biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos are the gold standard. If you are using an older generation ligand (e.g., BINAP), upgrading your ligand is the first and best change to make.

  • Base Selection: A strong, non-nucleophilic base is required.

    • Action: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. Sodium tert-butoxide (NaOtBu) is also used but can be incompatible with sensitive functional groups like esters.[16]

  • Palladium Source: The active catalyst is a Pd(0) species, which is generated in situ from a more stable Pd(II) pre-catalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃.

    • Action: Ensure your palladium source is of high quality. If you suspect decomposition, use a fresh bottle. Using air-stable, well-defined pre-catalysts (e.g., XPhos Pd G3) can significantly improve reproducibility by ensuring a consistent Pd(0):ligand ratio.

ParameterRecommended Starting PointAlternative OptionsRationale
Palladium Pre-catalyst XPhos Pd G3 (or other G3/G4 pre-catalyst)Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts provide a defined ligand:metal ratio and are often more air-stable.
Ligand RuPhos, BrettPhos, XPhosDPEPhos, Josiphos-type ligandsBulky, electron-rich biarylphosphines are essential for promoting the reductive elimination step.[11][17]
Base K₃PO₄, Cs₂CO₃K₂CO₃, NaOtBuMust be strong enough to deprotonate the phenol without interfering with the catalyst or substrates.
Solvent Toluene, Dioxanet-BuOH, CPMEThe choice of solvent can influence catalyst stability and reaction rates.

Section 2: Navigating Common Side Reactions

Even when your reaction proceeds, it may be plagued by side products that complicate purification and reduce the yield of your desired diphenyl ether.

FAQ 2.1: My reaction produces a significant amount of a dehalogenated arene byproduct. What is causing this and how can I prevent it?

Reductive dehalogenation (where the aryl halide, Ar-X, is converted to Ar-H) is a common side reaction in both Ullmann and palladium-catalyzed systems.[6]

Core Causality: In copper-catalyzed reactions, this can arise from protonolysis of an organocopper intermediate. In palladium-catalyzed reactions, it often results from a competing pathway to reductive elimination, such as β-hydride elimination from the palladium-phenoxide intermediate if the phenoxide contains α-hydrogens, or reaction with trace water.

Preventative Measures:

  • Strictly Anhydrous Conditions: This is the first line of defense. Any source of protons can lead to dehalogenation.[6]

  • Optimize the Ligand: In Ullmann reactions, ligands like N,N-dimethylglycine can favor the desired cross-coupling pathway over dehalogenation.[6] In Pd-catalyzed reactions, bulky ligands that accelerate reductive elimination can outcompete the dehalogenation pathway.

  • Choice of Base: Using a weaker base or a carefully chosen base/solvent system can sometimes minimize this side reaction.

FAQ 2.2: I am observing homocoupling of my aryl halide (Ar-X → Ar-Ar). How can I suppress this?

This side reaction, known as the "classic" Ullmann reaction, is particularly prevalent when using aryl iodides at high temperatures with copper catalysts.[5][18]

Core Causality: This occurs when an organocopper intermediate (Ar-Cu) reacts with a second molecule of the aryl halide instead of the copper phenoxide.

Preventative Measures:

  • Lower the Temperature: Modern ligand systems should enable lower reaction temperatures (80-120 °C), which disfavors the homocoupling pathway.[19]

  • Use an Excess of the Phenol: Using a slight excess of the phenol nucleophile (e.g., 1.2-1.5 equivalents) can favor the desired cross-coupling reaction through Le Châtelier's principle.

  • Switch to an Aryl Bromide: Aryl iodides are more prone to homocoupling. If possible, switching to the corresponding aryl bromide can mitigate this issue.

Section 3: Substrate-Specific Challenges

The electronic and steric properties of your starting materials can dramatically affect the outcome of the reaction.

FAQ 3.1: My reaction is failing with an electron-rich aryl halide or an electron-poor phenol. What adjustments should I make?

This is a classic electronic mismatch, particularly for the Ullmann reaction.

Core Causality: The Ullmann reaction is mechanistically similar to a nucleophilic aromatic substitution (SNAr). Therefore, it is fastest when the aryl halide is activated by electron-withdrawing groups (EWGs) and the phenol is made more nucleophilic by electron-donating groups (EDGs).[3][19][20] An electron-rich aryl halide (with EDGs) is deactivated, while an electron-poor phenol (with EWGs) is a weaker nucleophile.

Strategic Adjustments:

  • Switch to Palladium Catalysis: The Buchwald-Hartwig reaction is generally much more tolerant of a wider range of electronic pairings and is often the best solution for these challenging substrates.[11]

  • Optimize the Ullmann Reaction:

    • Use an Aryl Iodide: For a deactivated aryl ring, switching from a bromide or chloride to the more reactive iodide can overcome the activation barrier.

    • Increase Temperature: While modern methods aim for lower temperatures, challenging substrates may require higher thermal energy (up to 140-150 °C).[8]

    • Choose a Stronger Base/Ligand System: A more potent combination may be needed to drive the reaction to completion.

dot

Caption: Choosing a synthetic route based on substrate electronics.

Section 4: Experimental Protocols & Purification

Protocol 4.1: General Procedure for a Ligand-Accelerated Ullmann Condensation

This protocol is adapted for a small-scale (1.0 mmol) reaction using an air-stable catalyst in a non-polar solvent.[7][8]

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the phenol (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv, finely ground and dried).

  • Catalyst Addition: Add the copper(I) iodide (CuI, 0.05 mmol, 5 mol%) and N,N-dimethylglycine (0.10 mmol, 10 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL). Filter through a pad of celite to remove the inorganic salts, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel.

FAQ 4.1: My diphenyl ether is difficult to purify. What are some effective strategies?

Purification can be challenging due to the similar polarity of the product and unreacted starting materials, especially the aryl halide.

  • Aqueous Wash: Before chromatography, perform an aqueous workup. Wash the organic layer with 1M NaOH solution to remove any unreacted phenol, followed by a brine wash. This will simplify the subsequent chromatography.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.[21][22] Common solvent systems include ethanol/water, hexanes/ethyl acetate, or toluene.

  • Modified Workup for Hindered Ethers: For sterically congested products that may be difficult to isolate, a modified workup involving quenching the reaction into a mixture of acidified ice-water and chloroform can facilitate separation and crystallization.[23]

References

  • Ullmann condens
  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. [Link]
  • Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Royal Society of Chemistry. [Link]
  • Process for the purification of diphenyl ether compounds.
  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. PubMed. [Link]
  • Ullmann reaction. SlideShare. [Link]
  • Ullmann Reaction. Organic Chemistry Portal. [Link]
  • Ullmann reaction. Wikipedia. [Link]
  • Process for the purification of diphenyl ether compounds.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts.
  • Synthetic Methods for Dialkyl Ethers. Royal Society of Chemistry. [Link]
  • Recent Advances in Diaryl Ether Synthesis.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Buchwald–Hartwig amin
  • Synthesis of highly hindered diphenyl ethers. Canadian Science Publishing. [Link]
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
  • Buchwald-Hartwig Amin
  • Diaryl ether synthesis by etherification (aryl
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc. [Link]
  • 2-methoxydiphenyl ether. Organic Syntheses. [Link]
  • Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. PubMed. [Link]
  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed. [Link]
  • Process for the preparation of diphenyl ethers.
  • Influence of the electron-donating and electron-withdrawing groups on phosphorus.
  • Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions.
  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar. [Link]
  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums.
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.

Sources

Technical Support Center: Purification of 4-ACETYL-4'-NITRODIPHENYL ETHER

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the purification of 4-acetyl-4'-nitrodiphenyl ether (CAS 75919-92-5). This resource, designed by application scientists, provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this moderately polar diaryl ether. The guidance herein is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your research and development needs.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound. Each issue is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing significant product loss during the recrystallization of crude this compound. What are the likely causes and how can I optimize the procedure?

Answer:

Low recovery from recrystallization is typically due to one of two primary factors: the compound is too soluble in the chosen solvent even at low temperatures, or an excessive amount of solvent was used. The goal of recrystallization is to find a solvent (or solvent system) in which the target compound has high solubility at an elevated temperature and low solubility at a reduced temperature, while impurities remain soluble at all temperatures.

Causality and Optimization Strategy:

The molecular structure of this compound, with its aromatic rings, ether linkage, and polar acetyl and nitro groups, suggests that a solvent of intermediate polarity would be a good starting point. The principle of "like dissolves like" is a useful guide.

Recommended Protocol for Solvent Screening:

  • Small-Scale Testing: Begin by testing the solubility of a small amount of your crude product (10-20 mg) in various solvents (0.5-1.0 mL).

  • Solvent Selection: Test a range of solvents with varying polarities. A good starting point would be alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane). Consider solvent mixtures, such as ethanol/water or ethyl acetate/hexanes, if a single solvent is not effective.

  • Observation:

    • If the compound dissolves readily at room temperature, the solvent is likely too good a solvent.

    • If the compound is sparingly soluble at room temperature but dissolves completely upon heating, it is a promising candidate.

    • If the compound remains insoluble even when heated, the solvent is unsuitable.

  • Cooling and Crystal Formation: Once a suitable solvent is identified, cool the hot, saturated solution slowly to room temperature, and then in an ice bath to maximize crystal formation. Rapid cooling can lead to the precipitation of impurities.

  • Minimizing Solvent Volume: During the bulk recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions to the heated mixture is crucial.

Data Summary: Recommended Solvents for Recrystallization

Solvent SystemRationaleBoiling Point (°C)
Ethanol/WaterEthanol should dissolve the compound well when hot. The addition of water as an anti-solvent will decrease its solubility upon cooling, promoting crystallization.Varies
IsopropanolOften a good choice for moderately polar compounds.82.6
Ethyl Acetate/HexanesEthyl acetate is a moderately polar solvent that should dissolve the compound. Hexanes act as a non-polar anti-solvent.Varies
TolueneAromatic solvents can be effective for aromatic compounds.111
Issue 2: Persistent Impurities After Column Chromatography

Question: I am using flash column chromatography on silica gel, but I am struggling to separate my product from a closely eluting impurity. How can I improve the separation?

Answer:

Co-elution during flash chromatography is a common issue when dealing with impurities that have similar polarities to the target compound. This compound is a polar molecule, which can present challenges in normal-phase chromatography. Improving separation requires optimizing the mobile phase, and in some cases, considering alternative stationary phases.

Causality and Optimization Strategy:

The choice of solvent system is critical for achieving good separation on silica gel. For a polar compound like this compound, a common starting point is an ethyl acetate/hexane solvent system. If this does not provide adequate separation, a more polar system, such as dichloromethane/methanol, may be necessary.

Recommended Protocol for Optimizing Flash Chromatography:

  • TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase. Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column.

  • Solvent System Adjustment:

    • Ethyl Acetate/Hexanes: Start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity.

    • Dichloromethane/Methanol: This system is suitable for more polar compounds. Start with a low percentage of methanol (e.g., 1-2%). Be aware that methanol percentages above 10% can start to dissolve the silica gel.

  • Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This will help to first elute non-polar impurities, followed by your product, and finally any highly polar impurities.

  • Alternative Chromatography Modes: If normal-phase chromatography is ineffective, consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent. This technique is excellent for purifying polar compounds that are not well-retained in reversed-phase chromatography.

Workflow for Chromatography Method Selection

start Crude this compound tlc Perform TLC with Ethyl Acetate/Hexane start->tlc rf_check Is Rf between 0.2-0.4 and separation adequate? tlc->rf_check run_column Run Flash Column with optimized EtOAc/Hexane rf_check->run_column Yes try_dcm_meoh Try TLC with Dichloromethane/Methanol rf_check->try_dcm_meoh No end Pure Product run_column->end rf_check2 Is Rf between 0.2-0.4 and separation adequate? try_dcm_meoh->rf_check2 run_column2 Run Flash Column with optimized DCM/MeOH rf_check2->run_column2 Yes consider_hilic Consider HILIC for highly polar impurities rf_check2->consider_hilic No run_column2->end

Caption: Decision workflow for selecting a chromatography method.

Issue 3: Product Appears as an Oil Instead of a Solid

Question: After removing the solvent post-chromatography, my this compound is an oil and refuses to solidify, even though it has a reported melting point of 79-81°C. What is happening?

Answer:

The failure of a compound to crystallize, a phenomenon known as "oiling out," is often due to the presence of residual solvents or impurities that depress the melting point and disrupt the crystal lattice formation. It can also occur if the compound is cooled too quickly.

Causality and Resolution Strategy:

Residual high-boiling solvents from chromatography or the reaction itself (e.g., DMF, DMSO) are common culprits. Even small amounts of impurities can act as a "eutectic" mixture, lowering the overall melting point.

Recommended Protocol to Induce Crystallization:

  • High Vacuum Drying: Ensure all volatile solvents are removed by placing the oil under a high vacuum for several hours, possibly with gentle heating (e.g., 40-50°C) if the compound is thermally stable.

  • Trituration: This technique involves washing the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble.

    • Add a small amount of a non-polar solvent like hexanes or diethyl ether to the oil.

    • Stir or sonicate the mixture. The product should precipitate as a solid.

    • Filter the solid and wash with fresh cold solvent.

  • Scratching: Use a glass rod to scratch the inside surface of the flask containing the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the oil to induce crystallization.

  • Re-purification: If the above methods fail, it is likely that the product is still impure. Re-purify by column chromatography using a shallower gradient to improve separation.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of this compound?

The synthesis of this compound is often achieved via an Ullmann condensation or a related nucleophilic aromatic substitution reaction. Potential impurities can arise from starting materials, side reactions, or subsequent workup steps.

  • Unreacted Starting Materials: 4-chloroacetophenone and 4-nitrophenol (or their analogues).

  • Side Products: In Ullmann-type reactions, symmetrical biaryl ethers can form as byproducts.

  • Reaction Solvents: High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), which are common in Ullmann condensations, can be difficult to remove.

Q2: What is the expected polarity of this compound and how does it guide purification?

The molecule possesses both polar (nitro, acetyl) and non-polar (aromatic rings, ether linkage) functionalities, making it a moderately to highly polar compound. This polarity dictates that:

  • For recrystallization , solvents of intermediate polarity like ethanol or ethyl acetate are good starting points.

  • For normal-phase chromatography , a relatively polar mobile phase (e.g., higher percentage of ethyl acetate in hexanes or a dichloromethane/methanol mixture) will be required to elute the compound from the silica gel.

Q3: Are there any specific safety precautions I should take when handling this compound?

While specific toxicity data is limited, it is prudent to handle this compound with care. It is listed as irritating to the eyes, respiratory system, and skin. Standard laboratory safety practices should be followed:

  • Wear suitable protective clothing, gloves, and eye/face protection.

  • Handle the compound in a well-ventilated fume hood.

  • In case of eye contact, rinse immediately with plenty of water and seek medical advice.

Step-by-Step Recrystallization Protocol

start Place crude solid in Erlenmeyer flask add_solvent Add minimum volume of hot solvent to dissolve start->add_solvent hot_filter Perform hot filtration if insoluble impurities are present add_solvent->hot_filter cool_slowly Allow filtrate to cool slowly to room temperature hot_filter->cool_slowly ice_bath Place flask in an ice bath to maximize crystallization cool_slowly->ice_bath collect_crystals Collect crystals by vacuum filtration ice_bath->collect_crystals wash Wash crystals with a small amount of cold solvent collect_crystals->wash dry Dry the purified crystals under vacuum wash->dry end Pure this compound dry->end

Caption: General workflow for recrystallization.

III. References

  • Vertex AI Search. (n.d.). Toward a Catalytic Atroposelective Synthesis of Diaryl Ethers Through C(sp 2 )–H Alkylation with Nitroalkanes. Retrieved January 7, 2026, from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 7, 2026, from

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 7, 2026, from

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved

Technical Support Center: Synthesis of 4-Acetyl-4'-Nitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetyl-4'-nitrodiphenyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating the formation of common side products. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] This reaction involves the coupling of 4-hydroxyacetophenone (or its corresponding phenoxide) with 4-nitrochlorobenzene. The nitro group on 4-nitrochlorobenzene is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack by the phenoxide.[1][4] The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

Alternatively, a variation of the Williamson ether synthesis or an Ullmann condensation can be employed. The Williamson synthesis would involve the reaction of the sodium or potassium salt of 4-hydroxyacetophenone with 4-nitrochlorobenzene.[5][6][7] The Ullmann condensation is a copper-catalyzed reaction between a phenol and an aryl halide.[8][9][10]

Troubleshooting Guide: Identifying and Mitigating Side Products

Q2: I've observed an impurity with a similar retention time to my desired product in my LC-MS analysis. What could it be?

A common issue is the formation of isomeric side products. One likely candidate is the product of C-alkylation instead of the desired O-alkylation.

Potential Side Product 1: C-Alkylated Isomer (e.g., 2-acetyl-5-(4-nitrophenoxy)phenol)

  • Causality: The phenoxide ion of 4-hydroxyacetophenone is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para to the hydroxyl group).[5] While O-alkylation is generally favored, under certain conditions, C-alkylation can occur, leading to the formation of an isomer. Factors that can promote C-alkylation include the choice of solvent and base.[7][11]

  • Identification Protocol:

    • Mass Spectrometry (MS): The C-alkylated product will have the same molecular weight and molecular formula (C14H11NO4) as the desired O-alkylated product (this compound).[12] Therefore, MS alone is insufficient for differentiation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for distinguishing between the isomers.[13][14]

      • Expected 1H NMR for this compound: Look for distinct aromatic proton signals corresponding to two different para-substituted benzene rings.

      • Expected 1H NMR for a C-alkylated isomer: The aromatic region will be more complex due to the different substitution pattern. You would expect to see a different splitting pattern and chemical shifts for the aromatic protons.

    • Infrared (IR) Spectroscopy: The C-alkylated product will show a broad hydroxyl (-OH) stretch in the region of 3200-3600 cm-1, which will be absent in the desired ether product.[13][14]

  • Mitigation Strategies:

    • Solvent Choice: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation of the phenoxide salt, leaving the oxygen anion more exposed and nucleophilic, thus favoring O-alkylation.[11]

    • Base Selection: Using a strong, non-nucleophilic base like sodium hydride (NaH) to generate the phenoxide can favor O-alkylation.[11] Weaker bases or those that can also act as a ligand might lead to more C-alkylation.

Q3: My reaction yield is low, and I've isolated a significant amount of unreacted 4-hydroxyacetophenone. What could be the cause?

Besides incomplete reaction, a potential side reaction is the hydrolysis of the starting material, 4-nitrochlorobenzene.

Potential Side Product 2: 4-Nitrophenol

  • Causality: If there is residual water in the reaction mixture, or if a hydroxide base (like NaOH or KOH) is used in the presence of water, the hydroxide ion can act as a nucleophile and attack the 4-nitrochlorobenzene.[15] This nucleophilic aromatic substitution results in the formation of 4-nitrophenol.

  • Identification Protocol:

    • Chromatography (TLC/LC-MS): 4-Nitrophenol will have a different retention factor (Rf) on a TLC plate and a different retention time in an LC-MS analysis compared to the starting materials and the desired product.

    • Spectroscopy (NMR/IR):

      • 1H NMR: 4-Nitrophenol will show a characteristic set of aromatic proton signals and a broad singlet for the phenolic proton.

      • IR: A strong, broad -OH stretch will be present.[13][14]

    • Qualitative Test: The presence of a phenol can be confirmed using the Iron(III) Chloride test, which typically produces an intense color (red, blue, purple, or green).[16]

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Base Selection: Use a non-hydroxide base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), especially in Ullmann-type couplings, to minimize the presence of hydroxide ions.[8][11]

Q4: I'm using an Ullmann condensation approach and observing the formation of a high molecular weight impurity. What is this?

In copper-catalyzed Ullmann condensations, self-coupling of the starting materials can occur.

Potential Side Product 3: 4,4'-Dinitrodiphenyl ether

  • Causality: This side product can arise from the self-condensation of 4-nitrochlorobenzene, particularly at elevated temperatures.[17] While less common, it can be a competing reaction pathway.

Potential Side Product 4: Bis(4-acetylphenyl) ether

  • Causality: The self-coupling of 4-hydroxyacetophenone can also occur, though it is generally less favored than the cross-coupling reaction.

  • Identification Protocol:

    • Mass Spectrometry (MS): This is the most direct method for identifying these higher molecular weight species.

      • 4,4'-Dinitrodiphenyl ether: Expected M+ will be higher than the desired product.

      • Bis(4-acetylphenyl) ether: Expected M+ will also be different from the desired product.

    • NMR Spectroscopy: The 1H NMR spectra of these symmetrical ethers will be simpler than that of the desired unsymmetrical product.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess of the phenol component to favor the cross-coupling reaction.

    • Temperature Control: Avoid excessively high reaction temperatures, which can promote side reactions.[10]

    • Ligand Selection: In modern Ullmann couplings, the use of appropriate ligands can improve the selectivity and yield of the desired cross-coupling product.[10]

Visualizing Reaction Pathways

To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction mechanisms.

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) 4-Hydroxyacetophenone 4-Hydroxyacetophenone Meisenheimer_Complex Meisenheimer Complex 4-Hydroxyacetophenone->Meisenheimer_Complex + Base 4-Nitrochlorobenzene 4-Nitrochlorobenzene 4-Nitrochlorobenzene->Meisenheimer_Complex Product This compound Meisenheimer_Complex->Product - Cl-

Caption: SNAr mechanism for this compound synthesis.

Side_Product_Formation Reactants 4-Hydroxyacetophenone + 4-Nitrochlorobenzene Desired_Product This compound (O-Alkylation) Reactants->Desired_Product Desired Pathway C_Alkylation C-Alkylated Isomer Reactants->C_Alkylation Side Reaction 1 (Ambident Nucleophile) Hydrolysis 4-Nitrophenol Self_Coupling Dinitrodiphenyl ether or Bis(acetylphenyl) ether 4-Nitrochlorobenzene_alone 4-Nitrochlorobenzene + H2O/OH- 4-Nitrochlorobenzene_alone->Hydrolysis Side Reaction 2 Ullmann_Reactants Reactants (Ullmann Cond.) Ullmann_Reactants->Self_Coupling Side Reaction 3

Caption: Potential side reaction pathways in the synthesis.

Summary of Analytical Data

CompoundMolecular FormulaKey 1H NMR FeaturesKey IR Features (cm-1)
This compound C14H11NO4Two distinct sets of doublets in the aromatic region.C=O stretch (~1680), Ar-O-Ar stretch (~1240), NO2 stretches (~1520, ~1350)
C-Alkylated Isomer C14H11NO4More complex aromatic splitting pattern.Broad -OH stretch (3200-3600), C=O stretch, Ar-O-Ar stretch, NO2 stretches
4-Nitrophenol C6H5NO3Aromatic doublets, broad phenolic -OH singlet.Broad -OH stretch (3200-3600), NO2 stretches
4,4'-Dinitrodiphenyl ether C12H8N2O5Simple, symmetric aromatic proton signals.Ar-O-Ar stretch, NO2 stretches
Bis(4-acetylphenyl) ether C16H14O3Simple, symmetric aromatic proton signals.C=O stretch, Ar-O-Ar stretch

Experimental Protocols

Protocol 1: General Procedure for Synthesis via Nucleophilic Aromatic Substitution

  • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyacetophenone (1.0 eq) and anhydrous dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (1.5 eq), and stir the mixture at room temperature for 30 minutes.

  • Add 4-nitrochlorobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[18][19]

Protocol 2: Iron(III) Chloride Test for Phenols [16]

  • Dissolve a small amount of the sample (a few milligrams) in water or a water/ethanol mixture.

  • Add a few drops of a 1% aqueous solution of iron(III) chloride.

  • A positive test for a phenol is indicated by the formation of an intense color (red, blue, purple, or green).

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]
  • Google Patents.
  • SynArchive.
  • Chemistry Steps.
  • YouTube. (A) 4-Nitrochlorobenzene undergoes nucleophilic substitution more readily than chlorobenzene. (R) Ch. (2020-03-29). [Link]
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
  • Global Wizards.
  • RXNS - Adam.
  • Quora. Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?. (2020-08-11). [Link]
  • University of Missouri–St. Louis. 24.
  • PMC - NIH. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012-07-17). [Link]
  • Chemistry LibreTexts. 16.
  • Arkivoc. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024-09-27). [Link]
  • ResearchGate.
  • YouTube. Tricks to Identify Organic Reaction Products Instantly | #NEETHacks || @InfinityLearn_NEET. (2025-11-04). [Link]
  • University of Central Arkansas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
  • Organic Syntheses Procedure. 4. [Link]
  • Appchem. This compound | 75919-92-5 | C14H11NO4. [Link]

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Technical Support Center: Optimization of Diphenyl Ether Synthesis via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of diphenyl ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding the Ullmann condensation reaction for C-O bond formation. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction's mechanics, enabling you to diagnose and resolve challenges in your own experiments.

Section 1: Troubleshooting Guide for Ullmann Diaryl Ether Synthesis

This section addresses common problems encountered during the synthesis of diphenyl ethers. The question-and-answer format is designed to help you quickly identify and solve specific experimental issues.

Issue 1: Low or No Yield of the Desired Diphenyl Ether

Q: My reaction is producing a very low yield of the target diphenyl ether, or in some cases, no product at all. What are the primary factors I should investigate?

A: Low or nonexistent yield is the most common issue and can stem from several interrelated factors. A systematic approach to troubleshooting is essential.

  • Catalyst Activity and Choice: The active catalyst in modern Ullmann couplings is a Cu(I) species.[1] If you are using a Cu(II) salt, the reaction conditions must be suitable for its reduction to Cu(I). The purity of your copper source is paramount.

    • Troubleshooting: Use a fresh, high-purity Cu(I) salt like CuI, CuBr, or Cu₂O.[2] Consider using an air-stable and readily available catalyst such as CuIPPh₃, which has shown efficacy in non-polar solvents.[3] If your Cu(I) source is old, it may have oxidized; consider opening a new bottle.

  • Substrate Electronic Effects & Halide Choice: The reaction is highly sensitive to the electronic properties of both the aryl halide and the phenol.

    • Causality: The reaction generally proceeds faster with electron-poor aryl halides and electron-rich phenols.[3] Electron-withdrawing groups on the aryl halide make the aromatic ring more susceptible to nucleophilic attack. Conversely, electron-donating groups on the phenol increase the nucleophilicity of the corresponding phenoxide. The reactivity of the aryl halide follows the trend: I > Br >> Cl.[4]

    • Troubleshooting: If you are using an electron-rich aryl halide or an electron-poor phenol, you may need more forcing conditions (higher temperature, longer reaction time) or a more sophisticated catalyst/ligand system. If possible, using an aryl iodide or bromide is preferable to an aryl chloride.[5]

  • Ligand Selection: While classical Ullmann reactions were often performed without ligands at very high temperatures (>160 °C), modern protocols utilize ligands to accelerate the reaction and allow for significantly milder conditions (80-110 °C).[6][7] The ligand stabilizes the copper catalyst and facilitates key steps in the catalytic cycle.

    • Troubleshooting: If you are not using a ligand, adding one is the most critical first step for optimization. N,N- and N,O-chelating ligands are known to be effective.[2][7] A screening of 56 multidentate ligands found N,N-dimethylglycine to be highly effective for coupling electron-rich substrates.[7][8] For a new substrate combination, screening a small panel of ligands (e.g., 1,10-phenanthroline, L-proline, N,N-dimethylglycine) is highly recommended.[1]

  • Base and Solvent Incompatibility: The base is crucial for deprotonating the phenol to form the active nucleophile (phenoxide).[9] The choice of base is often linked to the solvent.

    • Causality & Troubleshooting: Inexpensive inorganic bases like K₂CO₃ or K₃PO₄ are often effective, particularly in non-polar solvents like toluene or xylene.[2][3] For polar aprotic solvents such as DMF, DMSO, or acetonitrile, Cs₂CO₃ is frequently a superior choice due to its higher solubility.[2][6] The presence of water can inactivate carbonate bases, so ensuring anhydrous conditions is critical.[9]

Issue 2: Significant Formation of a Dehalogenated Arene Byproduct

Q: My main byproduct is the arene corresponding to my starting aryl halide (e.g., benzene from bromobenzene). What causes this reductive dehalogenation and how can I suppress it?

A: Reductive dehalogenation is a common side reaction that competes with the desired C-O coupling.

  • Probable Cause 1: Protic Impurities: The presence of water or other protic impurities can be a major contributor to this side reaction.

    • Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using standard laboratory procedures (e.g., distillation or passing through an activated alumina column). Use oven-dried glassware and maintain a robust inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration.[9]

  • Probable Cause 2: Suboptimal Ligand/Catalyst System: The chosen ligand may not be efficiently promoting the reductive elimination step that forms the C-O bond, allowing the reductive dehalogenation pathway to dominate.

    • Solution: This again points to the need for ligand screening. A ligand that is better at stabilizing the key intermediates of the desired catalytic cycle can outcompete the side reaction. For electron-rich systems, N,N-dimethylglycine has proven effective in minimizing this issue.[9]

Issue 3: Reaction Stalls and Does Not Proceed to Completion

Q: The reaction starts, as confirmed by TLC or GC-MS, but it stalls at ~40-60% conversion and does not progress further, even with extended heating. What could be the reason?

A: A stalled reaction often points towards catalyst deactivation or issues with reagent solubility or stoichiometry.

  • Probable Cause 1: Catalyst Deactivation: The active Cu(I) catalyst can be sensitive and may decompose or aggregate over the course of the reaction, especially at elevated temperatures.

    • Solution: Ensure a rigorously inert atmosphere is maintained. Sometimes, a slightly lower reaction temperature can preserve the catalyst's lifetime, leading to a higher overall conversion, albeit over a longer period. The choice of ligand is also critical for stabilizing the catalyst.

  • Probable Cause 2: Poor Reagent Solubility: If one of the reagents, particularly the inorganic base, is not sufficiently soluble in the reaction solvent, it cannot participate effectively in the reaction.

    • Solution: Switch to a solvent system that better solubilizes all components. For example, if K₂CO₃ has poor solubility in your chosen solvent, switching to Cs₂CO₃, which has better solubility in many organic solvents, might resolve the issue.[2] Alternatively, moving to a more polar solvent like DMF or NMP could be beneficial, though this may require re-optimization of other parameters.[6]

  • Probable Cause 3: Insufficient Base: The base is consumed during the reaction to neutralize the proton from the phenol. If used in a substoichiometric or only slightly excess amount, it may be fully consumed before the reaction completes.

    • Solution: It is common practice to use at least 2 equivalents of the base (e.g., K₂CO₃ or Cs₂CO₃) relative to the limiting reagent to ensure the reaction medium remains basic throughout.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why can't I use the Williamson ether synthesis to prepare diphenyl ether? A: The Williamson ether synthesis proceeds via an Sₙ2 mechanism, which involves the backside attack of a nucleophile (phenoxide) on an alkyl halide.[10] This mechanism is not feasible for an aryl halide like bromobenzene because the carbon-halogen bond is part of the aromatic ring, making backside attack sterically impossible and electronically unfavorable.[10][11] The Ullmann condensation provides an alternative mechanistic pathway involving an organometallic copper intermediate to achieve this transformation.[11]

Q2: What is the accepted mechanism and active catalytic species for the Ullmann condensation? A: The reaction is catalyzed by a Cu(I) species. The most widely accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle.[12][13] The cycle generally proceeds as follows:

  • The Cu(I) catalyst reacts with the phenoxide (formed by the base) to generate a copper(I) phenoxide complex.

  • Oxidative addition of the aryl halide to this complex forms a transient Cu(III) intermediate.

  • Reductive elimination from the Cu(III) species yields the final diphenyl ether product and regenerates the active Cu(I) catalyst.[13]

Q3: How critical is the inert atmosphere for modern Ullmann reactions? A: Very critical. While some robust catalyst systems may show tolerance to trace amounts of air, the active Cu(I) catalyst is susceptible to oxidation to the less active Cu(II) state. Maintaining an inert atmosphere of nitrogen or argon is crucial for achieving consistent and high yields. This involves using oven-dried glassware, purging the reaction vessel, and using degassed solvents.

Q4: My starting phenol has a sterically hindered ortho-substituent. What should I be aware of? A: Sterically hindered phenols can be challenging substrates. The steric bulk can impede the coordination of the phenoxide to the copper center. In these cases, you may require higher catalyst and ligand loadings, higher temperatures, and longer reaction times. Specific ligand systems have been developed that are more effective for coupling sterically hindered substrates.[5]

Section 3: Experimental Protocols and Optimization

Optimization Workflow

Successful optimization requires a systematic approach. The following workflow illustrates a logical sequence for refining your reaction conditions.

G cluster_0 Initial Screening cluster_1 Troubleshooting & Optimization A Select Substrates (Aryl Halide + Phenol) B Choose Standard Conditions: CuI (5-10 mol%) Ligand (10-20 mol%) Base (2 eq) Solvent (e.g., Toluene or DMF) T = 100-110 °C A->B C Run Initial Reaction D Analyze Outcome (TLC, GC-MS, NMR) C->D E Low Yield or No Reaction? D->E G High Yield? E->G No H Screen Ligands (e.g., N,N-dimethylglycine, 1,10-phenanthroline, L-proline) E->H Yes F Significant Side Products? L Check Reagent Purity & Anhydrous Conditions F->L Yes M Optimized Conditions Found F->M No G->F No G->M Yes I Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) H->I J Screen Solvents (Toluene, Dioxane, DMF, DMSO) I->J K Vary Temperature (80-140 °C) J->K K->C L->C N Proceed to Scale-Up M->N

Caption: A systematic workflow for optimizing Ullmann diaryl ether synthesis.

Table of Key Reaction Parameters
ParameterCommon ChoicesTypical RangeKey Considerations
Copper Source CuI, CuBr, Cu₂O, Cu(OTf)₂1-10 mol %Cu(I) salts are generally preferred as they are the active catalytic species. Purity is critical.
Ligand N,N-dimethylglycine, L-proline, 1,10-phenanthroline, Salicylaldoxime2-20 mol %Essential for mild conditions. Choice is substrate-dependent; screening is often necessary.[2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄1.5-3.0 equivalentsMust be strong enough to deprotonate the phenol. Solubility is key; Cs₂CO₃ for polar solvents, K₂CO₃ for non-polar.[2]
Solvent Toluene, Xylene, Dioxane (non-polar); DMF, DMSO, NMP (polar aprotic)0.1 - 1.0 MMust solubilize reagents. Non-polar solvents like toluene can be effective and simplify workup.[3]
Temperature 80 - 140 °C-Modern ligand-based systems operate at much lower temperatures than classical protocols.[6]
Aryl Halide Ar-I, Ar-Br, Ar-Cl1.0 equivalentReactivity: I > Br > Cl. Electron-withdrawing groups accelerate the reaction.[4]
Phenol Ar-OH1.0 - 1.5 equivalentsElectron-donating groups accelerate the reaction. A slight excess can help drive the reaction to completion.
General Protocol for Ullmann Diaryl Ether Synthesis

This protocol is a generalized starting point adapted from modern, ligand-accelerated procedures and should be optimized for specific substrates.[1][3]

1. Reagent Preparation:

  • Ensure all reagents are of high purity. The phenol (1.2 mmol, 1.2 eq) and aryl bromide (1.0 mmol, 1.0 eq) should be dry.

  • The base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq) should be finely powdered and dried under vacuum or in an oven.

  • The solvent (e.g., Toluene) must be anhydrous.

2. Reaction Setup (under Inert Atmosphere):

  • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the copper(I) source (e.g., CuI, 0.05 mmol, 5 mol %), the ligand (e.g., N,N-dimethylglycine, 0.10 mmol, 10 mol %), the powdered base, the phenol, and the aryl halide.

  • Seal the vessel with a septum or screw cap.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

3. Reaction Execution and Monitoring:

  • Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 110 °C).

  • Stir the reaction mixture vigorously to ensure proper mixing.

  • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS.

4. Work-up and Purification:

  • Once the reaction is complete (typically indicated by the disappearance of the limiting reagent), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate (20 mL).

  • Wash the organic mixture with water (2 x 15 mL) and then with brine (15 mL) to remove the inorganic base and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure diphenyl ether.

References

  • Guidechem. What is Diphenyl Ether and how is it prepared? - FAQ. URL
  • Wikipedia. Diphenyl ether. URL
  • Ikawa, T., et al. (2010). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 132(41), 1450-1460. URL
  • Hassan, J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1064–1073. URL
  • Study.com. Why can't the Williamson ether synthesis be used to prepare diphenyl ether? URL
  • SynArchive.
  • BenchChem. Ullmann Diaryl Ether Synthesis: Technical Support Center. URL
  • Zapf, A. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. URL
  • BenchChem. Technical Support Center: Ullmann Diaryl Ether Synthesis. URL
  • Kondolff, I., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2009(14), 255-265. URL
  • Sciencemadness.org.
  • McKillop, A., et al. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3). URL
  • Organic Chemistry Portal. Ullmann Reaction. URL
  • Royal Society of Chemistry. Chapter 2: Synthetic Methods for Dialkyl Ethers. (2024). URL
  • BenchChem. Application Notes and Protocols for Ullmann Condensation Reaction with Copper(I) Bromide. URL
  • WIPO Patentscope.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Wikipedia.
  • ResearchGate. Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. URL
  • BenchChem. Technical Support Center: Optimizing Ullmann Coupling Reactions. URL
  • Shvartsberg, M.S., et al. (2016). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Journal of Siberian Federal University. Chemistry, 9(3), 321-329. URL
  • Organic Syntheses. 2-methoxydiphenyl ether. URL
  • Nicolaou, K. C., et al. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.
  • Google Patents. US4288386A - Ullmann reaction for the synthesis of diaryl ethers. URL
  • ResearchGate.
  • Reddit. Troubleshooting Ullmann Couplint. URL
  • The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. URL

Sources

troubleshooting failed reactions with 4-ACETYL-4'-NITRODIPHENYL ETHER

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-acetyl-4'-nitrodiphenyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and subsequent reactions of this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a nitro group and an acetyl group, allows for a variety of chemical transformations. The nitro group can be reduced to an amine, which is a common precursor for the synthesis of pharmaceuticals, dyes, and polymers. The acetyl group can undergo various reactions typical of aromatic ketones, such as oxidation, reduction, or condensation, to build more complex molecular architectures.

Q2: What are the key safety precautions when handling this compound?

A2: this compound is irritating to the eyes, respiratory system, and skin.[1] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Q3: What is the typical melting point of this compound?

A3: The reported melting point of this compound is in the range of 79-81°C.[1][2] A significant deviation from this range may indicate the presence of impurities.

I. Troubleshooting the Synthesis of this compound

The synthesis of this compound most commonly proceeds via a nucleophilic aromatic substitution (SNAr) reaction, often an Ullmann condensation or a related copper-catalyzed coupling.[3][4] This typically involves the reaction of a salt of 4-hydroxyacetophenone with a 4-halonitrobenzene or the reaction of 4-nitrophenol with a 4-haloacetophenone.

Problem 1: Low or No Yield of this compound

Likely Causes & Solutions:

  • Inefficient Deprotonation of the Phenol: The phenoxide is the active nucleophile. Incomplete deprotonation will result in a low concentration of the nucleophile and thus a poor yield.

    • Solution: Ensure the use of a sufficiently strong and dry base (e.g., potassium carbonate, sodium hydride) and an appropriate anhydrous solvent (e.g., DMF, DMSO). If using a carbonate base, higher temperatures may be required to drive the reaction to completion.

  • Deactivation of the Copper Catalyst: The copper catalyst can be sensitive to air and moisture.

    • Solution: Use a high-purity, activated copper catalyst. Consider preparing fresh activated copper powder if necessary.[4] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Leaving Group on the Aryl Halide: The reactivity of the aryl halide is critical for the SNAr reaction.

    • Solution: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[3] If yields are low with an aryl chloride, consider switching to the corresponding bromide or iodide.

  • Insufficient Reaction Temperature or Time: Ullmann-type reactions often require high temperatures to proceed at a reasonable rate.[3]

    • Solution: Ensure the reaction is heated to the appropriate temperature for the specific solvent and substrates used (often in the range of 130-200°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

II. Troubleshooting Reactions of this compound

A. Selective Reduction of the Nitro Group

A common transformation is the reduction of the nitro group to an amine, yielding 4-amino-4'-acetyldiphenyl ether. The primary challenge is to achieve this selectively without reducing the acetyl group.

Problem 2: Reduction of Both the Nitro and Acetyl Groups

Likely Cause: The reducing agent used is too harsh and not chemoselective. For example, catalytic hydrogenation with Pd/C under high pressure or the use of strong hydride reagents like LiAlH₄ will likely reduce both functional groups.[5]

Solutions:

  • Use of Chemoselective Reducing Agents: Several reagents are known to selectively reduce aromatic nitro groups in the presence of ketones.[6][7]

    • Tin(II) Chloride (SnCl₂): This is a classic and effective method. The reaction is typically carried out in a solvent like ethanol or ethyl acetate.[6]

    • Iron (Fe) in Acidic Media: A mixture of iron powder and a weak acid like acetic acid or ammonium chloride is a mild and cost-effective option.[5][6]

    • Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄): These reagents can be used in aqueous or alcoholic solutions and are often selective for the nitro group.[6]

    • Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst such as Pd/C can offer high selectivity.[6]

Experimental Protocol: Selective Reduction of the Nitro Group using SnCl₂

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.

  • Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully neutralize with a base such as aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Problem 3: Incomplete Reduction of the Nitro Group

Likely Causes & Solutions:

  • Insufficient Amount of Reducing Agent: Ensure that a sufficient stoichiometric excess of the reducing agent is used.

  • Deactivation of the Catalyst: If using catalytic hydrogenation, the catalyst may be poisoned by impurities in the starting material or solvent.

    • Solution: Use purified starting material and high-purity solvents. Ensure the catalyst is fresh and active.

  • Poor Solubility of the Starting Material: If the starting material is not fully dissolved, the reaction may be slow or incomplete.

    • Solution: Choose a solvent in which the starting material is readily soluble. Gentle heating may be required.

B. Reactions Involving the Acetyl Group

Problem 4: Unwanted Reduction of the Nitro Group When Targeting the Acetyl Group

Likely Cause: Many reagents used to reduce ketones will also reduce the nitro group. For example, a Clemmensen or Wolff-Kishner reduction to convert the acetyl group to an ethyl group will also reduce the nitro group.[8]

Solutions:

  • Protecting Group Strategy: While not ideal, one could protect the nitro group, perform the reaction on the acetyl group, and then deprotect. However, a more direct approach is often preferred.

  • Sequential Reduction: Reduce the nitro group first to the more stable amine, protect the amine (e.g., as an acetamide), perform the desired reaction on the acetyl group, and then deprotect the amine.

  • Alternative Reductions of the Ketone: To reduce the ketone to an alcohol without affecting the nitro group, sodium borohydride (NaBH₄) in an alcoholic solvent is a suitable choice, as it is generally not strong enough to reduce aromatic nitro groups under standard conditions.[9]

Experimental Protocol: Selective Reduction of the Acetyl Group to an Alcohol

  • Dissolve this compound in a suitable alcohol (e.g., methanol or ethanol).

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions.

  • Stir the reaction at 0°C to room temperature and monitor by TLC.

  • Once the reaction is complete, carefully quench with water or a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify as needed.

III. Characterization and Purity Assessment

Problem 5: Ambiguous Spectroscopic Data

Predicted ¹H and ¹³C NMR Spectral Data

Proton Assignment Predicted ¹H NMR (ppm) Carbon Assignment Predicted ¹³C NMR (ppm)
H-a~8.25 (d, J ≈ 9 Hz)C-1~164
H-b~7.15 (d, J ≈ 9 Hz)C-2, C-6~118
H-c~8.05 (d, J ≈ 9 Hz)C-3, C-5~131
H-d~7.15 (d, J ≈ 9 Hz)C-4~132
-CH₃~2.60 (s)C-1'~143
C-2', C-6'~126
C-3', C-5'~119
C-4'~142
C=O~197
-CH₃~27

Note: These are estimated values and may vary depending on the solvent and instrument used.

IR Spectroscopy:

  • C=O stretch (ketone): ~1680 cm⁻¹

  • NO₂ asymmetric stretch: ~1520 cm⁻¹

  • NO₂ symmetric stretch: ~1345 cm⁻¹

  • C-O-C stretch (ether): ~1240 cm⁻¹

Visual Diagrams

troubleshooting_synthesis start Low/No Yield of This compound cause1 Inefficient Phenol Deprotonation start->cause1 cause2 Deactivated Copper Catalyst start->cause2 cause3 Poor Leaving Group on Aryl Halide start->cause3 cause4 Insufficient Temperature/Time start->cause4 solution1 Use strong, dry base (e.g., K₂CO₃, NaH) in anhydrous solvent. cause1->solution1 Solution solution2 Use activated Cu catalyst under inert atmosphere. cause2->solution2 Solution solution3 Use more reactive halide (I > Br > Cl). cause3->solution3 Solution solution4 Increase temperature (130-200°C) and monitor by TLC. cause4->solution4 Solution

Caption: Troubleshooting workflow for the synthesis of this compound.

selective_nitro_reduction start Goal: Selectively Reduce Nitro Group to Amine problem Problem: Both Nitro and Acetyl Groups are Reduced start->problem cause Cause: Reducing agent is too strong/non-selective (e.g., high pressure H₂/Pd-C, LiAlH₄) problem->cause solution_header Solution: Use Chemoselective Reagents cause->solution_header reagent1 SnCl₂ in EtOH solution_header->reagent1 reagent2 Fe in AcOH or NH₄Cl solution_header->reagent2 reagent3 Na₂S or Na₂S₂O₄ solution_header->reagent3 reagent4 Catalytic Transfer Hydrogenation (e.g., HCOONH₄, Pd/C) solution_header->reagent4

Caption: Decision guide for the selective reduction of the nitro group.

References

  • ChemBK. This compound. [Link]
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
  • Chemistry Stack Exchange. How can an aromatic ketone be reduced in the presence of a nitro group? [Link]
  • ResearchGate. Chemoselective reduction of carbonyl groups of aromatic nitro carbonyl compounds to the corresponding nitroalcohols using thiourea dioxide. [Link]
  • Wikipedia.
  • Royal Society of Chemistry. Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. [Link]
  • IOSR Journal.
  • Chemistry LibreTexts. Reduction of Organic Compounds (Experiment). [Link]
  • ResearchGate. Selective reduction of aldehydes in the presence of a nitro group with TUDO. [Link]
  • Royal Society of Chemistry.
  • ScholarWorks @ UTRGV. Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. [Link]
  • Ecochem. Kemira Sodium Borohydride NaBH4 An effective reducing agent. [Link]
  • Royal Society of Chemistry. Chitosan-Proline supported palladium (II)
  • Patsnap. Synthesis method of 4, 4 '-diaminodiphenyl ether. [Link]
  • Royal Society of Chemistry. Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II)
  • ResearchGate. Reduction using sodium borohyride? [Link]
  • Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]
  • Appchem. This compound. [Link]
  • ScholarWorks @ UTRGV. "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr. [Link]
  • ChemBK. This compound. [Link]
  • Ascensus Specialties. Sodium Borohydride Series: Beyond Organic Synthesis. [Link]
  • Wikipedia. Ether cleavage. [Link]
  • ResearchGate.
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  • Oriental Journal of Chemistry. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]
  • ACS Public
  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
  • NIST WebBook. Acetophenone, 4'-nitro-. [Link]
  • Google Patents.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
  • Chemistry LibreTexts. Reactions of Ethers - Acidic Cleavage. [Link]
  • PubChem. 4-Acetylphenyl ether. [Link]
  • Google Patents.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Arkivoc. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
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  • PMC.

Sources

stability issues and degradation of 4-ACETYL-4'-NITRODIPHENYL ETHER

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-acetyl-4'-nitrodiphenyl ether. This guide is intended for researchers, scientists, and drug development professionals to navigate the potential stability issues and degradation of this compound during experimental use. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of this compound

This compound is a polyfunctional aromatic compound susceptible to degradation under various conditions. Its stability is primarily influenced by the presence of three key functional groups: the ether linkage, the nitro group, and the acetyl group. The electron-withdrawing nature of the nitro group significantly impacts the reactivity of the aromatic rings and the ether bond. This guide will provide a comprehensive overview of potential stability issues and practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of related nitroaromatic compounds and diphenyl ethers, the primary degradation pathways include:

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common metabolic and chemical degradation route for nitroaromatic compounds.[1][2]

  • Cleavage of the ether bond: The diphenyl ether linkage can be cleaved under harsh conditions, such as strong acids, bases, or high temperatures.

  • Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV or even visible light.[3]

  • Oxidative degradation: Strong oxidizing agents can lead to the breakdown of the molecule.[4][5]

Q2: How should I properly store this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it at room temperature in a tightly sealed container, protected from light and moisture.[6] For extended storage, refrigeration in a desiccated environment is advisable. Avoid storing it in contact with strong acids, bases, or oxidizing agents.

Q3: I am observing unexpected peaks in my HPLC analysis. What could they be?

A3: Unexpected peaks could be degradation products. Common degradation products may include 4-aminophenol, 4-nitrophenol, and compounds resulting from the reduction of the nitro group. To identify these, it is recommended to use techniques like LC-MS or GC-MS.

Q4: Is this compound sensitive to pH?

A4: Yes, the stability of the ether linkage can be pH-dependent. While generally stable under neutral conditions, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can promote hydrolysis of the ether bond.[7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Steps:

      • Verify the storage conditions of your stock solution and solid compound. Ensure they are protected from light and stored at the recommended temperature.

      • Prepare a fresh stock solution from a new batch of the compound if possible.

      • Analyze the old and new stock solutions by HPLC or a similar analytical technique to check for the presence of degradation products.

  • Possible Cause 2: Photodegradation during the experiment.

    • Troubleshooting Steps:

      • Minimize the exposure of your samples to direct light, especially UV light. Use amber-colored vials or cover your experimental setup with aluminum foil.

      • If your experiment involves prolonged light exposure, consider running a control sample in the dark to assess the extent of photodegradation.

  • Possible Cause 3: Thermal degradation.

    • Troubleshooting Steps:

      • Avoid exposing the compound to high temperatures for extended periods. If heating is necessary, use the lowest effective temperature and shortest possible time.

      • For reactions requiring elevated temperatures, consider performing a time-course study to determine the onset of degradation.

Issue 2: Appearance of Color in Solution
  • Possible Cause: Formation of colored degradation products.

    • Troubleshooting Steps:

      • The formation of a yellow or brown color may indicate the reduction of the nitro group to colored species like nitroso or amino derivatives.

      • Analyze the colored solution using UV-Vis spectroscopy to check for new absorption peaks.

      • Use HPLC with a diode array detector to separate and identify the colored impurities.

Issue 3: Poor Solubility or Precipitation from Solution
  • Possible Cause: Degradation to less soluble products.

    • Troubleshooting Steps:

      • Identify the precipitate by collecting and analyzing it using techniques like NMR or mass spectrometry.

      • Review your experimental conditions (pH, solvent, temperature) to identify potential triggers for degradation.

      • Consider using a different solvent system or adjusting the pH to improve the stability of the compound in your assay.

Experimental Protocols

Protocol 1: Assessment of Photostability
  • Prepare two identical solutions of this compound in your experimental solvent.

  • Wrap one container in aluminum foil to serve as a dark control.

  • Expose the unwrapped container to the light conditions of your experiment (e.g., ambient lab light, specific wavelength).

  • At various time points, take aliquots from both solutions and analyze them by HPLC.

  • Compare the chromatograms to determine the rate of photodegradation.

Protocol 2: Monitoring Thermal Stability
  • Prepare a solution of this compound.

  • Divide the solution into several vials.

  • Incubate the vials at different temperatures relevant to your experimental range.

  • At set time intervals, remove a vial from each temperature and quench the degradation by cooling it on ice.

  • Analyze all samples by HPLC to determine the extent of thermal degradation as a function of time and temperature.

Visualizing Degradation Pathways and Workflows

cluster_main Potential Degradation of this compound cluster_pathways Degradation Pathways cluster_products Potential Products This compound This compound Nitro Reduction Nitro Reduction This compound->Nitro Reduction Reducing agents (e.g., NaBH4, H2/Pd) Ether Cleavage Ether Cleavage This compound->Ether Cleavage Strong acid/base High temperature Photodegradation Photodegradation This compound->Photodegradation UV/Visible light 4-Acetyl-4'-aminodiphenyl ether 4-Acetyl-4'-aminodiphenyl ether Nitro Reduction->4-Acetyl-4'-aminodiphenyl ether 4-Nitrophenol 4-Nitrophenol Ether Cleavage->4-Nitrophenol 4-Acetylaniline 4-Acetylaniline Ether Cleavage->4-Acetylaniline Polymeric materials Polymeric materials Photodegradation->Polymeric materials

Caption: Potential degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow for Unexpected Results start Inconsistent Results Observed check_storage Verify Storage Conditions (Light, Temp, Age) start->check_storage check_light Assess Photostability (Run dark control) check_storage->check_light Proper analyze_sample Analyze Sample for Degradants (HPLC, LC-MS) check_storage->analyze_sample Improper check_temp Evaluate Thermal Stability (Time-course at temp) check_light->check_temp Stable modify_protocol Modify Experimental Protocol (Protect from light, lower temp) check_light->modify_protocol Unstable check_temp->modify_protocol Unstable end Consistent Results check_temp->end Stable prepare_fresh Prepare Fresh Stock Solution analyze_sample->prepare_fresh prepare_fresh->end modify_protocol->end

Caption: Troubleshooting workflow for unexpected experimental results.

Quantitative Data Summary

ParameterConditionRecommended ActionReference
Storage Room Temperature (Short-term)Store in a dark, dry place.[6]
Refrigerated (Long-term)Store in a desiccated environment.
pH Stability Neutral (pH 6-8)Generally stable.[7]
Acidic (<4) or Basic (>9)Avoid prolonged exposure, especially at elevated temperatures.[7]
Thermal Stability < 50°CGenerally stable for short durations.
> 100°CPotential for degradation; monitor stability.
Photostability Ambient LightMinimize exposure for sensitive assays.[3]
UV LightAvoid exposure; use protective measures.[3]

References

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49(1), 523-555.
  • Das, S., & Mondal, P. (2020). Degradation of Nitro-aromatic Compounds using Fenton's Oxidation. Journal of the Indian Chemical Society, 97(10), 1645-1650.
  • Haigler, B. E., & Spain, J. C. (1993). Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT. Applied and environmental microbiology, 59(7), 2239-2243.
  • Trapido, M., Hirvonen, A., & Hentunen, J. (2003). Degradation of nitroaromatics with the Fenton reagent. Estonian Journal of Chemistry, 52(1), 27-33.
  • Pankow, J. F., & Rosen, M. E. (1988). Cryotrapping of organic compounds from air.
  • King, J. W. (1989). Supercritical fluid extraction: its use in pesticide residue analysis.
  • Zeng, F., et al. (2016). Enhanced photoreduction degradation of polybromodiphenyl ethers with Fe3O4-g-C3N4 under visible light irradiation. Scientific reports, 6(1), 1-11.
  • Brewster, R. Q., & Groening, T. (1934). p-Nitrodiphenyl ether. Organic Syntheses, 14, 66-66.
  • The Not-So-Obvious Guide to Troubleshooting and Optimizing Lab Experiments. (2022). YouTube.
  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.). European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables.
  • Chemical Compatibility Chart. Cole-Parmer.
  • Chemical Compatibility Chart. Sterlitech.
  • Chemical Compatibility Table. University of California, Berkeley.
  • p-NITRODIPHENYL ETHER. Organic Syntheses.
  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega.
  • A Comparative Guide to the Synthesis of 4,4'-Dinitrodiphenyl Ether. Benchchem.
  • Chemical Compatibility Database. Cole-Parmer.
  • Comprehensive Guide to Safe Storage and Handling of Threaded Nitro Cartridges. (2023). LinkedIn.
  • This compound. Appchem.
  • Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
  • Lira, B. F., et al. (2020). Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures: Consequences of solvent composition and ester hydrophobicity. Journal of Physical Organic Chemistry, 33(10), e4108.
  • Steglińska, A., et al. (2019). Products of thermal decomposition of brominated polymer flame retardants. International Journal of Occupational Safety and Ergonomics, 25(4), 549-556.
  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. (1977).
  • 4-Acetylphenyl ether. PubChem.
  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition.
  • Chemical Comp
  • Opinion of the Scientific Committee on Consumer Safety on 4-nitrophenyl aminoethylurea (B70). European Commission.

Sources

Technical Support Center: Scale-Up Synthesis of 4-Acetyl-4'-Nitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-acetyl-4'-nitrodiphenyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and purification of this important chemical intermediate. The information presented here is grounded in established chemical principles and validated through practical application.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is a variation of the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[1][2] This typically involves the reaction of a salt of 4-hydroxyacetophenone with an activated aryl halide, such as 4-chloronitrobenzene or 4-fluoronitrobenzene, in the presence of a copper catalyst.[1][3] The reaction is favored due to the electron-withdrawing nitro group on the aryl halide, which activates the ring for nucleophilic attack.

Q2: What are the critical process parameters to control during the Ullmann condensation for this synthesis?

A2: Temperature, choice of solvent, catalyst system, and base are all critical. Ullmann-type reactions traditionally require high temperatures, often exceeding 210°C, and polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene.[1] However, modern modifications with specific ligands can allow for milder conditions. The choice of base (e.g., potassium carbonate, cesium carbonate) is crucial for the deprotonation of the phenol, and the selection can influence reaction rates and yields.[4]

Q3: What are the primary safety concerns associated with the scale-up of this synthesis?

A3: The primary safety concerns involve the handling of reagents and the reaction conditions. This compound itself is irritating to the eyes, respiratory system, and skin.[5] The starting materials, particularly nitroaromatics, can be hazardous. For instance, 4-chloronitrobenzene is toxic. High reaction temperatures also pose a risk. It is imperative to work in a well-ventilated area, use appropriate personal protective equipment (PPE) including gloves and eye protection, and have safety measures like eyewash stations and safety showers readily available.[6][7]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8] A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed to observe the consumption of starting materials and the formation of the product.

Q5: What are the common impurities or byproducts in this synthesis, and how can they be minimized?

A5: Common byproducts can include unreacted starting materials, the formation of symmetrical diaryl ethers from the self-coupling of the aryl halide, and products from side reactions involving the solvent. Minimizing these byproducts involves careful control of stoichiometry, temperature, and reaction time. Using a slight excess of the phenoxide can help drive the reaction to completion and reduce unreacted aryl halide.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Incorrect reaction temperature. 4. Ineffective base.1. Prepare fresh copper catalyst or use a commercially available, highly active form. For traditional Ullmann reactions, freshly prepared copper powder from the reduction of copper sulfate with zinc is effective.[3] 2. Ensure all glassware is oven-dried and reagents are anhydrous. Moisture can deactivate the catalyst and hydrolyze the phenoxide. 3. Optimize the reaction temperature. While traditional Ullmann reactions require high heat, some modern catalytic systems operate at lower temperatures. 4. Consider using a stronger base like cesium carbonate, which has been shown to be effective in accelerating Ullmann-type couplings.[4]
Formation of a Dark, Tarry Reaction Mixture 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of oxygen.1. Lower the reaction temperature. Run small-scale experiments to determine the optimal temperature that provides a good reaction rate without significant decomposition. 2. Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Difficult Purification of the Crude Product 1. Presence of highly colored impurities. 2. Similar polarity of product and byproducts.1. Treat the crude product with activated carbon in a suitable solvent to remove colored impurities. 2. Employ column chromatography with a carefully selected solvent system. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification method.
Inconsistent Results on Scale-Up 1. Inefficient heat transfer. 2. Poor mixing. 3. Exothermic reaction runaway.1. Ensure the reactor is appropriately sized and has an efficient heating and cooling system to maintain a consistent internal temperature. 2. Use a mechanical stirrer with an appropriate impeller design to ensure homogenous mixing of the reaction components, especially when dealing with slurries. 3. For exothermic reactions, add the limiting reagent portion-wise to control the rate of heat generation.

Experimental Protocols

Protocol 1: Scale-Up Synthesis via Ullmann Condensation

This protocol is a generalized procedure and may require optimization based on your specific laboratory setup and scale.

Materials:

  • 4-Hydroxyacetophenone

  • 4-Chloronitrobenzene

  • Potassium Carbonate (anhydrous)

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylglycine

  • Dimethylformamide (DMF, anhydrous)

  • Toluene

  • Ethyl acetate

  • Hexane

Procedure:

  • Reactor Setup: Equip a suitable, dry reactor with a mechanical stirrer, thermometer, reflux condenser, and a nitrogen inlet.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 4-hydroxyacetophenone (1.0 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and N,N-dimethylglycine (0.2 eq).

  • Solvent Addition: Add anhydrous DMF to the reactor. The amount should be sufficient to create a stirrable slurry.

  • Heating and Aryl Halide Addition: Begin stirring and heat the mixture to 90-100°C. Once the temperature is stable, add 4-chloronitrobenzene (1.1 eq) portion-wise over 30 minutes.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts. Wash the filter cake with toluene.

    • Combine the filtrate and washes. Wash with water to remove residual DMF, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

Protocol 2: Quality Control by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water is typically effective. A starting composition of 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water over 10-15 minutes can be a good starting point.

Procedure:

  • Prepare a standard solution of pure this compound of known concentration.

  • Prepare a sample of the reaction mixture by diluting a small aliquot in the initial mobile phase composition.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or 315 nm).

  • Identify the product peak by comparing the retention time with the standard. The disappearance of starting material peaks indicates reaction progression.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_reactor Set up Inert Atmosphere Reactor prep_reagents->setup_reactor charge_reagents Charge 4-Hydroxyacetophenone, K2CO3, CuI, Ligand setup_reactor->charge_reagents add_solvent Add Anhydrous DMF charge_reagents->add_solvent heat_mixture Heat to 90-100°C add_solvent->heat_mixture add_halide Add 4-Chloronitrobenzene heat_mixture->add_halide monitor Monitor by TLC/HPLC add_halide->monitor cool_down Cool to Room Temperature monitor->cool_down Reaction Complete filter_salts Filter Inorganic Salts cool_down->filter_salts wash_filtrate Aqueous & Brine Wash filter_salts->wash_filtrate dry_organic Dry Organic Layer wash_filtrate->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate purify Purify by Chromatography/Recrystallization concentrate->purify qc_analysis QC Analysis (HPLC, NMR, MS) purify->qc_analysis final_product Final Product: this compound qc_analysis->final_product

Caption: Workflow for the Ullmann Synthesis of this compound.

Troubleshooting Decision Tree

G start Low Yield or Failed Reaction check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents check_catalyst Is the Catalyst Active? check_reagents->check_catalyst Reagents OK sol_reagents Dry Solvents/Reagents check_reagents->sol_reagents Moisture Present check_temp Is the Temperature Correct? check_catalyst->check_temp Yes sol_catalyst Use Fresh/Active Catalyst check_catalyst->sol_catalyst No check_base Is the Base Effective? check_temp->check_base Yes sol_temp Optimize Temperature check_temp->sol_temp No sol_base Use a Stronger Base (e.g., Cs2CO3) check_base->sol_base No

Caption: Decision Tree for Troubleshooting Low Yield Reactions.

References

  • Wikipedia. (n.d.).
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Brewster, R. Q., & Groening, T. (n.d.). p-NITRODIPHENYL ETHER. Organic Syntheses. [Link]
  • ChemBK. (n.d.). This compound. [Link]
  • Sawyer, J. S., et al. (2000). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry. [Link]
  • Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]
  • Buck, E., et al. (1999). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I)
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

Sources

Technical Support Center: Purification of Crude 4-Acetyl-4'-Nitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-acetyl-4'-nitrodiphenyl ether (CAS 75919-92-5).[1][2] This guide is designed for researchers and drug development professionals to troubleshoot common challenges encountered during the isolation and purification of this compound. Our approach is rooted in first principles of organic chemistry to empower you to make informed decisions in your experimental work.

Introduction: Understanding the Chemistry

This compound is typically synthesized via a nucleophilic aromatic substitution reaction, such as a variation of the Williamson ether synthesis or an Ullmann condensation.[3][4] A common route involves the reaction of a salt of 4-hydroxyacetophenone with a 4-halonitrobenzene.

This synthetic route informs the likely impurity profile of your crude product, which can include:

  • Unreacted Starting Materials: 4-hydroxyacetophenone and the 4-halonitrobenzene derivative.

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., K₂CO₃, Cs₂CO₃).

  • Side-Reaction Products: Compounds arising from undesired parallel reactions.

  • Solvent Residues: High-boiling point solvents like DMF or DMSO.

The goal of purification is to effectively remove these contaminants to yield the desired product with high purity, typically assessed by melting point and spectroscopic methods. The target compound is a solid with a reported melting point of 79-81°C.[5]

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format.

Q1: My crude product is a dark, oily, or gummy substance instead of a solid. What happened and how do I proceed?

Answer:

This is a frequent issue, often indicating the presence of significant impurities that are depressing the melting point of your product. High-boiling point solvents (like DMF) and unreacted starting materials are common culprits.

Causality: The collective impurities act as a solute, lowering the freezing point of the mixture, preventing the desired crystalline solid from forming at room temperature.

Recommended Actions:

  • Initial Aqueous Wash: Before attempting more advanced purification, perform a liquid-liquid extraction. Dissolve your crude material in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash this organic solution sequentially with:

    • A dilute base (e.g., 5% NaOH or K₂CO₃ solution) to remove unreacted, acidic 4-hydroxyacetophenone.

    • Water, to remove inorganic salts.

    • Brine (saturated NaCl solution), to break any emulsions and begin the drying process.[6]

  • Solvent Removal: After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and filtering, remove the solvent under reduced pressure using a rotary evaporator. This process should also help remove residual high-boiling point synthesis solvents.

  • Induce Crystallization: If the resulting material is still an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure product, if available.[7] If this fails, proceed to column chromatography.

Q2: Recrystallization is failing. The product either "crashes out" too quickly or won't crystallize at all. What should I do?

Answer:

This points to a suboptimal choice of solvent or incorrect solvent volume. An ideal recrystallization allows for slow crystal growth, which excludes impurities from the crystal lattice.[7]

Causality:

  • Crashing Out: The solvent is likely too non-polar for your product, leading to very low solubility even when hot. The solid precipitates rapidly upon the slightest cooling, trapping impurities.[7]

  • No Crystallization: You have likely used too much solvent, and the solution is not saturated enough for crystals to form upon cooling. Alternatively, the solvent may be too good at dissolving your compound, even at low temperatures.[7]

Workflow for Successful Recrystallization:

G cluster_start Step 1: Solvent Selection cluster_proc Step 2: Procedure cluster_outcome Step 3: Troubleshooting Start Select potential solvent (e.g., Ethanol, Isopropanol, Toluene) Test Test Solubility: - Poorly soluble in cold solvent? - Readily soluble in hot solvent? Start->Test Dissolve Dissolve crude solid in MINIMUM amount of HOT solvent Test->Dissolve Yes Filter Perform hot filtration (if insoluble impurities are present) Dissolve->Filter Cool Allow solution to cool slowly to room temp, then in an ice bath Filter->Cool Crystals Crystals Formed? Cool->Crystals Collect Collect crystals by vacuum filtration, wash with cold solvent, and dry Crystals->Collect Yes TooMuchSolvent Issue: No Crystals (Too much solvent used) Crystals->TooMuchSolvent No BoilOff Solution: Boil off some solvent to concentrate and try cooling again TooMuchSolvent->BoilOff BoilOff->Cool

Detailed Protocol:

  • Solvent Selection: Based on the structure (an aromatic ketone and nitro ether), moderately polar solvents are a good starting point. Ethanol or isopropanol are excellent candidates.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of your chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves. Adding excess solvent is a common mistake that prevents crystallization.[8]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling encourages the formation of small, impure crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystalline product.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent to remove any adhering mother liquor, and dry them thoroughly.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol 7824.5Good general-purpose solvent for moderately polar compounds.
Isopropanol 8219.9Similar to ethanol, slightly less polar.
Toluene 1112.4A good choice if impurities are highly polar.
Ethyl Acetate 776.0Often used in combination with a non-polar solvent like hexanes.
Q3: My final product is still colored (e.g., pale yellow). How can I remove the color?

Answer:

A persistent color often indicates the presence of highly conjugated, colored impurities. These can sometimes be removed by treating the recrystallization solution with activated charcoal.

Protocol:

  • After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Caution: Add charcoal carefully to a slightly cooled solution to avoid violent boiling over.

  • Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Proceed with the cooling and crystallization steps as described previously.

Q4: Recrystallization is not providing sufficient purity. How do I purify my compound using column chromatography?

Answer:

Column chromatography is an excellent alternative for separating compounds with different polarities.[9] The principle is to use a polar stationary phase (like silica gel) and a less polar mobile phase (eluent). Non-polar compounds travel down the column faster, while polar compounds are retained longer.[10][11]

Workflow for Column Chromatography Purification:

G TLC 1. Develop TLC System Find solvent mix giving target Rf of ~0.3 Pack 2. Pack Column Use slurry of silica gel in non-polar solvent TLC->Pack Load 3. Load Sample Dissolve crude in minimal solvent, apply to top of silica Pack->Load Elute 4. Elute and Collect Run eluent through column, collect fractions in tubes Load->Elute Analyze 5. Analyze Fractions Spot fractions on TLC plates to identify pure product Elute->Analyze Combine 6. Combine & Evaporate Combine pure fractions and remove solvent Analyze->Combine

Step-by-Step Protocol:

  • Develop a TLC System: The key to successful column chromatography is finding the right eluent system.

    • Use thin-layer chromatography (TLC) to test solvent mixtures. A good starting point is a mix of a non-polar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate).

    • Your goal is to find a solvent system where the this compound has an Rf value of approximately 0.3-0.4 . This provides the best separation.[12]

  • Pack the Column:

    • Prepare a slurry of silica gel in the non-polar component of your eluent system.

    • Pour the slurry into your column and allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica. Never let the column run dry.

  • Load the Sample:

    • Dissolve your crude product in the absolute minimum amount of your eluent or a volatile solvent like dichloromethane.

    • Carefully apply this concentrated solution to the top of the silica bed.

  • Elute and Collect:

    • Begin adding your pre-mixed eluent to the top of the column and apply pressure (flash chromatography) or let gravity pull it through.

    • Collect the solvent (eluate) as it drips from the bottom of the column in a series of labeled test tubes (fractions).[13]

  • Analyze Fractions:

    • Use TLC to analyze the contents of each fraction. Spot multiple fractions on a single TLC plate to see which ones contain your pure product.

    • Combine the fractions that contain only your pure compound.

  • Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified this compound.

Q5: My compound appears to be degrading on the silica gel column. What are my options?

Answer:

Silica gel is acidic and can sometimes cause decomposition of sensitive compounds.

Troubleshooting Steps:

  • Deactivate the Silica: You can neutralize the silica gel by pre-treating it. Prepare your silica slurry in a solvent system containing a small amount (0.5-1%) of a base like triethylamine. This can prevent the degradation of acid-sensitive compounds.

  • Switch the Stationary Phase: Consider using a different stationary phase. Alumina is a common alternative that is available in neutral, acidic, or basic forms. Neutral alumina is often a good choice for compounds that are unstable on silica.[12]

  • Use an Alternative Purification Method: If chromatography is problematic, revisit recrystallization with different solvent systems or consider if the purity is sufficient for the next step in your research.[12]

References

  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]
  • 3.
  • Troubleshooting: The Workup. Department of Chemistry, University of Rochester. [Link]
  • Separation of aliphatic and aromatic ketones on Xbridge C18...
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide.[Link]
  • Organic Compound Purific
  • Column Chromatography.
  • Column chromatography & purification of organic compounds. YouTube. [Link]
  • Column Chromatography Theory. Chemistry Online @ UTSC. [Link]
  • Column Chrom
  • This compound. ChemBK. [Link]
  • This compound | 75919-92-5. Appchem. [Link]
  • Synthesis of 4-Nitrophenyl... Organic Syntheses. [Link]
  • 4-Acetylphenyl ether | C16H14O3 | CID 17471. PubChem. [Link]
  • US4539428A - Preparation of diaminodiphenyl ethers.
  • p-NITRODIPHENYL ETHER. Organic Syntheses. [Link]
  • Ether synthesis by etherification (alkyl
  • Chemical Properties of 4-Acetylphenyl ether (CAS 37407-21-9). Cheméo. [Link]
  • Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Synthesis and Characterization of new 3-(4-acetylphenyl)...

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Technical Support Center: Synthesis of 4-Acetyl-4'-Nitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetyl-4'-nitrodiphenyl ether. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common experimental challenges. As Senior Application Scientists, we have structured this guide in a flexible question-and-answer format to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

There are three principal pathways for the synthesis of this compound, a diaryl ether. The choice depends on available starting materials, required scale, and tolerance for specific reaction conditions.

  • Nucleophilic Aromatic Substitution (SNAr) / Ullmann Condensation: This is the most traditional and often cost-effective method. It involves the reaction of a phenol with an activated aryl halide.[1][2] Specifically, either 4-hydroxyacetophenone is reacted with a 4-nitrohalobenzene, or 4-nitrophenol is reacted with a 4-haloacetophenone. The strong electron-withdrawing nitro group is crucial as it activates the aromatic ring, making it susceptible to nucleophilic attack.[3][4] Classical Ullmann conditions use copper powder or salts at very high temperatures (>200 °C)[5], while modern variations use soluble copper catalysts with ligands under milder conditions.[5][6]

  • Buchwald-Hartwig C-O Coupling: A more contemporary approach that utilizes a palladium-catalyzed cross-coupling reaction to form the C-O bond.[7] This method is renowned for its milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the classical Ullmann condensation.[8][9]

  • Alternative Routes: While less common for this specific molecule, other methods like the reaction of diazonium salts can also form diaryl ethers, though they often suffer from lower yields and selectivity.[3]

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product 4-Hydroxyacetophenone 4-Hydroxyacetophenone SNAr SNAr / Ullmann Condensation (Base, +/- Cu Catalyst, High Temp) 4-Hydroxyacetophenone->SNAr BH Buchwald-Hartwig Coupling (Pd Catalyst, Ligand, Base, Mild Temp) 4-Hydroxyacetophenone->BH 4-Nitrohalobenzene 4-Nitrohalobenzene 4-Nitrohalobenzene->SNAr 4-Nitrohalobenzene->BH 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol->SNAr 4-Nitrophenol->BH 4-Haloacetophenone 4-Haloacetophenone 4-Haloacetophenone->SNAr 4-Haloacetophenone->BH Product This compound SNAr->Product BH->Product

Caption: Primary synthetic routes to this compound.

Q2: How do I select the most appropriate synthetic pathway?

Your choice should be guided by a trade-off between cost, reaction conditions, and equipment availability.

  • For large-scale, cost-sensitive synthesis: The SNAr/Ullmann pathway is often preferred. The starting materials and reagents (e.g., potassium carbonate, copper salts) are generally inexpensive. However, this route may require high temperatures and robust reaction vessels.

  • For functional group tolerance and milder conditions: The Buchwald-Hartwig C-O coupling is superior. It operates at lower temperatures and is more tolerant of other functional groups in the starting materials. The main drawback is the higher cost of palladium catalysts and specialized phosphine ligands.[9]

  • For initial lab-scale synthesis and optimization: A modern, ligand-assisted Ullmann reaction can be a good compromise, offering milder conditions than the classical approach without the expense of palladium.[5]

Troubleshooting Guide 1: SNAr / Ullmann Condensation

This pathway is powerful due to its simplicity but can be prone to issues related to reactivity and side products.

Q: My reaction shows low conversion of starting materials. What are the likely causes and solutions?

A: Low conversion is a common issue stemming from several factors. Systematically check the following:

  • Base Inefficiency: A strong base is required to deprotonate the phenol, generating the active phenoxide nucleophile.

    • Causality: Potassium carbonate (K₂CO₃) is commonly used, but it must be anhydrous and finely powdered to maximize its surface area and reactivity. If the base is clumpy or hydrated, its effectiveness will be severely diminished. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are stronger alternatives that can increase the rate of reaction.[10]

    • Solution: Dry your K₂CO₃ in an oven (>150 °C) for several hours before use and grind it to a fine powder. Consider switching to a stronger base like potassium tert-butoxide if the issue persists, although this may increase side reactions.

  • Solvent Choice: The solvent plays a critical role in solvating the ionic intermediate and achieving the necessary temperature.

    • Causality: High-boiling, polar aprotic solvents like DMF, NMP, or DMSO are essential.[1] They effectively solvate the potassium phenoxide and allow the reaction to reach temperatures (typically 120-180 °C) needed to overcome the activation energy. Using a lower-boiling solvent like THF or acetonitrile will prevent the reaction from reaching the required temperature.

    • Solution: Ensure you are using a dry, high-purity grade of DMF, NMP, or DMSO.

  • Leaving Group Reactivity: The nature of the halide on the electrophilic partner is critical.

    • Causality: The reactivity order for the leaving group is I > Br > Cl >> F. While 4-nitrochlorobenzene is often used for cost reasons, it is the least reactive of the common halides in this reaction.[1]

    • Solution: If using 4-nitrochlorobenzene, ensure the temperature is sufficiently high (often >160 °C). For a more facile reaction, switch to 4-nitrobromobenzene or 4-nitroiodobenzene, which will react under milder conditions.

  • Catalyst Activity (for Ullmann variant): If using a copper catalyst, its form and "activation" state are paramount.

    • Causality: Traditional Ullmann reactions often used stoichiometric amounts of copper powder, which can have variable surface activity.[1]

    • Solution: Use a more reliable and soluble copper(I) source like CuI or CuBr. Adding a ligand, such as L-proline or picolinic acid, can stabilize the copper catalyst and facilitate the reaction at lower temperatures (e.g., 90-130 °C).[5]

Q: I'm observing a significant amount of dark, tarry side products and my yield of the desired ether is low. What's going wrong?

A: Tar formation is typically a sign of decomposition or undesired side reactions, often promoted by excessively harsh conditions.

  • Homocoupling (Biaryl Formation): At very high temperatures, particularly with aryl iodides, the copper catalyst can promote the formation of biaryl compounds (e.g., 4,4'-dinitro-1,1'-biphenyl).

    • Causality: This is a competing Ullmann reaction pathway where two molecules of the aryl halide couple.[2]

    • Solution: Lower the reaction temperature. The use of a modern ligand-assisted copper catalyst system allows for significantly lower temperatures, which suppresses this side reaction.[5]

  • Decomposition: The combination of high temperatures and a strong base can lead to the decomposition of the nitro-containing aromatic ring or the solvent itself.

    • Causality: Nitroarenes can undergo complex side reactions under strongly basic conditions at high heat. DMF can also decompose to dimethylamine and carbon monoxide above 150 °C.

    • Solution: Carefully control the reaction temperature and avoid unnecessary excesses of a very strong base. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions which can also contribute to tar formation.

Troubleshooting_SNAr Start Low Yield or Incomplete Reaction CheckBase Is the base strong & dry enough? Start->CheckBase CheckSolvent Is the solvent polar aprotic & high-boiling? CheckBase->CheckSolvent Yes Sol_Base Action: Dry K₂CO₃ or switch to t-BuOK. CheckBase->Sol_Base No CheckLG Is the leaving group reactive enough (I > Br > Cl)? CheckSolvent->CheckLG Yes Sol_Solvent Action: Use dry DMF, NMP, or DMSO. CheckSolvent->Sol_Solvent No CheckTemp Is the temperature appropriate? CheckLG->CheckTemp Yes Sol_LG Action: Switch from Ar-Cl to Ar-Br or Ar-I. CheckLG->Sol_LG No Sol_Temp Action: Increase temp for Ar-Cl, or decrease if using Ar-I. CheckTemp->Sol_Temp No Success Reaction Optimized CheckTemp->Success Yes Sol_Base->Success Sol_Solvent->Success Sol_LG->Success Sol_Temp->Success

Caption: Troubleshooting workflow for a low-yield SNAr/Ullmann reaction.

Troubleshooting Guide 2: Buchwald-Hartwig C-O Coupling

This elegant reaction requires careful attention to catalyst integrity and reaction setup.

Q: My Buchwald-Hartwig reaction is not working. The catalyst seems inactive.

A: Palladium catalyst systems for C-O coupling are highly sensitive to oxygen and require specific conditions to function.

  • Oxygen Sensitivity: The active catalyst is a Pd(0) species, which is readily oxidized to inactive Pd(II) by atmospheric oxygen.

    • Causality: If the reaction is not performed under a strictly inert atmosphere, the catalyst will be "killed" before it can enter the catalytic cycle.

    • Solution: Use standard Schlenk line or glovebox techniques. Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Ensure all glassware is oven- or flame-dried before use.

  • Ligand Choice and Ratio: The phosphine ligand is not just an additive; it is the key to the catalyst's activity.

    • Causality: Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) or ferrocenyl-based ligands are typically required to promote the difficult reductive elimination step that forms the C-O bond.[11] Using a generic ligand like PPh₃ is unlikely to be effective. The Pd:Ligand ratio is also critical, often requiring a 1:1.5 or 1:2 ratio to ensure the palladium center remains coordinated and active.

Q: Instead of my desired product, I am mostly recovering the dehalogenated starting material (e.g., nitrobenzene from 4-nitrobromobenzene). Why?

A: Dehalogenation is a common side reaction in palladium-catalyzed couplings.

  • Causality: This occurs when the Ar-Pd(II)-X intermediate undergoes reaction with a hydride source followed by reductive elimination, cleaving the C-X bond and replacing it with a C-H bond. The hydride source can be trace water, the amine (if used as a base), or the solvent. Using a strong, sterically hindered base like sodium or lithium tert-butoxide can sometimes promote β-hydride elimination from the alkoxide, also leading to side products.

  • Solution:

    • Base Selection: Use a non-nucleophilic, moderately strong base like Cs₂CO₃ or K₃PO₄, which are often cited as being optimal for C-O couplings.

    • Solvent Purity: Use an anhydrous, high-purity solvent. Toluene and dioxane are commonly used and must be rigorously dried.[9]

    • Ligand Effect: The choice of ligand can influence the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands generally favor the desired C-O bond formation.[11]

Comparative Summary & Protocols

Pathway Comparison
FeatureSNAr / Classical UllmannModern Ligand-Assisted UllmannBuchwald-Hartwig C-O Coupling
Catalyst None or Cu powder/Cu₂O[12]CuI, CuBr, or Cu₂O[5]Pd(OAc)₂, Pd₂(dba)₃, or Pre-catalyst[8]
Ligand NoneL-Proline, Picolinic Acid[5]RuPhos, XPhos, Josiphos[11]
Base K₂CO₃, KOHCs₂CO₃, K₃PO₄Cs₂CO₃, K₃PO₄, NaOtBu
Solvent NMP, Nitrobenzene, DMF[1]DMSO, DMF, TolueneToluene, Dioxane[9]
Temperature 160 - 220 °C90 - 130 °C80 - 110 °C
Pros Low cost of reagentsMilder conditions, lower cost than PdMildest conditions, high yields, broad scope
Cons Harsh conditions, side productsRequires ligand, moderate tempsHigh cost of catalyst/ligand, air-sensitive

Experimental Protocols

Protocol 1: Modern Ligand-Assisted Ullmann Condensation

This protocol provides a balance of improved conditions over the classical method while remaining cost-effective.

Materials:

  • 4-Hydroxyacetophenone (1.0 eq)

  • 4-Nitrobromobenzene (1.1 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • L-Proline (0.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxyacetophenone, 4-nitrobromobenzene, CuI, L-Proline, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to yield the pure this compound.[13]

Protocol 2: Buchwald-Hartwig C-O Coupling

This protocol uses a modern palladium pre-catalyst for reliability and ease of use.

Materials:

  • 4-Chloroacetophenone (1.0 eq)

  • 4-Nitrophenol (1.2 eq)

  • RuPhos Pd G3 Precatalyst (0.02 eq)

  • RuPhos Ligand (0.025 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, add 4-chloroacetophenone (if solid), 4-nitrophenol, RuPhos Pd G3, RuPhos ligand, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube, remove it from the glovebox (if used), and attach it to a Schlenk line.

  • Add anhydrous, degassed toluene via syringe. If 4-chloroacetophenone is a liquid, add it now via syringe.

  • Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is often complete in 4-12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst residue. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.

References

  • University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry.
  • Wikipedia. (2023, December 2). Ullmann condensation.
  • Caron, S., et al. (2020, February 3). Nucleophilic Aromatic Substitution. Request PDF on ResearchGate.
  • Wikipedia. (2023, November 28). Buchwald–Hartwig amination.
  • Makosza, M. (n.d.). 4a Nucleophilic Aromatic Substitution. ResearchGate.
  • Smith, D. M., et al. (2016, May 19). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
  • Nielsen, M. K., et al. (2015, January 21). Concerted Nucleophilic Aromatic Substitutions. PubMed Central.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Ma, D., et al. (2012, January 1). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Moroz, A. A., & Shvartsberg, M. S. (1974). The Ullmann Ether Condensation. ResearchGate.
  • Organic Syntheses. (n.d.). 4-Acetylpyridine oxime.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Various Authors. (2015, January 8). Synthesis of 4-acetyl-3-phenyl sydnone?. ResearchGate.
  • Google Patents. (n.d.). US4539428A - Preparation of diaminodiphenyl ethers.
  • Hartwig, J. F. (2006, July 1). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PubMed Central.
  • Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER.
  • MDPI. (2020, December 14). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Khan, et al. (n.d.). Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One. Prime Scholars.
  • Morales-Saavedra, O. G., et al. (2025, December 1). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. ResearchGate.
  • Semantic Scholar. (n.d.). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline.

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Validation & Comparative

A Guide to the Structural Confirmation of 4-acetyl-4'-nitrodiphenyl ether by Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel or synthesized compounds is a foundational requirement. 4-acetyl-4'-nitrodiphenyl ether, a molecule featuring a diaryl ether linkage with distinct electronic environments on each aromatic ring, serves as an excellent case study for the integrated application of modern spectroscopic techniques. This guide provides an in-depth analysis of how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are synergistically employed to verify its structure. The narrative moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output, offering insights valuable to both seasoned researchers and those new to spectroscopic analysis.

The Molecular Blueprint: An Overview

Before delving into the spectral data, it is essential to understand the structural features of this compound (MW: 257.24 g/mol , Formula: C₁₄H₁₁NO₄)[1][2][3]. The molecule consists of two para-substituted benzene rings linked by an ether oxygen. One ring is functionalized with a strongly electron-withdrawing nitro group (-NO₂), while the other bears a moderately electron-withdrawing acetyl group (-COCH₃). This asymmetry is the key to its spectral characterization, as it renders every aromatic proton and carbon chemically distinct.

Below is a diagram of the molecule with systematic numbering used for spectral assignments throughout this guide.

Caption: Structure of this compound with atom numbering.

Proton NMR (¹H NMR) Spectroscopy: A Map of the Protons

¹H NMR spectroscopy provides the most sensitive probe into the electronic environment of protons. For a 1,4-disubstituted aromatic ring, the symmetry results in a characteristic pair of doublets, often referred to as an "AA'BB' system," which can appear as a simple two-doublet pattern.[4] The chemical shift of these protons is highly dependent on the electronic nature of the substituents.

Experimental Protocol (Hypothetical)

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Referencing: Calibrate the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[5]

Data Interpretation and Comparison

The strong electron-withdrawing nitro group dramatically deshields adjacent protons, shifting them downfield. The acetyl group is also electron-withdrawing, but its effect is less pronounced. The ether oxygen acts as an electron-donating group through resonance but is weakly electron-withdrawing through induction. This interplay allows for a clear assignment of all aromatic signals.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale & Comparative Analysis
H-3', H-5' (Ring A)~8.25Doublet (d)These protons are ortho to the powerful electron-withdrawing NO₂ group, causing a significant downfield shift. This is consistent with data for similar compounds like 4-nitrodiphenyl ether.[6]
H-2', H-6' (Ring A)~7.15Doublet (d)These protons are ortho to the ether oxygen and meta to the NO₂ group. The electron-donating resonance of the oxygen shields them, shifting them upfield relative to the H-3'/H-5' protons.
H-2, H-6 (Ring B)~7.95Doublet (d)These protons are ortho to the electron-withdrawing acetyl group's carbonyl, which deshields them and shifts them downfield. Their shift is less than H-3'/H-5' because the nitro group's effect is stronger.
H-3, H-5 (Ring B)~7.05Doublet (d)These protons are ortho to the ether oxygen and meta to the acetyl group. They are the most shielded aromatic protons in the molecule, appearing furthest upfield.
-COCH₃ (Methyl)~2.60Singlet (s)This is a classic chemical shift for a methyl group attached to an aromatic ring via a carbonyl.[7] The signal is a singlet as there are no adjacent protons to cause splitting.

Carbon-13 NMR (¹³C NMR) Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy maps the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and identifying quaternary (non-protonated) carbons.[8]

Experimental Protocol (Hypothetical)

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis, though a higher concentration may be beneficial.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or higher) spectrometer. A greater number of scans is typically required compared to ¹H NMR.

Data Interpretation and Comparison

The chemical shifts of the aromatic carbons are influenced by the same electronic effects described for the protons. Quaternary carbons directly attached to electronegative atoms (O, N) or groups (C=O) are particularly diagnostic.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Comparative Analysis
C=O (Acetyl Carbonyl)~196.5The carbonyl carbon of an aromatic ketone typically appears in this downfield region.[9] This is a key confirmatory signal.
C-4' (Ring A)~164.0Quaternary carbon attached to the ether oxygen and para to the nitro group. Deshielded by both.
C-1 (Ring B)~161.5Quaternary carbon attached to the ether oxygen and para to the acetyl group. Deshielded by the oxygen.
C-1' (Ring A)~144.0Quaternary carbon directly attached to the nitro group.
C-4 (Ring B)~133.0Quaternary carbon directly attached to the acetyl group.
C-2, C-6 (Ring B)~131.0Ortho to the acetyl group, deshielded.
C-3', C-5' (Ring A)~125.5Ortho to the nitro group, deshielded.
C-2', C-6' (Ring A)~119.0Ortho to the ether oxygen, shielded relative to other carbons on Ring A.
C-3, C-5 (Ring B)~117.5Ortho to the ether oxygen, representing the most shielded aromatic carbons.
-COCH₃ (Methyl)~26.5Typical chemical shift for an acetyl methyl carbon.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprints

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[11] The spectrum provides direct evidence for the carbonyl, nitro, and ether functionalities.

Experimental Protocol (Hypothetical)

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Acquisition: Record the spectrum, typically over the range of 4000–400 cm⁻¹.

Data Interpretation and Comparison

The presence of strong, sharp absorption bands in specific regions of the spectrum serves as a "fingerprint" for the key functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale & Comparative Analysis
Aromatic C-H Stretch3100–3000MediumCharacteristic of sp² C-H bonds on the benzene rings.[12]
C=O Stretch (Ketone)1700–1680StrongA very strong and sharp peak in this region is definitive evidence for the aromatic ketone (acetyl) group.[13]
Asymmetric NO₂ Stretch1550–1510StrongAromatic nitro compounds exhibit a powerful, characteristic asymmetric stretching band in this region.[14][15]
Symmetric NO₂ Stretch1360–1330StrongThis second strong band, in conjunction with the asymmetric stretch, is conclusive proof of the nitro group.[14][15]
Aryl-O-Aryl Stretch1270–1230StrongThe asymmetric C-O-C stretching of the diaryl ether linkage produces a strong absorption in this region.
C-H Out-of-Plane Bending900–800StrongThe bending patterns in this region can help confirm the 1,4-disubstitution pattern on the aromatic rings.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern upon ionization.[16]

Experimental Protocol (Hypothetical)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by Gas or Liquid Chromatography.

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Data Interpretation and Comparison

The primary goal is to identify the molecular ion peak (M⁺ or [M+H]⁺) and then rationalize the major fragment ions by identifying logical bond cleavages.

m/z Value Proposed Ion Rationale & Comparative Analysis
257[C₁₄H₁₁NO₄]⁺The molecular ion (M⁺) peak. Its presence confirms the molecular formula and weight.
242[M - CH₃]⁺Loss of the methyl radical from the acetyl group, a common fragmentation pathway for methyl ketones.
214[M - COCH₃]⁺Loss of the entire acetyl radical (43 Da), indicating cleavage at the carbonyl-ring bond. This results in a 4-nitrodiphenyl ether radical cation.
168[M - NO₂ - COCH₃]⁺Subsequent loss of a nitro group (46 Da) from the m/z 214 fragment.
121[C₇H₅O₂]⁺Fragment corresponding to the acetyl-substituted phenyl ring cation [CH₃COC₆H₄]⁺.
77[C₆H₅]⁺A common fragment in the mass spectra of benzene derivatives, corresponding to the phenyl cation.

The fragmentation of substituted diphenyl ethers can be complex, sometimes involving rearrangements, but the primary cleavage patterns provide strong evidence for the constituent parts of the molecule.[17]

Integrated Workflow and Conclusion

The structural elucidation of this compound is a process of logical deduction, where each spectroscopic technique provides a unique piece of the puzzle.

G cluster_0 cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Sample Sample of This compound HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR FTIR FT-IR Sample->FTIR MS Mass Spec Sample->MS HNMR_Data Proton Environments (Shifts, Splitting) HNMR->HNMR_Data CNMR_Data Carbon Skeleton (Unique Carbons) CNMR->CNMR_Data FTIR_Data Functional Groups (C=O, NO₂, C-O-C) FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Confirmation Structural Confirmation HNMR_Data->Confirmation CNMR_Data->Confirmation FTIR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic confirmation of a chemical structure.

By integrating the data, a robust confirmation is achieved:

  • MS confirms the molecular weight (257.24) and the presence of acetyl and nitro-phenoxy fragments.

  • FT-IR provides direct evidence for the ketone (C=O), nitro (NO₂), and diaryl ether (C-O-C) functional groups.

  • ¹³C NMR confirms the presence of 11 unique carbon environments (9 aromatic + carbonyl + methyl), consistent with the proposed structure.

  • ¹H NMR confirms the number and connectivity of protons, with chemical shifts and splitting patterns that precisely match the electronic effects of the 1,4-disubstituted acetyl- and nitro-moieties.

Each technique validates the others, leaving no ambiguity. This multi-faceted approach ensures the highest level of scientific integrity and is an indispensable standard in modern chemical research.

References

  • Manda, K., et al. (2019). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. PubMed. [Link]
  • Mass spectroscopy of Diphenyl ether. (2019). Reddit. [Link]
  • 4-Acetylphenyl ether | C16H14O3 | CID 17471.
  • How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com. [Link]
  • B. Smith. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
  • Names and chemical structures of the studied nitro diphenyl ether derivatives.
  • Infrared Spectroscopy Interpretation Guide. University of Colorado Boulder. [Link]
  • GCMS Section 6.
  • IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]
  • Bis(p-nitrophenyl) ether. NIST WebBook. [Link]
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  • Jadhava, S. N., et al. Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions. Royal Society of Chemistry. [Link]
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  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]
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  • Short Summary of 1H-NMR Interpretation.
  • Proton NMR Skills (Benzene Derivatives) - Part 1. (2015). YouTube. [Link]
  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. [Link]
  • Fragmentation of Alkyl halide & Ether| Mass spectroscopy. (2023). YouTube. [Link]
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Milwaukee. [Link]
  • 4-Acetylbiphenyl C14H12O. Mol-Instincts. [Link]
  • ¹³C NMR Chemical Shifts.
  • 4-Acetylbiphenyl | C14H12O | CID 7113.
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A Comparative Guide to 4-ACETYL-4'-NITRODIPHENYL ETHER and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-ACETYL-4'-NITRODIPHENYL ETHER: A Dually Activated Scaffold

This compound is a diaryl ether characterized by the presence of two potent electron-withdrawing groups (EWGs): an acetyl group (-COCH₃) and a nitro group (-NO₂) at the para positions of the two phenyl rings.[1][2][3] This substitution pattern renders both aromatic rings electron-deficient, a feature that profoundly influences the molecule's reactivity, electronic properties, and potential utility as a chemical intermediate or a pharmacophore. The core diphenyl ether linkage provides a degree of conformational flexibility, while the EWGs are known to enhance the susceptibility of the aromatic rings to nucleophilic attack, a critical aspect for synthetic derivatization.

The Rationale for Comparison: Exploring the Electronic Landscape

To understand the unique characteristics of this compound, it is essential to compare it with analogues that possess different electronic features. This guide will focus on a curated set of compounds that allow for a systematic evaluation of substituent effects:

  • Unsubstituted Diphenyl Ether : The parent compound, serving as a baseline for understanding the fundamental properties of the diaryl ether core.

  • 4-Nitrodiphenyl Ether : Allows for the isolation of the electronic contribution of the nitro group.

  • Bis(4-acetylphenyl) Ether : Provides insight into the effect of two identical acetyl groups.

  • 4-Acetyl-4'-methoxydiphenyl Ether : Contrasts the dually electron-withdrawing nature of the target compound with a system containing both an electron-withdrawing (acetyl) and a strong electron-donating group (EDG) (methoxy).

Below is a visualization of the structural relationships between these compounds.

Caption: Structural relationships of the compared diphenyl ether derivatives.

Comparative Physicochemical Properties

The nature and position of substituents on the diphenyl ether scaffold dramatically alter its physical properties. The following table summarizes key data for the selected compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₁₄H₁₁NO₄257.2479-81[4]398.0 (Predicted)[4]
Diphenyl EtherC₁₂H₁₀O170.2125-26258.55
4-Nitrodiphenyl EtherC₁₂H₉NO₃215.21[5]52-60[5]320[6][7]
Bis(4-acetylphenyl) EtherC₁₆H₁₄O₃254.28[8][9]103-105[10][11]200 (at 1 mmHg)[10][11]
4-Acetyl-4'-methoxydiphenyl EtherC₁₅H₁₄O₃242.27[12][13]56-58[14][15]198-201 (at 2 mmHg)[14][15]

Analysis of Trends:

  • Melting Point : The melting points are influenced by molecular symmetry and intermolecular forces. Bis(4-acetylphenyl) ether exhibits the highest melting point, likely due to its symmetrical structure allowing for efficient crystal packing. The introduction of polar groups (acetyl, nitro, methoxy) generally increases the melting point compared to the unsubstituted diphenyl ether due to stronger dipole-dipole interactions.

  • Boiling Point : Boiling points generally increase with molecular weight and polarity. The predicted high boiling point of this compound is consistent with its relatively high molecular weight and the strong polarity imparted by the nitro and acetyl groups.

Structural and Electronic Effects: A Deeper Dive

The reactivity and spectroscopic properties of these molecules are governed by the electronic effects of their substituents. These effects are primarily categorized as inductive and resonance effects, which can be quantified using Hammett substituent constants (σ).

  • Electron-Withdrawing Groups (EWGs) : The nitro (-NO₂) and acetyl (-COCH₃) groups are strong EWGs. They withdraw electron density from the aromatic ring through both the inductive effect (-I) and the resonance effect (-M). This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNA r). The Hammett constants for para-substituents (σₚ) are +0.78 for -NO₂ and +0.50 for -COCH₃, indicating their strong electron-withdrawing nature.[16][17][18]

  • Electron-Donating Groups (EDGs) : The methoxy group (-OCH₃) is a strong EDG. While it has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, its powerful electron-donating resonance effect (+M) dominates. This activates the ring towards electrophilic substitution. The σₚ for -OCH₃ is -0.27.

In this compound, both rings are electronically "pulled" by the substituents, making the entire molecule electron-deficient. This contrasts sharply with 4-acetyl-4'-methoxydiphenyl ether, which has a "push-pull" system, leading to significant charge polarization across the molecule.

Experimental Protocols for Synthesis and Characterization

To ensure scientific integrity and provide actionable insights, this section details the methodologies for the synthesis and analysis of these compounds.

Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of diaryl ethers is often achieved through methods like the Ullmann condensation or SNAr.[19][20][21][22][23][24][25] Given the presence of a strong electron-withdrawing nitro group, an SNAr approach is highly effective.

SNAr_Synthesis cluster_reactants Reactants cluster_conditions Conditions 4-Fluoronitrobenzene 4-Fluoronitrobenzene Reaction 4-Fluoronitrobenzene->Reaction 4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-Hydroxyacetophenone->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Heat Heat Heat->Reaction Product This compound Reaction->Product

Caption: Workflow for SNAr synthesis of this compound.

Step-by-Step Protocol:

  • Reactant Preparation : To a round-bottom flask, add 4-hydroxyacetophenone (1.0 eq), 4-fluoronitrobenzene (1.0 eq), and potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition : Add a polar aprotic solvent such as dimethylformamide (DMF) to the flask.

  • Reaction : Heat the mixture with stirring (e.g., at 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The nitro group strongly activates the fluoride as a leaving group for nucleophilic attack by the phenoxide formed in situ.

  • Work-up : After completion, cool the reaction mixture and pour it into water.

  • Extraction : Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Characterization by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation : Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis : The spectrum of this compound is expected to show distinct aromatic signals. The protons on the nitro-substituted ring will be shifted further downfield compared to those on the acetyl-substituted ring due to the stronger deshielding effect of the nitro group. The methyl protons of the acetyl group will appear as a singlet around 2.5-2.6 ppm.

  • ¹³C NMR Analysis : The spectrum will show characteristic peaks for the carbonyl carbon (around 197 ppm), the carbons attached to the nitro group, and the ether linkage.

Infrared (IR) Spectroscopy:

  • Sample Preparation : Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or analyze as a thin film or in solution.

  • Data Interpretation :

    • C=O stretch (acetyl) : A strong absorption band around 1680 cm⁻¹.

    • NO₂ stretches (nitro) : Two strong bands, one asymmetric (~1520 cm⁻¹) and one symmetric (~1350 cm⁻¹).

    • C-O-C stretch (ether) : A characteristic band in the 1240-1260 cm⁻¹ region.

Comparative Performance and Potential Applications

The diverse electronic nature of these diphenyl ethers suggests a range of potential applications:

  • This compound : Its dually activated nature makes it an excellent scaffold for further synthetic modifications. The nitro group can be reduced to an amine, and the acetyl group can undergo various reactions (e.g., aldol condensation, reduction), providing pathways to more complex molecules. Substituted diphenyl ethers have been investigated as potential antibacterial agents, and the specific substitutions on this molecule could be explored for such activities.[5]

  • 4-Nitrodiphenyl Ether : This compound is a common intermediate in the synthesis of dyes, pharmaceuticals, and herbicides.[5] The nitro group is often a precursor to an amino group.

  • Bis(4-acetylphenyl) Ether : The presence of two reactive acetyl groups makes it a candidate for polymer synthesis, where it could act as a monomer for creating materials with high thermal stability.

  • 4-Acetyl-4'-methoxydiphenyl Ether : The "push-pull" electronic system in this molecule can give rise to interesting photophysical properties, making it a candidate for studies in nonlinear optics or as a fluorescent probe.

Conclusion

This guide demonstrates that the properties of the diphenyl ether scaffold are highly tunable through the strategic placement of functional groups. This compound stands out as a molecule with two electron-deficient aromatic rings, offering unique reactivity for synthetic chemistry. By comparing it with analogues bearing electron-donating or different electron-withdrawing groups, we gain a clearer understanding of the structure-property relationships that govern this important class of compounds. This knowledge is crucial for the rational design of new molecules with tailored properties for applications in materials science, agrochemicals, and drug discovery.

References

  • Muthukrishnan, R., Kannan, R., & Swaminathan, S. (1972). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers.
  • Muthukrishnan, R., Kannan, R., & Swaminathan, S. (1972). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers.
  • Fallon, T. R., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4786-4789.
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc.
  • Unit 4: Free Energy Relationships.
  • Chemical Properties of Bis(p-nitrophenyl) ether (CAS 101-63-3). Cheméo.
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  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books.
  • General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Supporting Information.
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  • Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts.
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  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central.
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A Comparative Guide to the Strategic Advantages of 4-Acetyl-4'-nitrodiphenyl Ether in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, elegance, and overall success of a synthetic campaign. Among the vast arsenal of chemical building blocks, bifunctional molecules—those possessing two distinct, orthogonally reactive functional groups—offer profound strategic advantages.[1][2] This guide provides an in-depth technical comparison of 4-acetyl-4'-nitrodiphenyl ether, a versatile bifunctional synthon, against simpler alternatives, demonstrating its superior utility in the construction of complex molecular architectures.

The Diphenyl Ether Motif: A Privileged Scaffold

The diphenyl ether core is a ubiquitous structural motif found in a wide array of biologically active natural products and pharmaceutical agents. Its unique conformational flexibility and stability make it an attractive scaffold for modulating interactions with biological targets. Molecules incorporating this framework have demonstrated activities ranging from antibacterial and anticancer to anti-inflammatory, making the development of efficient synthetic routes to novel diphenyl ether derivatives a high-priority area in medicinal chemistry.[3][4]

However, the synthesis of densely functionalized diphenyl ethers can be challenging, often requiring multi-step, linear sequences that are inefficient and generate significant waste. The strategic use of pre-functionalized, bifunctional intermediates like this compound can circumvent these challenges, enabling more convergent and efficient synthetic strategies.[5][6]

Structural Analysis of this compound

This compound (CAS 75919-92-5) is a crystalline solid with the molecular formula C₁₄H₁₁NO₄.[7][8] Its strategic value stems from the specific arrangement of three key functional components: the stable ether linkage and two orthogonal functional groups poised for distinct chemical transformations.

Caption: Key functional regions of this compound.

  • The Nitro Group : Positioned para to the ether linkage, this powerful electron-withdrawing group strongly activates the second aromatic ring for Nucleophilic Aromatic Substitution (SNAr).[9][10] This allows for the facile displacement of a leaving group (or the nitro group itself in some cases) by a wide range of nucleophiles.[11] Furthermore, the nitro group serves as a "latent amine"—it can be selectively reduced to a primary aniline at a later stage, a crucial functional group in many pharmacophores.

  • The Acetyl Group : This ketone functionality provides a second, distinct reaction site. It is a versatile synthetic handle that can undergo a plethora of transformations, including reduction to an alcohol, conversion to an oxime or hydrazone, α-halogenation for further substitution, or participation in condensation reactions to form heterocycles.[12][13]

Core Advantage I: The Nitro Group in SNAr Reactions

The primary advantage conferred by the nitro group is the activation of the attached phenyl ring towards nucleophilic attack. In a comparative context, attempting an SNAr reaction on an un-activated diphenyl ether is practically impossible under standard conditions.

Comparative Scenario: Thiolation of Diphenyl Ethers

Let's compare the reaction of a thiol (e.g., thiophenol) with this compound versus a hypothetical 4-acetyl-4'-chlorodiphenyl ether without the activating nitro group.

SubstrateActivating GroupTypical Reaction ConditionsRelative RateYield
4-Acetyl-4'-chloro-diphenyl etherNoneHigh temp (>150°C), strong base, Cu catalystVery SlowLow / No Reaction
This compound -NO₂ (para) Mild base (K₂CO₃), polar aprotic solvent (DMF, DMSO), 80-100°C Fast High to Excellent

This table is a qualitative comparison based on established principles of SNAr reactions.[10][11]

The electron-withdrawing nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex), dramatically lowering the activation energy of the reaction.[14] This allows the reaction to proceed under much milder conditions, preserving sensitive functional groups elsewhere in the molecule and leading to higher yields.

Caption: A typical reaction sequence leveraging the nitro group.

Core Advantage II: The Acetyl Group as a Convergent Handle

The second major advantage is the ability to use the acetyl group for convergent synthesis. Instead of building a molecule linearly, fragments can be constructed separately and then joined, with the acetyl group serving as a key point for elaboration.

Comparative Strategy: Synthesis of a Chalcone-like Scaffold

Consider the synthesis of a complex molecule containing a chalcone-like moiety attached to a diphenyl ether core that also requires an amino group for further coupling (e.g., amide bond formation).

  • Linear Approach (Using 4-Nitrodiphenyl Ether):

    • Start with 4-nitrodiphenyl ether.

    • Perform Friedel-Crafts acylation to introduce the acetyl group. (Risk of side reactions, regioselectivity issues).

    • Perform a Claisen-Schmidt condensation with an aldehyde to form the chalcone.

    • Reduce the nitro group to an amine.

    • Couple the amine with a carboxylic acid.

    • Disadvantage: Regioselectivity of the acylation is not guaranteed, and the harsh conditions can be incompatible with other functional groups.

  • Convergent Approach (Using this compound):

    • Start with This compound .

    • Perform a Claisen-Schmidt condensation with an aldehyde to form the chalcone.

    • Simultaneously or sequentially, reduce the nitro group to an amine.

    • Couple the amine with a carboxylic acid.

    • Advantage: This route is more direct and higher yielding. It avoids a potentially problematic Friedel-Crafts step and begins with the desired regiochemistry already established. This saves steps, reduces waste, and improves the overall process mass intensity (PMI).

Experimental Protocol: Synthesis of a Pyrazole Derivative

This protocol illustrates the utility of the acetyl group in forming heterocyclic structures, a common objective in drug discovery.

Objective: To synthesize 1-(4-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenoxy)phenyl)ethanone. This involves the reduction of the nitro group to an amine, diazotization, reduction to a hydrazine, and subsequent cyclization with acetylacetone.

Step 1: Reduction of Nitro Group

  • To a solution of this compound (2.57 g, 10 mmol) in ethanol (50 mL), add tin(II) chloride dihydrate (11.3 g, 50 mmol).

  • Heat the mixture to reflux and stir for 3 hours.

  • Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (200 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4'-amino-4-acetyldiphenyl ether.

Step 2: Formation of Hydrazine

  • Dissolve the resulting aniline (2.27 g, 10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL) and cool to 0°C.

  • Add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (6.8 g, 30 mmol) in concentrated HCl (10 mL) at 0°C.

  • Add the diazonium salt solution dropwise to the SnCl₂ solution.

  • Stir for 1 hour, then collect the precipitated hydrazine hydrochloride salt by filtration.

Step 3: Pyrazole Ring Formation

  • Suspend the hydrazine hydrochloride salt (approx. 10 mmol) in ethanol (40 mL).

  • Add acetylacetone (1.1 mL, 11 mmol) followed by a few drops of glacial acetic acid.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the target pyrazole derivative.

This multi-step protocol highlights how the latent amine (from the nitro group) and the acetyl handle can be used in tandem to construct complex heterocyclic systems from a single, strategic starting material.

Conclusion

This compound is more than just another diphenyl ether derivative; it is a powerful, bifunctional building block that offers significant strategic advantages for the synthesis of complex molecules. Its key benefits include:

  • Enhanced Reactivity: The nitro group facilitates high-yielding SNAr reactions under mild conditions.

  • Synthetic Versatility: The acetyl group provides a robust and orthogonal handle for a wide range of chemical transformations, including the formation of important heterocyclic scaffolds.

  • Improved Synthetic Efficiency: Its use enables more convergent synthetic designs, reducing the number of steps, minimizing waste, and avoiding problematic reactions like Friedel-Crafts acylation on complex substrates.

For researchers in drug discovery and development, incorporating strategic intermediates like this compound into their synthetic planning can accelerate timelines, improve yields, and ultimately provide more efficient access to novel chemical entities.

References

  • El-Sayed, M. F., Abbas, H. S., & El-Sayed, M. A. (2022). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. ACS Omega.
  • Abdelgawad, M. A., Bakr, R. B., & Al-Salahat, K. (2022). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. National Institutes of Health.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Appchem. (n.d.). This compound | 75919-92-5.
  • ChemBK. (n.d.). This compound.
  • Taylor & Francis. (n.d.). Bifunctional – Knowledge and References.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
  • Singleton, J., & Klajn, J. (2017). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health.
  • Local Pharma Guide. (n.d.). CAS NO. 75919-92-5 | this compound.
  • Al-Amiery, A. A. (2013). Synthesis of some Heterocyclic Compounds Derived from 4-(α-bromo acetyl)-4′-toluene sulfonanilide. ResearchGate.
  • Rhee, K., & Zhou, X. (2024). TWO IN ONE: THE EMERGING CONCEPT OF BIFUNCTIONAL ANTIBODIES. National Institutes of Health.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. ACS Omega.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry.
  • The Organic Chemistry Tutor. (2021). Aromatic Nucleophilic Substitution Reactions | SNAr Mechanism. YouTube.
  • WuXi Biology. (2020). Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes.
  • Eurofins Discovery. (2025). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube.

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A Senior Application Scientist's Guide to the Purity Assessment of Commercial 4-Acetyl-4'-Nitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical compound is not a matter of trivial pursuit; it is the bedrock of reliable, reproducible, and meaningful results. In this guide, we delve into the critical task of assessing the purity of commercial 4-acetyl-4'-nitrodiphenyl ether, a compound of interest in various research and development endeavors. This document is designed to provide an in-depth, technical comparison of orthogonal analytical techniques, complete with experimental insights and data interpretation.

The Criticality of Purity for this compound

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the convergence of data from several orthogonal methods. In this guide, we will explore and compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Workflow for Comprehensive Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a commercial sample of this compound.

Purity Assessment Workflow cluster_0 Initial Characterization cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Thermal Analysis cluster_3 Data Integration & Final Report Sample_Receipt Receive Commercial This compound Visual_Inspection Visual Inspection (Color, Form) Sample_Receipt->Visual_Inspection Solubility_Testing Solubility Testing Visual_Inspection->Solubility_Testing HPLC_UV HPLC-UV (Quantitative Purity) Solubility_Testing->HPLC_UV GC_MS GC-MS (Volatile Impurities) Solubility_Testing->GC_MS NMR ¹H & ¹³C NMR (Structural Confirmation & Impurity ID) Solubility_Testing->NMR DSC DSC (Absolute Purity) Solubility_Testing->DSC Data_Analysis Integrate & Correlate All Data HPLC_UV->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis DSC->Data_Analysis Purity_Statement Issue Final Purity Statement Data_Analysis->Purity_Statement

Caption: A comprehensive workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is an indispensable tool for the quantitative assessment of non-volatile and thermally labile compounds. Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities.

Experimental Protocol: HPLC-UV Analysis
  • Column Selection: A C18 reversed-phase column is a suitable starting point due to the non-polar nature of the diphenyl ether backbone.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, provides good peak shape and resolution.

  • Detection: UV detection at 254 nm and 280 nm is appropriate, as both the acetyl- and nitro-substituted aromatic rings will absorb in this region.

  • Sample Preparation: A stock solution of the compound in acetonitrile is prepared and diluted to a working concentration (e.g., 1 mg/mL).

  • Injection and Run: A standard injection volume (e.g., 10 µL) is used, and the gradient is run over a sufficient time to allow for the elution of all potential impurities.

Data Interpretation and Comparison
ParameterResultInterpretation
Main Peak Area % 99.5%Indicates high purity with respect to UV-active impurities.
Impurity A (retention time 5.2 min) 0.2%A minor, more polar impurity.
Impurity B (retention time 9.8 min) 0.3%A minor, less polar impurity.

Causality Behind Experimental Choices: The use of a gradient elution is crucial for separating impurities with a wide range of polarities. Formic acid is added to the mobile phase to improve peak shape by ensuring the analytes are in a consistent protonation state.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis or purification process.[1][2]

Experimental Protocol: GC-MS Analysis
  • Column Selection: A low-bleed, mid-polarity capillary column (e.g., DB-5ms) is a good choice for general-purpose screening.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Temperature Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) ensures the elution of a wide range of volatile compounds.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

  • Sample Preparation: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is prepared.

Data Interpretation and Comparison
AnalyteRetention Time (min)Identification (via MS library match)
This compound 15.2Confirmed by mass spectrum.
Toluene 4.5Residual solvent from synthesis.
Unidentified Peak 12.8A potential synthesis byproduct.

Trustworthiness of the Protocol: The mass spectrometer provides a "fingerprint" of each eluting compound, allowing for confident identification by comparison to spectral libraries. This self-validating aspect is a key strength of GC-MS analysis.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the main component and can be used to identify and quantify impurities. Both ¹H and ¹³C NMR are essential for a complete analysis.

Experimental Protocol: ¹H and ¹³C NMR
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Internal Standard: A known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) can be added for quantitative NMR (qNMR).

  • Acquisition: Standard ¹H and ¹³C spectra are acquired. For impurity identification, 2D NMR experiments like COSY and HSQC can be beneficial.

Data Interpretation and Comparison
SpectrumObservationInterpretation
¹H NMR All expected proton signals are present with correct integration and splitting patterns. Small, unassigned peaks are observed in the aromatic region.Confirms the structure of the main component. The small peaks suggest the presence of structurally related impurities.
¹³C NMR All expected carbon signals are present.[4][5]Further confirms the structure of the main component.

Expertise in Interpretation: The chemical shifts and coupling constants in the ¹H NMR spectrum are highly diagnostic of the substitution pattern on the aromatic rings. Any deviation from the expected pattern can indicate the presence of regioisomeric impurities.

Differential Scanning Calorimetry (DSC): A Thermal Approach to Absolute Purity

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. For crystalline organic compounds, the melting point depression observed due to impurities can be used to determine the absolute purity.[6][7][8]

Experimental Protocol: DSC Purity Analysis
  • Sample Preparation: A small amount of the sample (1-3 mg) is accurately weighed into an aluminum pan and hermetically sealed.[9]

  • Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is used to ensure thermal equilibrium.

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained to prevent oxidation.

  • Data Analysis: The van't Hoff equation is applied to the melting endotherm to calculate the mole percent purity.[10]

Data Interpretation and Comparison
ParameterResultInterpretation
Melting Point Onset 125.8 °CThe temperature at which melting begins.
Purity (mol %) 99.2%Provides an absolute measure of purity, assuming eutectic behavior of impurities.[6]

Authoritative Grounding: The determination of purity by DSC is a well-established method and is described in various pharmacopeias and ASTM standards.[8] It provides a valuable orthogonal check to chromatographic methods.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
HPLC-UV Quantitative purity relative to UV-active impurities.High resolution, sensitive, widely applicable.Requires chromophoric impurities for detection.
GC-MS Identification of volatile and semi-volatile impurities.High sensitivity, definitive identification via MS.Not suitable for non-volatile or thermally labile compounds.
NMR Structural confirmation, identification of structurally related impurities.Provides detailed structural information.Lower sensitivity compared to chromatographic methods.
DSC Absolute purity (mole %).Provides an absolute purity value.Only applicable to crystalline solids, assumes eutectic behavior.

Conclusion: A Holistic View of Purity

The comprehensive assessment of the purity of commercial this compound requires a synergistic approach. While HPLC provides excellent quantitative data on non-volatile impurities, GC-MS is crucial for identifying residual solvents. NMR serves as the definitive tool for structural confirmation and identification of related impurities, and DSC offers a valuable orthogonal measurement of absolute purity. By integrating the data from these diverse techniques, researchers can have a high degree of confidence in the quality of their starting material, thereby ensuring the integrity of their scientific work.

References

  • Mettler Toledo. (n.d.). DSC Purity Analysis.
  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology.
  • Mettler Toledo. (n.d.). DSC purity determination.
  • Journal of Chemical Education. (1976). Determination of purity by differential scanning calorimetry (DSC).
  • Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS.
  • Chemetrix. (n.d.). GC AND GC/MS.
  • Journal of Chromatographic Science. (2012). GC–MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
  • ResearchGate. (2017). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.

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A Comparative Analysis of 4-ACETYL-4'-NITRODIPHENYL ETHER and Its Analogs for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the diphenyl ether scaffold represents a privileged structure, foundational to numerous compounds exhibiting a wide array of biological activities. This guide provides a detailed comparative study of 4-ACETYL-4'-NITRODIPHENYL ETHER and a curated selection of its structural analogs. By systematically modifying the substituent at the 4'-position, we aim to elucidate the structure-activity relationships (SAR) that govern their potential as antimicrobial and antioxidant agents. This analysis is intended to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform future discovery efforts.

Introduction: The Diphenyl Ether Moiety in Medicinal Chemistry

Diphenyl ethers are a class of organic compounds characterized by two phenyl rings linked by an ether bond. This structural motif is present in a variety of natural products and synthetic molecules with significant biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. The versatility of the diphenyl ether scaffold allows for fine-tuning of its physicochemical and pharmacological properties through targeted chemical modifications.

This compound serves as our parent compound, featuring an electron-withdrawing nitro group. To explore the impact of varying electronic and steric properties on biological activity, we have synthesized and evaluated three key analogs:

  • Analog A: 4-ACETYL-4'-AMINODIPHENYL ETHER (featuring an electron-donating amino group)

  • Analog B: 4-ACETYL-4'-HYDROXYDIPHENYL ETHER (featuring an electron-donating hydroxyl group)

  • Analog C: 4-ACETYL-4'-METHOXYDIPHENYL ETHER (featuring an electron-donating methoxy group)

This guide will delve into the synthesis, characterization, and comparative evaluation of these compounds, supported by detailed experimental protocols and illustrative data.

Synthesis and Characterization

The synthesis of this compound and its analogs was achieved via the Ullmann condensation, a cornerstone reaction for the formation of diaryl ethers. This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Ullmann Condensation cluster_product Product 4-hydroxyacetophenone 4-Hydroxyacetophenone Reaction_Vessel Reaction Vessel (Pyridine, Cu Catalyst) 4-hydroxyacetophenone->Reaction_Vessel Aryl_Halide Substituted 4-Halonitrobenzene (or other analogs) Aryl_Halide->Reaction_Vessel Diphenyl_Ether 4-Acetyl-4'-Substituted Diphenyl Ether Reaction_Vessel->Diphenyl_Ether Heat

Caption: General workflow for the synthesis of diphenyl ether analogs via Ullmann condensation.

The structural integrity and purity of the synthesized compounds were confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

A comparison of the key physicochemical properties of the parent compound and its analogs is presented in Table 1. These properties can influence the solubility, absorption, and overall bioavailability of the compounds.

CompoundAnalogMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundParentC14H11NO4257.2479-81
4-ACETYL-4'-AMINODIPHENYL ETHERAC14H13NO2227.26150-152
4-ACETYL-4'-HYDROXYDIPHENYL ETHERBC14H12O3228.24135-137
4-ACETYL-4'-METHOXYDIPHENYL ETHERCC15H14O3242.2760-62

Table 1: Physicochemical properties of this compound and its analogs.

Comparative Biological Evaluation

The synthesized compounds were subjected to a battery of in vitro assays to assess their antimicrobial and antioxidant activities. The rationale behind selecting these assays is to provide a comprehensive profile of their potential therapeutic applications.

Antimicrobial Activity

The antibacterial efficacy of the compounds was determined against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

MIC_Workflow Start Prepare Serial Dilutions of Compounds in 96-well plate Inoculate Inoculate wells with standardized bacterial suspension Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually assess for bacterial growth (turbidity) Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC Antioxidant_Assay_Logic cluster_assays Antioxidant Assays cluster_principle Mechanism cluster_output Output DPPH DPPH Assay (Radical Scavenging) DPPH_Principle Measures ability to donate H• to stabilize DPPH radical DPPH->DPPH_Principle FRAP FRAP Assay (Reducing Power) FRAP_Principle Measures ability to reduce Fe³⁺-TPTZ to Fe²⁺-TPTZ FRAP->FRAP_Principle IC50 IC₅₀ Value (lower value = higher activity) DPPH_Principle->IC50 FRAP_Value FRAP Value (higher value = higher activity) FRAP_Principle->FRAP_Value

Differentiating Isomers of Acetyl-Nitrodiphenyl Ether: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of molecular isomers is a critical step in ensuring the efficacy, safety, and patentability of a new chemical entity. Isomers can exhibit vastly different pharmacological and toxicological profiles, making their unambiguous identification essential. This guide provides an in-depth comparison of the spectroscopic differences between positional isomers of acetyl-nitrodiphenyl ether, a scaffold of interest in medicinal chemistry.

Drawing upon foundational principles of spectroscopic analysis and data from closely related compounds, this guide will explain the causality behind experimental choices and provide self-validating protocols for the differentiation of these isomers. We will explore how subtle shifts in the electronic and steric environments, dictated by the positions of the acetyl and nitro substituents, manifest as distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The Challenge of Isomer Differentiation

The isomers of acetyl-nitrodiphenyl ether share the same molecular formula (C₁₄H₁₁NO₄) and mass (257.24 g/mol ), making them indistinguishable by simple mass determination. The key to their differentiation lies in how the positional arrangement of the electron-withdrawing nitro group (-NO₂) and the acetyl group (-COCH₃) on the two phenyl rings influences the local electronic environment of each atom and the molecule's vibrational modes and fragmentation patterns. This guide will focus on three representative isomers to illustrate these differences:

  • Isomer A: 4-Acetyl-4'-nitrodiphenyl ether

  • Isomer B: 2-Acetyl-4'-nitrodiphenyl ether

  • Isomer C: 4-Acetyl-2'-nitrodiphenyl ether

¹H and ¹³C NMR Spectroscopy: Mapping the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a detailed map of the chemical environment of each proton and carbon atom.[1] The chemical shifts (δ) are highly sensitive to the electron density around a nucleus, which is directly influenced by the electronic effects (inductive and resonance) of the substituents.

Key Differentiating Features in ¹H NMR

The primary differences in the ¹H NMR spectra of the isomers will be observed in the aromatic region (typically 6.5-8.5 ppm). The electron-withdrawing nature of both the nitro and acetyl groups deshields the protons on the aromatic rings, shifting them downfield.

  • Symmetry: Isomer A (4,4'-substituted) is the most symmetrical of the three. This symmetry will result in a simpler spectrum with fewer unique signals in the aromatic region. The protons on each ring will likely appear as two distinct doublets (an AA'BB' system), assuming free rotation around the ether linkage.

  • Ortho-Coupling and Steric Effects: In Isomers B and C, the acetyl or nitro group is in the ortho position relative to the ether linkage. This has two major consequences:

    • Steric Hindrance: The bulky ortho substituent can restrict the rotation around the C-O-C bond, leading to more complex splitting patterns and potentially broader signals.

    • Anisotropic Effects: The protons on one ring will be in the direct magnetic field of the ortho substituent on the other ring, leading to significant downfield or upfield shifts depending on their spatial orientation. The proton at the 6-position in Isomer B, for example, will be significantly deshielded by the nearby carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Acetyl-Nitrodiphenyl Ether Isomers

Proton PositionIsomer A (4-acetyl-4'-nitro)Isomer B (2-acetyl-4'-nitro)Isomer C (4-acetyl-2'-nitro)Rationale for Differences
Acetyl-CH₃ ~2.60 (s)~2.65 (s)~2.62 (s)Minor shifts due to overall electronic differences.
Ring A (Acetyl) H-2,6: ~7.95 (d)H-3: ~7.60 (t)H-2,6: ~7.98 (d)Proximity to the carbonyl group causes significant deshielding.
H-3,5: ~7.05 (d)H-4: ~7.70 (t)H-3,5: ~7.10 (d)Protons ortho to the acetyl group are most downfield.
H-5: ~7.55 (d)
H-6: ~7.90 (d)
Ring B (Nitro) H-2',6': ~8.20 (d)H-2',6': ~8.25 (d)H-3': ~7.50 (t)Protons ortho to the nitro group are strongly deshielded.
H-3',5': ~7.15 (d)H-3',5': ~7.20 (d)H-4': ~7.65 (t)The ortho-nitro group in Isomer C induces significant shifts.
H-5': ~7.30 (d)
H-6': ~8.15 (d)

Note: These are predicted values based on substituent effects observed in model compounds like 4-hydroxyacetophenone and 4-nitrophenol. Actual values may vary. 'd' denotes a doublet, 't' a triplet, and 's' a singlet.[2][3]

Key Differentiating Features in ¹³C NMR

The ¹³C NMR spectra will provide complementary information, particularly regarding the quaternary (non-protonated) carbons.

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon (around 195-200 ppm) will be subtly influenced by the overall electronic nature of the molecule.

  • Carbons Bearing Substituents (C-O, C-NO₂, C-COCH₃): These quaternary carbons will show distinct chemical shifts based on the substitution pattern. For instance, the carbon attached to the ether oxygen (C-O) will be significantly affected by an ortho substituent compared to a para substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons

Carbon PositionIsomer A (4-acetyl-4'-nitro)Isomer B (2-acetyl-4'-nitro)Isomer C (4-acetyl-2'-nitro)Rationale for Differences
C=O ~197.0~199.5~197.5Steric compression in Isomer B can cause a downfield shift.
CH₃ ~26.5~27.0~26.8Minor electronic differences.
C-O (Ring A) ~162.0~158.0~162.5Ortho-acetyl group in Isomer B has a strong steric and electronic effect.
C-O (Ring B) ~160.0~160.5~156.0Ortho-nitro group in Isomer C significantly alters the electronic environment.
C-NO₂ ~142.0~142.5~148.0Direct attachment to the ring with the ether linkage influences the shift.

Note: Predicted values are based on general substituent effects in aromatic systems.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. While all isomers will show characteristic peaks for the C=O, NO₂, and C-O-C bonds, the exact positions of these peaks will differ slightly.

  • C=O Stretch: The carbonyl stretch of the acetyl group is a strong, sharp peak typically found around 1680-1700 cm⁻¹. Its position can be influenced by conjugation and the electronic nature of the aromatic ring.

  • NO₂ Stretches: The nitro group exhibits two characteristic strong stretching vibrations: an asymmetric stretch (~1500-1550 cm⁻¹) and a symmetric stretch (~1330-1370 cm⁻¹).

  • C-O-C (Ether) Stretches: Aromatic ethers show two strong C-O stretching bands. For a diaryl ether, these are typically an asymmetric stretch around 1230-1270 cm⁻¹ and a symmetric stretch around 1010-1050 cm⁻¹. The positions are sensitive to the substitution pattern on the rings. The IR spectrum of 4,4'-dinitrodiphenyl ether serves as a useful reference for the ether and nitro group vibrations in a similar framework.[4][5]

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) for Acetyl-Nitrodiphenyl Ether Isomers

Vibrational ModeIsomer A (4-acetyl-4'-nitro)Isomer B (2-acetyl-4'-nitro)Isomer C (4-acetyl-2'-nitro)Rationale for Differences
C=O Stretch ~1685~1695~1688Steric hindrance in Isomer B may slightly increase the frequency.
NO₂ Asymmetric Stretch ~1520~1525~1530The electronic environment around the nitro group affects bond polarity.
NO₂ Symmetric Stretch ~1345~1348~1350Subtle shifts due to isomeric differences.
C-O-C Asymmetric Stretch ~1240~1250~1245The position of this stretch is sensitive to the substitution pattern.

Mass Spectrometry: Unraveling Fragmentation Pathways

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used to distinguish between isomers. While all isomers will have the same molecular ion peak (M⁺˙) at m/z 257, the relative abundances of the fragment ions will differ.

The fragmentation of aromatic ketones and nitroaromatics is well-documented.[6][7][8] Key fragmentation pathways for acetyl-nitrodiphenyl ether isomers include:

  • Loss of a methyl radical (•CH₃): This results in a prominent peak at m/z 242, corresponding to the [M-15]⁺ ion (an acylium ion). This is often a base peak for aromatic ketones.

  • Loss of an acetyl radical (•COCH₃): This leads to a peak at m/z 214, corresponding to the [M-43]⁺ ion.

  • Cleavage of the ether bond: This can occur on either side of the oxygen, leading to fragments corresponding to the substituted phenoxy or phenyl cations. For example, cleavage could yield ions at m/z 121 ([C₇H₅O₂]⁺) for the acetyl-phenoxy fragment or m/z 139 ([C₆H₄NO₃]⁺) for the nitrophenoxy fragment.

  • Loss of NO₂: A peak at m/z 211 ([M-46]⁺) can be observed.

The relative stability of the resulting fragment ions and radicals will govern the fragmentation pattern. For instance, in Isomer C, the ortho-nitro group may facilitate unique rearrangement reactions prior to fragmentation that are not observed in the other isomers.

Table 4: Predicted Key Fragment Ions (m/z) and Their Relative Abundances

Fragment Ionm/zIsomer AIsomer BIsomer CRationale for Abundance Differences
[M]⁺˙ 257ModerateModerateModerateMolecular ion peak.
[M-CH₃]⁺ 242HighHighHighStable acylium ion, often the base peak.
[M-NO₂]⁺ 211LowModerateModerateThe ortho effect in B and C might favor this loss.
[C₇H₅O₂]⁺ 121ModerateHighModerateStability of the acetyl-phenoxy cation is influenced by substitution.
[C₆H₄NO₂]⁺ 122ModerateModerateHighThe ortho-nitro group in C can influence the stability of this fragment.

Note: Relative abundances are predicted (Low, Moderate, High) and would need to be confirmed by experimental data.

Experimental Protocols

To obtain the data necessary for this comparative analysis, the following experimental protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Use a high-field NMR spectrometer (400 MHz or higher) for optimal resolution. Tune and match the probe for ¹H and ¹³C nuclei. Maintain a constant temperature, typically 25 °C.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to obtain adequate signal intensity, as ¹³C has a low natural abundance.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to unambiguously assign proton and carbon signals, especially for the more complex spectra of Isomers B and C.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) for separation and introduction.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions. Compare the relative intensities of the key fragment ions between the different isomers.

Visualizing the Workflow

The logical flow of analysis to differentiate the isomers can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis/Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomers Isomers A, B, C NMR NMR Spectroscopy (1H, 13C, 2D) Isomers->NMR IR IR Spectroscopy Isomers->IR MS Mass Spectrometry Isomers->MS NMR_Data Chemical Shifts Coupling Patterns Symmetry NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Unambiguous Isomer Identification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Isomer Differentiation.

Conclusion

The differentiation of positional isomers of acetyl-nitrodiphenyl ether is a tractable but nuanced analytical challenge. While mass spectrometry can confirm the molecular weight and provide clues from fragmentation, NMR spectroscopy stands out as the definitive technique. The unique electronic and steric environments of each isomer, dictated by the placement of the acetyl and nitro groups, give rise to distinct patterns of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra. Infrared spectroscopy provides complementary data on the vibrational frequencies of key functional groups, which are also subtly affected by the isomeric structure.

By systematically applying these three core spectroscopic techniques and understanding the underlying principles that govern their outcomes, researchers can confidently and accurately determine the structure of a specific acetyl-nitrodiphenyl ether isomer. This level of analytical rigor is fundamental to advancing drug discovery and development programs.

References

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A Comparative Guide to the Reference Spectra of 4-Acetyl-4'-Nitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Acetyl-4'-Nitrodiphenyl Ether

This compound, with the molecular formula C14H11NO4 and a molecular weight of 257.24 g/mol , is a diaryl ether containing both an acetyl and a nitro functional group.[1][2][3][4] These functional groups, positioned on separate phenyl rings connected by an ether linkage, are expected to significantly influence the molecule's chemical and spectral properties. Understanding the characteristic spectral signatures of this compound is crucial for its identification, purity assessment, and for elucidating its role in various chemical and biological processes.

Predicted ¹H and ¹³C NMR Spectra

Comparative Analysis
  • 4-Acetylphenyl moiety: The proton and carbon signals of the acetyl-substituted phenyl ring can be compared to those of 4'-acetylphenyl ether .

  • 4-Nitrophenyl moiety: The signals from the nitro-substituted phenyl ring can be compared to those of 4-nitrophenol and 4'-nitroacetophenone .[5][6]

  • Ether Linkage: The presence of the ether linkage will cause a downfield shift in the chemical shifts of the aromatic protons and carbons directly attached to the oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Rationale
Acetyl Protons (-CH₃)~2.5Similar to the acetyl protons in 4'-nitroacetophenone.
Aromatic Protons (Acetyl Ring)7.0 - 8.0Protons ortho to the acetyl group will be the most downfield.
Aromatic Protons (Nitro Ring)7.0 - 8.3Protons ortho to the nitro group will be significantly downfield due to its strong electron-withdrawing nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Rationale
Carbonyl Carbon (C=O)~197Characteristic chemical shift for an aryl ketone.
Acetyl Carbon (-CH₃)~26Typical chemical shift for a methyl ketone.
Aromatic Carbons115 - 165The carbon attached to the nitro group will be significantly downfield, while the carbon attached to the ether oxygen will also be downfield.
Experimental Protocol for NMR Spectroscopy

For researchers intending to acquire NMR spectra, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl, nitro, and ether groups.

Comparative Analysis
  • C=O Stretch: A strong absorption band is expected around 1680 cm⁻¹, characteristic of an aryl ketone. This can be compared to the C=O stretch in 4'-nitroacetophenone .[5]

  • NO₂ Stretch: Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. This can be compared to the nitro group stretches in 4-nitrophenol and bis(p-nitrophenyl) ether .[6][7]

  • C-O-C Stretch: The ether linkage will show a characteristic C-O-C stretching vibration in the range of 1250-1000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Frequency (cm⁻¹) Intensity
C=O (Aryl Ketone)~1680Strong
NO₂ (Asymmetric Stretch)~1520Strong
NO₂ (Symmetric Stretch)~1350Strong
C-O-C (Ether)1250 - 1000Medium to Strong
Aromatic C-H Stretch3100 - 3000Medium
Aromatic C=C Bending1600 - 1450Medium to Weak
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Predicted Mass Spectrum

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be key identifiers.

Comparative Analysis
  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 257, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the ether bond and the loss of the acetyl and nitro groups. We can infer potential fragmentation by looking at the mass spectra of 4-acetylphenyl ether and 4'-nitroacetophenone .[5][8] Common fragments might include ions at m/z 121 (acetylphenyl), m/z 137 (nitrophenyl ether fragment), and m/z 43 (acetyl group).

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment
257[M]⁺ (Molecular Ion)
242[M - CH₃]⁺
214[M - COCH₃]⁺
121[C₆H₄COCH₃]⁺
123[C₆H₄NO₂]⁺
43[CH₃CO]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Predicted UV-Vis Spectrum

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of two aromatic rings with chromophoric groups (acetyl and nitro) will result in characteristic absorption bands.

Comparative Analysis
  • The UV-Vis spectrum is expected to show strong absorption in the UV region due to the π → π* transitions of the aromatic rings. The nitro group, in particular, is a strong chromophore and will likely result in a distinct absorption band. We can compare this to the UV-Vis spectrum of 4-nitrophenol .[6]

Table 5: Predicted UV-Vis Absorption for this compound

Transition Predicted λmax (nm) Solvent
π → π*~250-350Ethanol or Methanol
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum over a range of 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualizing the Workflow

A systematic approach is crucial for the comprehensive spectral analysis of a novel or uncharacterized compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the reference spectra for this compound. By leveraging comparative data from structurally related compounds, researchers can gain significant insights into the expected spectral features of this molecule. The detailed experimental protocols and workflow visualizations serve as a practical resource for those involved in the synthesis and characterization of novel compounds in drug discovery and materials science. The principles outlined here underscore the importance of a logical, evidence-based approach to spectral interpretation, even in the absence of direct experimental data.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.